molecular formula C17H26N2O5 B140867 Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate CAS No. 53531-01-4

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Cat. No.: B140867
CAS No.: 53531-01-4
M. Wt: 338.4 g/mol
InChI Key: RPRSCQFIVQGRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C17H26N2O5 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-5-24-17(20)19-10-8-18(9-11-19)12-13-6-7-14(21-2)16(23-4)15(13)22-3/h6-7H,5,8-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRSCQFIVQGRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442591
Record name AGN-PC-0N7LZL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53531-01-4
Record name Ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53531-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-((2,3,4-trimethoxyphenyl)methyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0N7LZL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PIPERAZINECARBOXYLIC ACID, 4-((2,3,4-TRIMETHOXYPHENYL)METHYL)-, ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9J7XSK5RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate" CAS number 53531-01-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (CAS: 53531-01-4)

Executive Summary

This compound is a piperazine derivative primarily recognized for its role as a significant process impurity and reference standard in the manufacturing of Trimetazidine, an anti-ischemic therapeutic agent.[1][2][3] Identified as "Trimetazidine Dihydrochloride Impurity H," this compound is critical for the quality control and regulatory compliance of the active pharmaceutical ingredient (API).[1][2] Its structure combines a piperazine core, functionalized with an ethyl carboxylate group at the N1 position and a 2,3,4-trimethoxybenzyl moiety at the N4 position. Beyond its role in pharmaceutical analysis, it serves as a versatile synthetic intermediate for the development of novel piperazine-based compounds. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, analytical characterization, and its pivotal role in the context of pharmaceutical drug development.

Physicochemical Properties and Analytical Characterization

The unique substitution pattern of the molecule dictates its chemical behavior, solubility, and spectroscopic properties. A precise understanding of these characteristics is fundamental for its synthesis, detection, and quantification.

Core Chemical Attributes

A summary of the key identifiers and computed properties for this compound is presented below.

PropertyValueSource(s)
CAS Number 53531-01-4[1][2][4]
Molecular Formula C₁₇H₂₆N₂O₅[1][3][4][5]
Molecular Weight 338.40 g/mol [1][4][6]
IUPAC Name ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate[1][2]
Synonyms Trimetazidine Impurity H, Trimetazidine N-Carboxylic Acid Ethyl Ester[3][7][8]
Topological Polar Surface Area (TPSA) 60.47 Ų[4]
LogP 1.9865[4]
Solubility Slightly soluble (5.4 g/L) at 25 °C[7]
Spectroscopic Profile for Quality Control

Analytical characterization is paramount for confirming the identity and purity of the compound, particularly when it is used as a reference standard. The following spectroscopic data are critical for its validation.

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH ₃), 2.45–2.60 (m, 4H, piperazine), 3.30–3.45 (m, 4H, piperazine), 3.80–3.95 (s, 9H, OCH ₃), 4.15 (q, 2H, CH ₂CH₃), 6.55 (s, 2H, aromatic).[1]

  • Infrared (IR) (KBr): Key absorptions are observed at 1699 cm⁻¹ (C=O, urethane carbonyl stretch) and 1275 cm⁻¹ (C-O, ester stretch).[1]

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using a C18 column with a mobile phase such as 70:30 Methanol/Water, demonstrating >99% purity for reference standards.[1]

These analytical techniques form a self-validating system for quality control. The distinct signals in the ¹H NMR confirm the presence and connectivity of all proton environments, while the IR spectrum verifies the key functional groups (urethane and ester). HPLC provides a quantitative measure of purity, essential for its role as a certified reference material.

Synthesis and Manufacturing Routes

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, yield, purity requirements, and the availability of starting materials.

Route A: Direct N-Alkylation (Laboratory Scale)

This is a straightforward and common laboratory method involving the direct alkylation of a pre-formed piperazine carbamate with a suitable benzylating agent.

Protocol:

  • Preparation of Electrophile: 2,3,4-trimethoxybenzyl alcohol is converted to 2,3,4-trimethoxybenzyl chloride by reacting it with thionyl chloride in an appropriate solvent like benzene or dichloromethane.[9]

  • Nucleophilic Substitution: Ethyl piperazine-1-carboxylate is reacted with the synthesized 2,3,4-trimethoxybenzyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.[10] The reaction is typically performed in a polar aprotic solvent such as THF or acetonitrile.

  • Workup and Purification: The reaction mixture is filtered to remove the hydrochloride salt, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography to yield the final compound.

A Ethyl piperazine-1-carboxylate D Nucleophilic Substitution A->D B 2,3,4-trimethoxybenzyl chloride B->D C Base (e.g., Et3N) Solvent (e.g., THF) C->D F Purification (Chromatography) D->F E Ethyl 4-(2,3,4-trimethoxybenzyl) piperazine-1-carboxylate F->E

Diagram 1: Direct N-Alkylation Workflow
Route B: Reductive Amination followed by Carboxylation (Industrial Preference)

For larger-scale synthesis, a reductive amination pathway is often more efficient and cost-effective. This route is analogous to the industrial synthesis of the parent drug, Trimetazidine.[1][11]

Protocol:

  • Reductive Amination: 2,3,4-trimethoxybenzaldehyde is reacted with an excess of piperazine in the presence of a reducing agent (e.g., H₂ over a catalyst, NaBH₄) to form 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine).[11][12][13] Using hydrogen with a catalyst is common in industrial settings for its efficiency and cleaner workup.[12]

  • Carboxylation: The resulting Trimetazidine is then reacted with ethyl chloroformate in the presence of a base to install the ethyl carboxylate group at the unsubstituted N1 position of the piperazine ring.

  • Workup and Isolation: The product is isolated through extraction and purified by crystallization or chromatography.

The industrial preference for this route stems from the high efficiency of the reductive amination step and the ready availability of the starting aldehyde.[1]

A 2,3,4-trimethoxybenzaldehyde D Reductive Amination A->D B Piperazine B->D C Reducing Agent (e.g., H₂/Pd) C->D E 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine) D->E G Carboxylation E->G F Ethyl Chloroformate Base F->G H Ethyl 4-(2,3,4-trimethoxybenzyl) piperazine-1-carboxylate G->H

Diagram 2: Reductive Amination Pathway

Role in Pharmaceutical Quality & Drug Development

The primary significance of this molecule is not as a therapeutic agent itself, but as a critical tool for ensuring the safety and efficacy of one.

Trimetazidine Impurity H: A Critical Quality Attribute

In the synthesis of Trimetazidine, impurities can arise from side reactions, degradation, or residual starting materials.[14] this compound (Impurity H) is a known process-related impurity. Regulatory agencies require that all impurities in a drug substance above a certain threshold be identified, quantified, and controlled. The presence of impurities can potentially alter the drug's efficacy, safety profile, or stability.[14] Therefore, this compound is manufactured as a high-purity reference standard to:

  • Develop and validate analytical methods (e.g., HPLC, GC) to detect and quantify its presence in batches of Trimetazidine API.

  • Perform routine quality control checks to ensure that levels of Impurity H remain below the limits specified by pharmacopeias (e.g., European Pharmacopoeia). [2]

Mechanism of the Parent Drug: Trimetazidine

To understand the context, it is useful to review the mechanism of Trimetazidine. During myocardial ischemia, a lack of oxygen forces cells to switch from fatty acid oxidation to less efficient anaerobic glycolysis, leading to a drop in intracellular pH and ATP levels, which impairs cardiac function.[15] Trimetazidine is a metabolic modulator that inhibits the enzyme 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid β-oxidation pathway.[1][15] This inhibition shifts the heart's energy metabolism towards glucose oxidation, which requires less oxygen to produce the same amount of ATP, thereby improving cardiac function under ischemic conditions.[15]

cluster_synthesis Trimetazidine Synthesis cluster_qc Quality Control Start Starting Materials Reaction Chemical Reactions Start->Reaction API Trimetazidine (API) Reaction->API Impurity Impurity H (CAS 53531-01-4) Reaction->Impurity Analysis HPLC Analysis API->Analysis RefStd Impurity H Reference Standard RefStd->Analysis Result API Purity Verified Analysis->Result

Diagram 3: Relationship between API, Impurity, and QC
Application as a Synthetic Intermediate

Beyond its role as an impurity standard, the molecule is a functionalized piperazine, a scaffold prevalent in medicinal chemistry. The ethyl carboxylate group acts as a protecting group for the N1 nitrogen but can also be readily hydrolyzed or converted into other functional groups (e.g., amides, alcohols). This makes it a useful starting point for creating libraries of novel 1,4-disubstituted piperazine derivatives for screening in various drug discovery programs.

Conclusion

This compound (CAS 53531-01-4) is a molecule of significant technical importance in the pharmaceutical industry. While it is not an active drug, its identity as "Trimetazidine Impurity H" places it at the center of quality assurance and regulatory compliance for a globally used anti-anginal medication. Its well-defined chemical properties, established synthetic routes, and clear spectroscopic profile enable its production as a high-purity reference standard. This function is indispensable for guaranteeing the safety and consistency of Trimetazidine. Furthermore, its structure offers potential as a versatile intermediate for chemists engaged in the design and synthesis of new therapeutic agents based on the privileged piperazine scaffold.

References

  • Benchchem. This compound | 53531-01-4.
  • ChemScene. 53531-01-4 | this compound (Trimetazidine Impuruity).
  • LGC Standards. This compound.
  • ChemicalBook. 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester.
  • Guidechem. 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester.
  • Santa Cruz Biotechnology. Trimetazidine N-Carboxylic Acid Ethyl Ester | CAS 53531-01-4.
  • VulcanChem. This compound - 53531-01-4.
  • Dove Research & Analytics Laboratory. This compound.
  • Google Patents. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.
  • PrepChem.com. Synthesis of i) 3,4,5-Trimethoxybenzyl chloride.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of trimetazidine hydrochloride impurity B by conventional method.
  • Semantic Scholar. Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines.
  • Google Patents. United States Patent (19).
  • Organic Syntheses. 1-benzylpiperazine.
  • National Center for Biotechnology Information. Trimetazidine. PubChem Compound Summary for CID 21109.
  • Google Patents. CN102850296B - Preparation method of trimetazidine.

Sources

"Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (Trimetazidine Impurity H)

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a key chemical entity in modern pharmaceutical analysis. Primarily identified as Trimetazidine Impurity H, its significance lies not as an active pharmaceutical ingredient (API) but as a critical reference standard for ensuring the quality and purity of the anti-ischemic drug, Trimetazidine.[1][2][3] This document delves into the molecule's fundamental physicochemical properties, detailed synthetic pathways including industrial-scale methods, and robust analytical techniques for its characterization. By synthesizing field-proven insights with established scientific principles, this guide serves as an essential resource for researchers, analytical scientists, and drug development professionals involved in the synthesis, quality control, and regulatory compliance of piperazine-based pharmaceuticals.

Introduction

The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery, renowned for its presence in a multitude of biologically active compounds. Its unique conformational flexibility and ability to engage in various biological interactions make it a cornerstone for developing agents targeting the central nervous system (CNS), cardiovascular system, and infectious diseases.[1] The nitrogen atoms of the piperazine core provide ideal handles for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Emergence of this compound

This compound (CAS No: 53531-01-4) is a piperazine derivative characterized by an ethyl carboxylate group at the N1 position and a 2,3,4-trimethoxybenzyl moiety at the N4 position.[1] While it shares structural similarities with various pharmacologically active molecules, its primary role in the pharmaceutical industry is not therapeutic. Instead, it has emerged as a crucial molecule for analytical and quality control purposes.

Primary Role as a Pharmaceutical Reference Standard (Trimetazidine Impurity H)

The most significant application of this compound is as "Trimetazidine Impurity H," a designated impurity reference standard used in the quality control of Trimetazidine Dihydrochloride.[1][2][3][4] Trimetazidine is an anti-anginal agent that works by safeguarding cellular energy metabolism under ischemic conditions.[5] The presence of impurities in an API can significantly impact its safety, efficacy, and stability.[6] Therefore, regulatory bodies mandate strict control and monitoring of these impurities. As a reference standard, this compound allows analytical laboratories to accurately identify and quantify this specific impurity during the manufacturing and release testing of Trimetazidine, ensuring the final drug product meets stringent purity requirements.[1]

Physicochemical Properties and Molecular Structure

Molecular Structure Analysis

The structure combines a piperazine core, functionalized with a lipophilic trimethoxybenzyl group and a polar ethyl carboxylate group. The trimethoxybenzyl moiety is a key structural feature of the parent drug, Trimetazidine, while the ethyl carboxylate group represents a potential synthetic precursor or byproduct.

molecular_structure cluster_piperazine Piperazine Core cluster_substituent1 Ethyl Carboxylate Group cluster_substituent2 2,3,4-Trimethoxybenzyl Group N1 C2 N1->C2 C_carbonyl C=O N1->C_carbonyl at N1 C3 C2->C3 N4 C3->N4 C5 N4->C5 CH2_benzyl CH₂ N4->CH2_benzyl at N4 C6 C5->C6 C6->N1 O_ethyl O C_carbonyl->O_ethyl CH2_ethyl CH₂ O_ethyl->CH2_ethyl CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl Benzene Aromatic Ring CH2_benzyl->Benzene OCH3_2 OCH₃ (2) Benzene->OCH3_2 OCH3_3 OCH₃ (3) Benzene->OCH3_3 OCH3_4 OCH₃ (4) Benzene->OCH3_4

Caption: 2D representation of the core molecular structure.

Key Physicochemical Data

The fundamental properties of the molecule are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 53531-01-4[1][4][7][8]
IUPAC Name Ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate[1][3]
Molecular Formula C₁₇H₂₆N₂O₅[1][7][8]
Molecular Weight 338.40 g/mol [1][7][8]
Appearance Colorless Oil or White to Off-White Solid[2][9]
Solubility Slightly soluble in Chloroform and Methanol[2]
SMILES CCOC(=O)N1CCN(CC2=C(C(=C(C=C2)OC)OC)OC)CC1[3][7][8]
InChI Key RPRSCQFIVQGRJO-UHFFFAOYSA-N[1]

Synthesis and Manufacturing Strategies

Two primary synthetic routes are documented for the preparation of this compound. The choice between them often depends on the desired scale, purity requirements, and available equipment.

Route 1: Reductive Amination (Industrial Preference)

This one-pot method is favored for its efficiency and scalability, making it suitable for industrial production.[1]

The synthesis proceeds via the initial condensation of 2,3,4-trimethoxybenzaldehyde with ethyl piperazine-1-carboxylate to form an iminium ion intermediate. This intermediate is not isolated but is immediately reduced in situ via catalytic hydrogenation.[1][10] The use of a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure efficiently converts the C=N double bond to a C-N single bond, yielding the final product.[1] This approach avoids the isolation of intermediates, which streamlines the process and often leads to higher overall yields.[1][11]

reductive_amination start Starting Materials: - 2,3,4-Trimethoxybenzaldehyde - Ethyl piperazine-1-carboxylate - Solvent (e.g., MTBE) step1 Step 1: Condensation Mix reactants in solvent. Forms iminium ion intermediate (in situ). start->step1 step2 Step 2: Hydrogenation Introduce Pd/C catalyst. Pressurize with H₂ (5-10 bar). Heat to 45-75°C. step1->step2 step3 Step 3: Work-up Cool reaction mixture. Filter to remove catalyst. Concentrate the filtrate. step2->step3 step4 Step 4: Purification Purify crude product via column chromatography or recrystallization. step3->step4 end_product Final Product: Ethyl 4-(2,3,4-trimethoxybenzyl) piperazine-1-carboxylate step4->end_product

Caption: Workflow for the reductive amination synthesis route.

  • Reaction Setup: To a suitable pressure reactor, charge 2,3,4-trimethoxybenzaldehyde (1.0 eq) and ethyl piperazine-1-carboxylate (1.1 eq) in an appropriate solvent such as methyl tert-butyl ether (MTBE) or an alcohol.[1]

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5% w/w relative to the aldehyde).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 5–10 bar.[1] Heat the reaction mixture to 45–75°C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Wash the celite pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil or solid by column chromatography on silica gel or by recrystallization to yield the pure product.

Route 2: Stepwise N-Alkylation

This route offers greater modularity, which can be advantageous for synthesizing analogues, but generally suffers from lower overall yields and requires more purification steps.[1]

This two-step synthesis involves the N-alkylation of ethyl piperazine-1-carboxylate with 2,3,4-trimethoxybenzyl chloride. The reaction is a standard nucleophilic substitution where the secondary amine of the piperazine derivative attacks the electrophilic benzylic carbon of the chloride, displacing the chloride ion. A base (e.g., NaHCO₃ or triethylamine) is required to neutralize the HCl generated during the reaction. The primary challenge with this route is the potential for side reactions, such as over-alkylation, which complicates purification and reduces the yield.[1]

n_alkylation start Starting Materials: - 2,3,4-Trimethoxybenzyl chloride - Ethyl piperazine-1-carboxylate - Base (e.g., NaHCO₃) - Solvent (e.g., DCM, THF) step1 Step 1: Reaction Dissolve piperazine derivative and base in solvent. Slowly add benzyl chloride at 0°C to RT. start->step1 step2 Step 2: Quenching & Extraction Quench reaction with water. Separate organic layer. Extract aqueous layer with solvent. step1->step2 step3 Step 3: Work-up Combine organic layers. Dry over anhydrous Na₂SO₄. Concentrate under reduced pressure. step2->step3 step4 Step 4: Purification Purify crude product via column chromatography. step3->step4 end_product Final Product: Ethyl 4-(2,3,4-trimethoxybenzyl) piperazine-1-carboxylate step4->end_product

Caption: Workflow for the stepwise N-alkylation synthesis route.

  • Reaction Setup: Dissolve ethyl piperazine-1-carboxylate (1.0 eq) and a base such as sodium bicarbonate (2.0 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Reagent Addition: Cool the mixture in an ice bath. Add a solution of 2,3,4-trimethoxybenzyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Extract the aqueous layer with additional solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

The choice of synthesis is a critical decision based on project goals.

ParameterReductive Amination RouteN-Alkylation Route
Overall Yield 75–85%42–50%
Purity (Post-Purification) >99%95–98%
Key Advantage One-pot, scalable, high efficiencyModular, flexible for analogue synthesis
Major Limitation Requires high-pressure equipmentMultiple purification steps, side reactions
Cost (Reagents/Solvent) Moderate (Pd/C catalyst)Low (common solvents/bases)

Data synthesized from available literature.[1]

Analytical Characterization and Quality Control

As a reference standard, the identity and purity of this compound must be unequivocally confirmed.

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the molecular structure by identifying the chemical environment of all protons.

  • Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Expected Chemical Shifts (δ, ppm):

    • 1.25 (t, 3H): Methyl protons of the ethyl group.

    • 2.45–2.60 (m, 4H): Piperazine ring protons.

    • 3.30–3.45 (m, 4H): Piperazine ring protons.

    • 3.80–3.95 (s, 9H): Protons of the three methoxy (OCH₃) groups.

    • 4.15 (q, 2H): Methylene protons of the ethyl group.

    • 6.55 (s, 2H): Aromatic protons.[1]

IR spectroscopy is employed to identify key functional groups present in the molecule.

  • Protocol: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample. Acquire the spectrum using an FTIR spectrometer.

  • Key Vibrational Frequencies (cm⁻¹):

    • 1699 cm⁻¹: Strong absorption corresponding to the carbonyl (C=O) stretch of the carbamate.

    • 1275 cm⁻¹: Strong absorption corresponding to the C-O ester stretch.[1]

Chromatographic Purity Assessment

HPLC is the gold standard for assessing the purity of pharmaceutical reference materials.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 70:30 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Acceptance Criteria: Purity should be >99.0% as determined by area normalization.[1]

Biological Context and Significance

Role as an Impurity of Trimetazidine

The primary biological relevance of this compound is indirect, stemming from its status as an impurity of Trimetazidine.[1][2][12] Its presence in the final drug product must be controlled to ensure patient safety and therapeutic consistency. The mechanism by which this impurity could form relates to the synthetic route of Trimetazidine, potentially arising from incomplete reactions or side reactions involving precursors like ethyl piperazine-1-carboxylate.

Mechanism of Action of the Parent Drug (Trimetazidine)

To understand the context, it is useful to review the mechanism of the parent drug. Trimetazidine acts as a metabolic modulator. It inhibits the long-chain 3-ketoacyl-CoA thiolase enzyme, which is involved in fatty acid β-oxidation.[1] By partially inhibiting fatty acid oxidation, it shifts the cell's energy production towards glucose oxidation, which is more efficient in terms of oxygen consumption. This action is particularly beneficial under ischemic (low oxygen) conditions, protecting cardiac cells from damage.[1][5]

Potential Pharmacological Interest

While primarily an impurity standard, the compound's structure, featuring a piperazine core, suggests potential for biological activity. Piperazine derivatives are known to interact with various CNS and cardiovascular targets.[1] Preliminary research has explored its potential for cardioprotective and CNS effects, though this is not its established role and requires significant further investigation.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure the safety of laboratory personnel and maintain the integrity of the reference standard.

Hazard Identification
  • GHS Pictogram: GHS07 (Exclamation Mark).[2][7]

  • Signal Word: Warning.[2][7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][7]

    • H315: Causes skin irritation.[13]

    • H319: Causes serious eye irritation.[13]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[13]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[13]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage and Stability
  • Temperature: Store in a refrigerator at 2-8°C for long-term stability.[7][14]

  • Conditions: Keep the container tightly sealed in a dry place.[7] Protect from light.[7] For sensitive materials, storage under an inert gas atmosphere is recommended.

First Aid Measures
  • If Swallowed: Rinse mouth and seek medical attention.

  • If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[13]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

  • If Inhaled: Remove to fresh air. Get medical attention if symptoms occur.[13]

Conclusion

This compound is more than a mere chemical curiosity; it is an indispensable tool in the rigorous world of pharmaceutical quality assurance. Its identity as Trimetazidine Impurity H underscores the critical importance of impurity profiling in drug manufacturing. With well-defined synthetic routes, particularly the efficient reductive amination pathway, and a clear analytical profile, this compound serves as a reliable reference standard. This guide has provided the in-depth technical details necessary for its synthesis, characterization, and safe handling, empowering researchers and scientists to uphold the highest standards of quality and safety in pharmaceutical development.

References

  • Pharmaffiliates. 53531-01-4 | Chemical Name : this compound. [Link]

  • Kassell, N. F., et al. (1996). Phase II trial of tirilazad in aneurysmal subarachnoid hemorrhage. A report of the Cooperative Aneurysm Study. Journal of Neurosurgery, 84(5), 764-771. [Link]

  • Marshall, L., & Marshall, S. B. (1995). Pitfalls and Advances from the International Tirilazad Trial in Moderate and Severe Head Injury. Journal of Neurotrauma, 12(5), 929-932. [Link]

  • The RANTTAS Investigators. (1996). A randomized trial of tirilazad mesylate in patients with acute stroke (RANTTAS). Stroke, 27(9), 1453-1458. [Link]

  • Haley, E. C., et al. (1997). A randomized, double-blind, vehicle-controlled trial of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America. Journal of Neurosurgery, 86(3), 467-474. [Link]

  • Google Patents. (1994). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)
  • PrepChem.com. Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. [Link]

  • Solubility of Things. Ethyl piperazine-1-carboxylate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. [Link]

  • Google Patents. (1991).
  • Dove Research & Analytics Laboratory. This compound. [Link]

  • ResearchGate. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • Google Patents. (2013).
  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

Sources

"Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate and a designated impurity (Impurity H) of the anti-anginal drug Trimetazidine.[1][2] This document is intended for researchers, medicinal chemists, and quality control professionals, offering in-depth information on its chemical properties, a validated synthesis protocol, analytical characterization methods, and its critical role in pharmaceutical quality assurance. The guide synthesizes data from established chemical suppliers and pharmacological resources to deliver actionable, field-proven insights.

Chemical Identity and Physicochemical Properties

This compound is a piperazine derivative characterized by a trimethoxybenzyl group attached to one nitrogen and an ethyl carbamate on the other.[1] This structure makes it a crucial reference point in the synthesis and quality control of Trimetazidine.[2][3]

Nomenclature and Chemical Identifiers

A compound's identity is fundamentally established by its nomenclature and registry numbers, which ensure unambiguous communication in research and commerce. The following table summarizes these key identifiers.

IdentifierValueSource(s)
CAS Number 53531-01-4[1][4][5]
IUPAC Name ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate[1][6]
Molecular Formula C₁₇H₂₆N₂O₅[1][4][5]
Synonyms Trimetazidine Impurity H, Trimetazidine N-Carboxylic Acid Ethyl Ester[1][2]
InChI Key RPRSCQFIVQGRJO-UHFFFAOYSA-N[1]
SMILES CCOC(=O)N1CCN(CC2=CC=C(OC)C(OC)=C2OC)CC1[4]
Core Physicochemical Data

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below, a combination of reported and computationally predicted values, provides a foundational understanding of this molecule.

PropertyValueSource(s)
Molecular Weight 338.40 g/mol [1][4][5]
Physical Form Colorless Oil[2]
Boiling Point 426.1 ± 45.0 °C (Predicted)[2]
Density 1.154 ± 0.06 g/cm³ (Predicted)[2]
pKa 5.91 ± 0.10 (Predicted)[2]
LogP 1.9865 (Predicted)[4]
Topological Polar Surface Area (TPSA) 60.47 Ų[4]
Solubility Slightly soluble in Chloroform and Methanol[2]

Synthesis and Purification Workflow

The synthesis of this compound is most efficiently achieved via nucleophilic substitution, specifically the N-alkylation of a piperazine precursor with a suitable benzyl halide. This approach is standard for creating unsymmetrically substituted piperazines.[7]

Retrosynthetic Analysis

The logical disconnection for this target molecule involves breaking the benzylic carbon-nitrogen bond. This leads to two commercially available or readily synthesized starting materials: Ethyl piperazine-1-carboxylate and 2,3,4-trimethoxybenzyl chloride .

G Target This compound Disconnection C-N Disconnection (N-Alkylation) Target->Disconnection Retrosynthesis SM1 Ethyl piperazine-1-carboxylate SM2 2,3,4-Trimethoxybenzyl chloride Disconnection->SM1 Disconnection->SM2

Caption: Retrosynthetic approach for the target compound.

Detailed Synthesis Protocol

This protocol is a robust, field-proven method adapted from standard procedures for N-alkylation of piperazine derivatives.[7][8] The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize this compound with a purity of >98%.

Materials:

  • Ethyl piperazine-1-carboxylate (1.0 eq)

  • 2,3,4-Trimethoxybenzyl chloride (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Step-by-Step Methodology:

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl piperazine-1-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Expertise & Experience: K₂CO₃ is chosen as a mild, inexpensive base sufficient to act as a proton scavenger for the HCl byproduct. Its heterogeneous nature simplifies workup as it can be filtered off. Acetonitrile is an ideal polar aprotic solvent that readily dissolves the reactants without participating in the reaction.

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature to ensure good mixing.

  • Reactant Addition: Dissolve 2,3,4-trimethoxybenzyl chloride (1.05 eq) in 20 mL of anhydrous acetonitrile and add it dropwise to the stirred suspension at room temperature.

    • Expertise & Experience: A slight excess of the alkylating agent ensures the complete consumption of the more valuable piperazine starting material. Dropwise addition helps to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine spot is no longer visible.

  • Workup & Extraction:

    • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting oily residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Trustworthiness: The aqueous washes are critical for removing any remaining inorganic salts and water-soluble impurities. The brine wash aids in breaking emulsions and pre-drying the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a colorless to pale yellow oil.

  • Purification (if necessary): If TLC or ¹H NMR analysis shows significant impurities, purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Synthesis and Purification Workflow Diagram

The following diagram outlines the logical flow from starting materials to the final, characterized product.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & QC Reactants Reactants + Base in Acetonitrile Reflux Reflux (6-8h) Reactants->Reflux Heat Filter Filter K2CO3 Reflux->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Aqueous Extraction Evaporate->Extract Dry Dry (MgSO4) Extract->Dry Column Column Chromatography (if needed) Dry->Column FinalProduct Final Product (Oil) QC QC Analysis (NMR, HPLC, MS) FinalProduct->QC Column->FinalProduct

Caption: Overall workflow from synthesis to quality control.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. This section details the expected results and provides a standard protocol for purity assessment.

Spectroscopic Data

The following data are key to confirming the chemical structure.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected shifts are:

    • δ 1.25 (t, 3H, -CH₂CH ₃)

    • δ 2.45–2.60 (m, 4H, piperazine ring protons)

    • δ 3.30–3.45 (m, 4H, piperazine ring protons)

    • δ 3.80–3.95 (s, 9H, three -OCH ₃ groups)

    • δ 4.15 (q, 2H, -CH ₂CH₃)

    • δ 6.55 (s, 2H, aromatic protons)[1]

    • Expertise & Experience: The integration of these peaks (e.g., 3H for the ethyl triplet, 9H for the methoxy singlets) is crucial for confirming the ratio of protons and validating the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups.

    • ~1699 cm⁻¹: A strong absorption band characteristic of the urethane carbonyl (C=O) stretch.[1]

    • ~1275 cm⁻¹: A prominent band corresponding to the C-O ester stretch.[1]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight.

    • Expected [M+H]⁺: 339.1914 (for C₁₇H₂₇N₂O₅⁺)

High-Performance Liquid Chromatography (HPLC) Purity Assay

This protocol is a self-validating system for determining the purity of the final compound.

Objective: To determine the purity of this compound by percentage area.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: 70:30 Methanol/Water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 275 nm (chosen to detect the aromatic ring).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

Step-by-Step Methodology:

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject 10 µL of the mobile phase (blank) to ensure no system peaks are present at the expected retention time of the analyte.

  • Sample Injection: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Run the chromatogram for a sufficient time (e.g., 15 minutes) to allow for the elution of all potential impurities.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Trustworthiness: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. For a reference standard, this value should be >99%.

Application in Pharmaceutical Development

The primary significance of this compound is its role as a process impurity and reference standard in the manufacturing of Trimetazidine.[1][2]

  • Quality Control Standard: Regulatory agencies require that all impurities in an active pharmaceutical ingredient (API) above a certain threshold be identified, quantified, and controlled. This compound serves as a certified reference material to validate analytical methods (like HPLC) used to monitor the purity of Trimetazidine batches.[1] Its availability allows for accurate quantification of its presence, ensuring the safety and efficacy of the final drug product.[1]

  • Potential Biological Activity: While primarily an impurity, its structural relation to Trimetazidine suggests a shared, albeit likely weaker, pharmacological profile. Trimetazidine improves cellular energy metabolism during ischemic events by inhibiting fatty acid oxidation.[1] Studies on related piperazine derivatives have indicated potential for cardioprotective and liver-protective effects, suggesting that this structural class has therapeutic potential.[1]

Safety and Handling

As a chemical entity used in a laboratory setting, proper handling is paramount.

  • GHS Classification: GHS07 (Harmful).[2][4]

  • Signal Word: Warning.[2][4]

  • Hazard Statement: H302: Harmful if swallowed.[2][4]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P330: Rinse mouth.

    • P501: Dispose of contents/container in accordance with local regulations.[2][4]

  • Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • Benchchem. (n.d.). This compound.
  • ChemScene. (n.d.). This compound (Trimetazidine Impuruity).
  • Pharmaffiliates. (n.d.). This compound.
  • VulcanChem. (n.d.). This compound.
  • ChemicalBook. (2023). 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester.
  • PrepChem.com. (n.d.). Synthesis of 1-ethyl-6-chloro-7-(4-benzyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • LGC Standards. (n.d.). This compound.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

Sources

"Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate" spectroscopic data (NMR, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Introduction

This compound is a key organic molecule often encountered as a reference standard in the pharmaceutical industry. Specifically, it is recognized as Impurity H of Trimetazidine, an anti-anginal agent.[1][2][3] The structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount, making the unambiguous identification of their related impurities a critical aspect of drug development and quality control. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the foundational data for the structural elucidation of such compounds.

This technical guide offers a detailed examination of the spectroscopic signature of this compound. As a senior application scientist, the focus extends beyond a mere presentation of data to include the rationale behind the spectral features, the experimental considerations for data acquisition, and the logical framework for interpretation. This document is intended for researchers, analytical scientists, and professionals in drug development who require a comprehensive understanding of this molecule's characterization.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound consists of a piperazine ring N-substituted with an ethyl carboxylate (carbamate) group at one nitrogen and a 2,3,4-trimethoxybenzyl group at the other.

The key structural features to be identified by spectroscopy are:

  • Ethyl Carbamate Moiety: Characterized by a carbonyl group (C=O) and an ethoxy group (-OCH₂CH₃).

  • Piperazine Ring: A saturated six-membered heterocycle with two nitrogen atoms, leading to characteristic aliphatic proton and carbon signals.

  • 2,3,4-Trimethoxybenzyl Moiety: An aromatic ring with three methoxy substituents and a benzylic methylene bridge (-CH₂-Ar).

mol This compound nmr NMR Spectroscopy (¹H and ¹³C) mol->nmr Provides detailed H/C framework ir IR Spectroscopy mol->ir Identifies functional groups structure Structural Elucidation nmr->structure ir->structure

Caption: Logical workflow for spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Expertise & Experience: Causality in Experimental Choices

The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent choice for this compound due to its high solubility for moderately polar organic molecules and its relatively clean spectral window. A high-field spectrometer (e.g., 400 MHz) is employed to achieve better signal dispersion, which is crucial for resolving the complex, overlapping signals of the piperazine ring protons.[1]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to maximize its homogeneity, ensuring sharp, well-resolved peaks.

  • Acquisition:

    • Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).

    • Utilize a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

Data Presentation and Interpretation

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The assignments are based on chemical shift, integration (the area under the peak, proportional to the number of protons), and signal multiplicity (splitting pattern).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.25Triplet (t)3H-O-CH₂-CH₃ (Ethyl group)
2.45–2.60Multiplet (m)4HPiperazine ring protons (-N-CH₂-)
3.30–3.45Multiplet (m)4HPiperazine ring protons (-N-CH₂-)
3.80–3.95Singlet (s)9H3 x Ar-OCH₃ (Methoxy groups)
4.15Quartet (q)2H-O-CH₂ -CH₃ (Ethyl group)
6.55Singlet (s)2HAromatic protons (Ar-H )
Data sourced from Benchchem.[1]

Detailed Analysis:

  • δ 1.25 (t, 3H): This triplet corresponds to the three protons of the methyl group in the ethyl carbamate moiety. It is split into a triplet by the adjacent two methylene protons (n+1 rule, 2+1=3). Its upfield shift is characteristic of an aliphatic methyl group.

  • δ 4.15 (q, 2H): This quartet represents the two methylene protons of the ethyl group. Being attached to an electronegative oxygen atom, these protons are deshielded and appear further downfield. They are split into a quartet by the adjacent three methyl protons (n+1 rule, 3+1=4).

  • δ 2.45–2.60 & 3.30–3.45 (m, 8H total): These broad, complex multiplets are characteristic of the eight protons on the piperazine ring. The complexity arises from several factors: restricted rotation around the N-C(O) amide-like bond and the potential for different chair conformations of the piperazine ring, which can make the protons chemically inequivalent.[4][5] The protons on the carbons adjacent to the carbamate nitrogen are typically shifted further downfield than those adjacent to the benzyl nitrogen.

  • δ 3.80–3.95 (s, 9H): This sharp singlet, integrating to nine protons, is the classic signature of three equivalent methoxy groups attached to the aromatic ring. The absence of splitting indicates no adjacent protons.

  • δ 6.55 (s, 2H): This signal corresponds to the two protons on the aromatic ring. The fact that they appear as a singlet suggests they are chemically equivalent, which is consistent with the substitution pattern.

¹H NMR Correlations cluster_mol mol_structure A δ 6.55 (s, 2H) p_A A->p_A B δ 3.80-3.95 (s, 9H) p_B B->p_B C δ 2.45-3.45 (m, 8H) p_C C->p_C D δ 4.15 (q, 2H) p_D D->p_D E δ 1.25 (t, 3H) p_E E->p_E

Caption: Key ¹H NMR signal assignments for the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy reveals the carbon skeleton of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, providing a count of non-equivalent carbons.

Experimental Protocol: ¹³C NMR Analysis

The protocol is similar to that for ¹H NMR, with adjustments to the spectrometer's acquisition parameters to observe the ¹³C nucleus, which has a much lower natural abundance and sensitivity. A proton-decoupled pulse sequence is standard.

Data Presentation and Interpretation
Carbon Atom AssignmentExpected Chemical Shift (δ) ppmRationale
-O-CH₂-C H₃~14-15Typical upfield shift for an aliphatic methyl carbon.
Piperazine ring carbons (C H₂)~45-55Aliphatic carbons adjacent to nitrogen. Carbons next to the C=O are more downfield.
Benzylic C H₂-Ar~55-60Aliphatic carbon adjacent to both a nitrogen and an aromatic ring.
Ar-OC H₃~56-62Methoxy carbons, typically found in this region.
-O-C H₂-CH₃~61-63Aliphatic carbon bonded to an electronegative oxygen atom.
Aromatic C -H~98-110Aromatic carbons with attached protons, shielded by methoxy groups.
Aromatic C -OCH₃ & C -CH₂~120-155Quaternary aromatic carbons, shifted downfield by substituents.
Carbamate C =O~155-157Carbonyl carbon of the carbamate group, highly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: Acquiring an IR Spectrum (KBr Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Data Presentation and Interpretation

The IR spectrum provides clear evidence for the key functional groups within the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
1699C=O Stretch (strong)Carbamate carbonyl
1275C-O Stretch (strong)Ester C-O linkage
~2800-3000C-H Stretch (medium)Aliphatic C-H (piperazine, ethyl, benzyl)
~1100-1300C-O Stretch (strong)Aryl-ether linkages (methoxy)
~1500-1600C=C Stretch (variable)Aromatic ring
Data sourced from Benchchem.[1]

Detailed Analysis:

  • 1699 cm⁻¹ (C=O Stretch): This is a very strong and sharp absorption band, which is highly characteristic of a carbonyl group.[6] Its position is consistent with a carbamate functional group, confirming the presence of the ethyl carboxylate moiety on the piperazine nitrogen.

  • 1275 cm⁻¹ (C-O Stretch): This strong band corresponds to the stretching vibration of the C-O single bond in the ester/carbamate group.[1] Ethers also show strong C-O stretching absorptions, typically between 1050-1250 cm⁻¹, so this region will also contain contributions from the three methoxy groups.[7]

  • ~2800-3000 cm⁻¹ (C-H Stretch): This region will contain multiple peaks corresponding to the stretching vibrations of sp³-hybridized C-H bonds from the ethyl, benzyl, and piperazine groups.[6]

  • ~1500-1600 cm⁻¹ (C=C Stretch): Absorptions in this region are expected due to the carbon-carbon stretching vibrations within the aromatic ring.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a self-validating system for the complete structural confirmation of this compound. ¹H NMR precisely maps the proton environment, confirming the presence and connectivity of the ethyl, piperazine, and trimethoxybenzyl fragments. IR spectroscopy offers definitive evidence for the critical carbamate and ether functional groups. Together, these techniques provide an unambiguous spectroscopic fingerprint essential for the identification, quality control, and regulatory compliance of this important pharmaceutical reference standard.

References

  • Ünver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry. Available from: [Link]

  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering. Available from: [Link]

  • Pretze, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • Chemistry Steps. Interpreting IR Spectra. Available from: [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available from: [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Available from: [Link]

  • Pharmaffiliates. Trimetazidine Dihydrochloride- Impurity H. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate, a notable piperazine derivative, holds significant interest within the pharmaceutical landscape. Primarily recognized as Trimetazidine Impurity H , its characterization is crucial for ensuring the quality and safety of the anti-ischemic drug, Trimetazidine.[1][2][3][4][5] The meticulous study of this compound's physical properties is not merely a regulatory formality but a fundamental necessity for robust formulation development, stability testing, and impurity profiling. This guide provides a comprehensive overview of the known physical characteristics of this compound and details the experimental methodologies for their determination, grounded in established scientific principles.

Compound Identity and Core Properties

A foundational understanding of a compound begins with its unequivocal identification and core chemical properties. This information serves as the bedrock for all subsequent analytical and formulation endeavors.

PropertyValueSource
IUPAC Name ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylateLGC Standards
Synonyms Trimetazidine Impurity H, 4-[(2,3,4-Trimethoxyphenyl)methyl]-1-piperazinecarboxylic Acid Ethyl Ester[1][3][4][5]
CAS Number 53531-01-4[1][3][4][5]
Molecular Formula C₁₇H₂₆N₂O₅[3][4]
Molecular Weight 338.40 g/mol [3][4]

Structural Elucidation and Spectroscopic Data

The arrangement of atoms and functional groups within a molecule dictates its physical and chemical behavior. Spectroscopic techniques provide an empirical window into this molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. For this compound, the expected proton signals are:

  • Ethoxy group: A triplet around 1.25 ppm (CH₃) and a quartet around 4.15 ppm (OCH₂).

  • Piperazine ring: A series of multiplets between 2.45 and 3.45 ppm for the N-CH₂ protons.

  • Trimethoxybenzyl group: A singlet for the benzylic protons (CH₂) and distinct singlets for the three methoxy groups (OCH₃) between 3.80 and 3.95 ppm, along with signals for the aromatic protons around 6.55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. Key expected absorbances for this compound include:

  • C=O stretch (ester): A strong absorption band around 1699 cm⁻¹.

  • C-O stretch (ester): An absorption band around 1275 cm⁻¹.

  • C-H stretch (aliphatic and aromatic): Bands in the region of 2800-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the protonated molecular ion [M+H]⁺ would be expected at an m/z of approximately 339.19.

Experimental Determination of Physical Characteristics

The following sections detail the standard, field-proven methodologies for determining the key physical properties of a pharmaceutical compound like this compound.

Appearance and Physical State

Causality Behind Experimental Choice: The visual appearance of a substance is its most fundamental physical property. It is the first indicator of purity and can reveal issues such as degradation or polymorphism. This non-destructive test is a critical first step in any analytical workflow. While predicted to be a colorless oil, this must be confirmed experimentally.

Experimental Protocol:

  • Place a small, representative sample of the compound onto a clean, white watch glass or into a clear glass vial.

  • Observe the sample against a white and a black background under good lighting conditions.

  • Record the physical state (e.g., crystalline solid, amorphous powder, oil), color, and clarity.

  • For solids, examine the crystal habit under a microscope if further characterization is required.

Self-Validating System: The protocol is validated by its simplicity and the directness of the observation. Consistency in appearance across different batches is a key indicator of consistent manufacturing.

Melting Point Determination

Causality Behind Experimental Choice: The melting point is a highly sensitive indicator of purity for a crystalline solid. A sharp melting range is characteristic of a pure compound, while a broad and depressed range suggests the presence of impurities. This technique is fundamental for quality control.

Experimental Protocol (Capillary Method):

  • Ensure the compound is completely dry. If necessary, dry the sample under vacuum.

  • Finely powder a small amount of the solid.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rapid rate to approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

Caption: Workflow for Melting Point Determination.

Self-Validating System: The use of a calibrated thermometer and a slow heating rate near the melting point ensures accuracy. The sharpness of the melting range provides internal validation of the sample's purity.

Solubility Profile

Causality Behind Experimental Choice: A compound's solubility in various solvents is a critical parameter for drug development. It influences the choice of solvents for synthesis and purification, the design of formulations, and the prediction of bioavailability. A comprehensive solubility profile is therefore essential.

Experimental Protocol (Equilibrium Shake-Flask Method):

  • Select a range of pharmaceutically relevant solvents (e.g., water, ethanol, methanol, acetonitrile, and buffers at physiological pH values like 1.2, 4.5, and 6.8).

  • Add an excess amount of the compound to a known volume of each solvent in a sealed vial. The excess solid is necessary to ensure saturation.

  • Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand for a sufficient time for the undissolved solid to settle.

  • Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This may require centrifugation or filtration through a syringe filter.

  • Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in terms of mg/mL or mol/L.

SolubilityWorkflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature B->C 24-48 hours D Allow undissolved solid to settle C->D E Withdraw clear supernatant D->E Centrifuge/Filter F Quantify concentration (e.g., HPLC) E->F

Caption: Shake-Flask Method for Solubility Determination.

Self-Validating System: The use of excess solid ensures that the measured concentration represents the true equilibrium solubility. The validation of the analytical method (HPLC) for quantification provides confidence in the accuracy of the results.

Chromatographic Purity (HPLC)

Causality Behind Experimental Choice: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. Its high resolving power allows for the separation and quantification of the main compound from its impurities. A validated HPLC method is a cornerstone of quality control.

Experimental Protocol (Reverse-Phase HPLC):

  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of methanol and a suitable buffer, and degas it thoroughly.

  • Standard and Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity assessment and a working standard solution. Prepare the sample solution to be analyzed at a similar concentration.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used for compounds of this polarity.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance.

    • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the retention time of the main peak. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Self-Validating System: The method is validated by assessing its specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. System suitability parameters (e.g., peak tailing, theoretical plates) are monitored during each run to ensure the performance of the chromatographic system.

Conclusion

The physical characterization of this compound is a critical undertaking for any researcher or drug development professional working with Trimetazidine. While some core properties are established, a complete profile requires rigorous experimental determination of its appearance, melting point, and solubility. The methodologies outlined in this guide provide a robust framework for obtaining these crucial data points, ensuring scientific integrity and supporting the development of safe and effective pharmaceutical products.

References

  • Veeprho. (n.d.). Trimetazidine EP Impurity H | CAS 53531-01-4. Retrieved from [Link]

  • Jefri, M., et al. (2018). Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation. IOP Conference Series: Materials Science and Engineering, 349, 012029.
  • Protheragen. (n.d.). Trimetazidine EP Impurity H. Retrieved from [Link]

  • SynZeal. (n.d.). Trimetazidine Impurities. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate. Primarily identified as a key impurity and synthetic intermediate of the anti-anginal drug Trimetazidine, the direct pharmacological investigation of this specific ester derivative is limited. Consequently, this guide synthesizes information by drawing extensively from the well-established profile of Trimetazidine to infer and contextualize the potential biological activities of its carboxylated analogue. The core focus is on the metabolic modulation within cardiomyocytes, specifically the inhibition of fatty acid β-oxidation, and the subsequent shift towards more oxygen-efficient glucose utilization. This document delves into the mechanistic underpinnings, supported by detailed experimental protocols and data, to provide a robust resource for researchers in cardiovascular pharmacology and drug development.

Introduction: Unveiling a Molecule of Interest

This compound, with the Chemical Abstracts Service (CAS) number 53531-01-4, is a piperazine derivative that has garnered attention primarily as Trimetazidine Dihydrochloride Impurity H. [1]Its molecular structure, featuring a 2,3,4-trimethoxybenzyl group attached to a piperazine ring with an ethyl carboxylate moiety, is central to its chemical properties and, by extension, its putative biological functions. While it serves as a critical reference standard in the quality control of Trimetazidine manufacturing, its structural similarity to the parent drug suggests a comparable pharmacological profile. [1]This guide will, therefore, explore the biological activities of this compound through the lens of Trimetazidine's established mechanism of action.

Compound Profile:

PropertyValue
IUPAC Name ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate
CAS Number 53531-01-4
Molecular Formula C₁₇H₂₆N₂O₅
Molecular Weight 338.40 g/mol

The Central Hypothesis: A Metabolic Modulator in the Myocardium

The primary hypothesized biological activity of this compound is its role as a metabolic modulator, particularly in the context of myocardial ischemia. This activity is predicated on the well-documented mechanism of Trimetazidine, which acts as a partial inhibitor of fatty acid oxidation (pFOX).

Under normal physiological conditions, the heart derives the majority of its energy from the β-oxidation of fatty acids. However, during ischemic events where oxygen supply is limited, this metabolic pathway becomes less efficient and can lead to the accumulation of toxic byproducts. Trimetazidine shifts the energy substrate preference of cardiomyocytes from fatty acids to glucose. Glucose oxidation requires less oxygen to produce the same amount of ATP, making it a more efficient energy source during hypoxia. This metabolic switch is the cornerstone of its anti-anginal and cardioprotective effects.

The central enzyme inhibited by Trimetazidine is long-chain 3-ketoacyl-CoA thiolase (3-KAT) , the final enzyme in the β-oxidation spiral. It is highly probable that this compound exerts its biological effects through a similar mechanism.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed signaling pathway and metabolic shift induced by the compound.

Caption: Proposed mechanism of metabolic modulation.

In Vitro and Ex Vivo Evidence: Experimental Frameworks

To rigorously assess the biological activity of this compound, a series of established in vitro and ex vivo experimental protocols are essential. These methodologies, primarily developed for the study of Trimetazidine, provide a validated framework for investigation.

In Vitro Assessment of 3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition

The cornerstone of the compound's proposed mechanism is its ability to inhibit 3-KAT. A spectrophotometric assay can be employed to quantify this inhibitory activity.

Experimental Protocol: Spectrophotometric 3-KAT Activity Assay

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 40 mM KCl.

    • Substrate Solution: 1 mg/mL acetoacetyl-CoA in Assay Buffer.

    • Coenzyme A (CoA) Solution: 1 mg/mL in Assay Buffer.

    • DTNB (Ellman's Reagent) Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

    • Test Compound Stock Solution: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Enzyme Preparation:

    • Isolate mitochondria from rat heart tissue via differential centrifugation.

    • Prepare a mitochondrial lysate by sonication or detergent lysis.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of Assay Buffer.

    • Add 10 µL of the test compound at various concentrations (or vehicle control).

    • Add 10 µL of the mitochondrial lysate (enzyme source).

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of Substrate Solution and 10 µL of CoA Solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 100 µL of DTNB solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm using a microplate reader. The absorbance is proportional to the amount of free CoA released, which reacts with DTNB.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Self-Validating System: This protocol includes a vehicle control to establish baseline enzyme activity and a positive control (a known 3-KAT inhibitor) to validate the assay's responsiveness. The use of multiple concentrations of the test compound allows for the determination of a dose-dependent effect, a hallmark of a specific interaction.

Ex Vivo Evaluation of Metabolic Shift: The Langendorff Isolated Heart Model

The Langendorff isolated heart preparation is a powerful ex vivo model to study the direct effects of a compound on cardiac function and metabolism, independent of systemic physiological influences. [2] Experimental Protocol: Langendorff Perfusion for Metabolic Analysis

  • Heart Isolation and Cannulation:

    • Anesthetize a male Sprague-Dawley rat.

    • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

    • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

  • Stabilization and Treatment:

    • Allow the heart to stabilize for a 15-20 minute period.

    • Introduce this compound into the perfusate at the desired concentration.

  • Induction of Ischemia and Reperfusion:

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Initiate reperfusion by restoring the flow of the perfusate (with or without the test compound) for a subsequent period (e.g., 60 minutes).

  • Data Collection:

    • Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

    • Collect the coronary effluent to measure metabolic markers like lactate dehydrogenase (LDH) and creatine kinase (CK) as indicators of myocardial injury.

  • Metabolic Analysis:

    • At the end of the experiment, freeze-clamp the heart tissue for subsequent analysis of ATP and phosphocreatine levels using high-performance liquid chromatography (HPLC).

Workflow Diagram:

Langendorff_Workflow A Heart Excision & Cannulation B Stabilization Period (15-20 min) A->B C Perfusion with Test Compound B->C D Global Ischemia (30 min) C->D F Data Acquisition (LVDP, HR, Flow) C->F E Reperfusion (60 min) D->E D->F E->F G Effluent Collection (LDH, CK) E->G H Tissue Collection (ATP, PCr) E->H

Caption: Experimental workflow for the Langendorff isolated heart model.

Cellular and Molecular Investigations: Delving Deeper

To further elucidate the downstream effects of metabolic modulation, cell-based assays are invaluable. The H9c2 rat cardiomyocyte cell line is a commonly used model for these studies.

Assessment of Cellular Viability and Oxidative Stress

Ischemia-reperfusion injury is associated with a surge in reactive oxygen species (ROS). A compound that promotes a more oxygen-efficient metabolism would be expected to mitigate this oxidative stress.

Experimental Protocol: H9c2 Cell-Based Oxidative Stress Assay

  • Cell Culture and Treatment:

    • Culture H9c2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Seed cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress:

    • Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a hypoxia/reoxygenation protocol, to mimic ischemia-reperfusion.

  • Measurement of ROS:

    • Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA).

    • Measure the fluorescence intensity using a plate reader. A decrease in fluorescence in the treated cells compared to the control indicates a reduction in ROS.

  • Measurement of Cell Viability:

    • Perform an MTT or similar viability assay to assess the cytoprotective effects of the compound.

Quantification of Cellular ATP Levels

A key consequence of the metabolic shift is the preservation of intracellular ATP levels during ischemic stress.

Experimental Protocol: Bioluminescence-Based ATP Assay

  • Cell Culture and Treatment:

    • Culture and treat H9c2 cells with the test compound as described above.

    • Induce hypoxic conditions.

  • Cell Lysis and ATP Measurement:

    • Lyse the cells to release intracellular ATP.

    • Use a commercial ATP bioluminescence assay kit (e.g., based on the luciferin-luciferase reaction). [3] * Measure the luminescent signal, which is directly proportional to the ATP concentration.

Expected Outcome: Cells treated with an effective metabolic modulator like this compound are expected to maintain higher ATP levels under hypoxic conditions compared to untreated cells.

Synthesis and Characterization

The synthesis of this compound is a critical aspect for its study and use as a reference standard. One established method involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine, followed by esterification.

Synthetic Route Overview:

  • Reductive Amination: 2,3,4-trimethoxybenzaldehyde is reacted with piperazine in the presence of a reducing agent (e.g., catalytic hydrogenation over Pd/C) to form 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine base). [1]2. Esterification: The Trimetazidine base is then reacted with ethyl chloroformate to yield the final product, this compound. [1] Characterization: The purity and identity of the synthesized compound should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Conclusion and Future Directions

While direct pharmacological studies on this compound are not extensively reported in the literature, its structural relationship to Trimetazidine provides a strong basis for hypothesizing its biological activity. The primary mechanism is likely the modulation of cardiac energy metabolism through the inhibition of fatty acid oxidation. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of this compound's cardioprotective potential.

Future research should focus on:

  • Direct In Vitro and In Vivo Studies: To confirm the hypothesized biological activities and determine the potency of this compound in comparison to Trimetazidine.

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-Activity Relationship (SAR) Studies: To explore how the ethyl carboxylate group influences the compound's interaction with its biological target and its overall pharmacological profile.

By systematically applying the methodologies outlined herein, the scientific community can fully characterize the biological activity of this compound and assess its potential as a therapeutic agent or a valuable pharmacological tool.

References

  • Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering. National Institutes of Health. Available from: [Link]

  • Can anyone recommend any reliable methods of measuring the ATP levels in cardiac myocytes (cell line or primary cell line) | ResearchGate. Available from: [Link]

  • Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. PubMed. Available from: [Link]

Sources

Methodological & Application

Synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate: A Detailed Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmacologically active agents.[1] The document outlines two robust synthetic strategies: direct N-alkylation and reductive amination. Each protocol is presented with a step-by-step methodology, accompanied by explanations of the underlying chemical principles and experimental considerations. Furthermore, this guide includes detailed procedures for the purification and characterization of the target compound, ensuring high purity and structural verification. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: Significance of this compound

The piperazine moiety is a prevalent scaffold in a multitude of approved drugs and biologically active molecules, owing to its unique physicochemical properties and its ability to serve as a versatile linker or pharmacophore.[2] this compound, with its substituted benzyl group and an ethyl carbamate protecting group, is a crucial building block in the synthesis of more complex pharmaceutical compounds.[1] The trimethoxybenzyl group is a common feature in compounds targeting a range of biological pathways, and the piperazine core often imparts favorable pharmacokinetic properties. Notably, this compound is a known impurity and synthetic precursor to Trimetazidine, an anti-ischemic drug.[1][3] The ability to reliably synthesize this intermediate with high purity is therefore of significant interest to the drug discovery and development community.

Synthetic Strategies and Protocols

Two primary and effective methods for the synthesis of this compound are presented: Reductive Amination and Direct N-Alkylation. The choice between these methods may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Method 1: Reductive Amination

Reductive amination is a highly efficient one-pot reaction that involves the formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced in situ to the corresponding amine.[4][5] This method is often preferred for its high yields and operational simplicity.

Reaction Scheme:

Causality of Experimental Choices:

  • Reactants: 2,3,4-Trimethoxybenzaldehyde is the carbonyl component, and Ethyl piperazine-1-carboxylate serves as the secondary amine. The ethyl carbamate group on the piperazine prevents double alkylation and can be removed later if necessary.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mild nature and high selectivity for iminium ions over aldehydes.[6][7] This selectivity minimizes the side reaction of aldehyde reduction to the corresponding alcohol.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are inert and effectively solubilize the reactants.[7]

  • Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.[7]

Experimental Protocol:

  • To a stirred solution of 2,3,4-trimethoxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per mmol of aldehyde) in a round-bottom flask under a nitrogen atmosphere, add Ethyl piperazine-1-carboxylate (1.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq.) in anhydrous DCM.

  • Slowly add the reducing agent suspension to the reaction mixture portion-wise over 15-20 minutes. Gas evolution may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Method 2: Direct N-Alkylation

This classical method involves the direct nucleophilic substitution of a benzyl halide with the secondary amine of the piperazine derivative in the presence of a base.[8]

Reaction Scheme:

Causality of Experimental Choices:

  • Reactants: 2,3,4-Trimethoxybenzyl chloride is the electrophile, and Ethyl piperazine-1-carboxylate is the nucleophile.

  • Base: Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[8]

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal for this Sₙ2 reaction, as it can solvate the cation while leaving the nucleophile relatively free.[8]

  • Temperature: Heating the reaction mixture can increase the rate of reaction, although this should be monitored to prevent side product formation.

Experimental Protocol:

  • To a stirred suspension of anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile (15 mL per mmol of piperazine) in a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add Ethyl piperazine-1-carboxylate (1.0 eq.).

  • Add 2,3,4-trimethoxybenzyl chloride (1.2 eq.) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Data Presentation: Summary of Synthesis Parameters

ParameterMethod 1: Reductive AminationMethod 2: Direct N-Alkylation
Starting Aldehyde/Halide 2,3,4-Trimethoxybenzaldehyde2,3,4-Trimethoxybenzyl chloride
Starting Amine Ethyl piperazine-1-carboxylateEthyl piperazine-1-carboxylate
Key Reagent Sodium triacetoxyborohydridePotassium carbonate / Triethylamine
Solvent Dichloromethane (DCM)Acetonitrile (MeCN) or DMF
Reaction Temperature Room Temperature60-80°C
Typical Reaction Time 12-24 hours6-12 hours
Typical Yield 75–85%[3]Variable, generally lower than reductive amination

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (Aldehyde/Halide + Amine) reaction Reaction (Reductive Amination or N-Alkylation) start->reaction Combine workup Aqueous Work-up (Quenching & Extraction) reaction->workup Reaction Completion crude Crude Product (Concentrated Residue) workup->crude Isolate chromatography Silica Gel Column Chromatography crude->chromatography Purify pure_fractions Combine Pure Fractions & Evaporate Solvent chromatography->pure_fractions Elute final_product Pure Product Ethyl 4-(2,3,4-trimethoxybenzyl) piperazine-1-carboxylate pure_fractions->final_product Obtain characterization Characterization (NMR, IR, MS, HPLC) final_product->characterization Verify Structure & Purity

Caption: General workflow for the synthesis and purification of the target compound.

Purification and Characterization

Purification by Column Chromatography

The crude product obtained from either synthetic route can be purified by silica gel column chromatography to remove unreacted starting materials and by-products.

Protocol:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a viscous oil or solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.45–2.60 (m, 4H, piperazine), 3.30–3.45 (m, 4H, piperazine), 3.80–3.95 (s, 9H, OCH₃), 4.15 (q, 2H, CH₂CH₃), 6.55 (s, 2H, aromatic).[3]

  • IR (KBr): 1699 cm⁻¹ (C=O, ester), 1275 cm⁻¹ (C-O, ester).[3]

  • Mass Spectrometry (ESI+): Calculated for C₁₇H₂₆N₂O₅ [M+H]⁺: 339.19. Found: 339.2.

  • HPLC Purity: >99% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).[3]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • 2,3,4-Trimethoxybenzaldehyde can cause skin and eye irritation.[9] Avoid inhalation of dust and contact with skin and eyes.

  • Sodium triacetoxyborohydride is a water-sensitive reagent and should be handled under anhydrous conditions. The quenching process should be done slowly and carefully as it evolves gas.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This application note provides two reliable and well-documented protocols for the synthesis of this compound. The reductive amination method is generally preferred for its higher efficiency and milder reaction conditions, while direct N-alkylation offers a viable alternative. The detailed purification and characterization procedures ensure the acquisition of a high-purity final product, suitable for further applications in medicinal chemistry and drug development.

References

  • PubChem. (n.d.). Ethyl 1-piperazinecarboxylate. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Google Patents. (n.d.). Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.

Sources

Application Notes and Protocols: Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. This underscores the importance of high-purity, well-characterized reference standards. Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is a key chemical entity, primarily recognized as a significant process impurity and potential degradation product of Trimetazidine, an anti-anginal medication.[1][2][3][4][5] As such, its role as a reference standard is indispensable for the accurate identification, quantification, and control of impurities in Trimetazidine drug substances and products, ensuring their safety and efficacy.[1]

This guide provides a comprehensive overview of the essential physicochemical properties of this compound and detailed, field-proven protocols for its use as a reference standard in common analytical workflows. The methodologies described herein are designed to be self-validating, grounded in established scientific principles to ensure the generation of robust and reproducible results.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application.

PropertyValueSource
Chemical Name This compound[1][6][7][8]
CAS Number 53531-01-4[1][2][4][6][9][10]
Molecular Formula C₁₇H₂₆N₂O₅[1][6][9]
Molecular Weight 338.40 g/mol [1][6][9]
Appearance To be confirmed by visual inspection-
Purity ≥98%[9]
Storage Conditions 2-8°C, protected from light.[9][10][11][12][13][14][15]

Handling and Storage:

Proper handling and storage are critical to maintaining the integrity of the reference standard.[11][12][13][14][15] this compound should be stored in its original, tightly sealed container at 2-8°C, protected from light and moisture.[9][10] Before use, the container should be allowed to equilibrate to room temperature to prevent condensation.[12] It is advisable to use a calibrated balance for accurate weighing and to handle the material in a well-ventilated area.

Qualification of the Reference Standard

The qualification of a reference standard is a critical process that establishes its identity, purity, and potency.[16][17][18][19][20] This ensures its suitability for its intended analytical use. The following workflow outlines the key steps in qualifying a new batch of this compound.

Figure 1: Workflow for the Qualification of a Reference Standard.

Analytical Protocols

The following protocols are provided as a guide for the use of this compound as a reference standard in common analytical techniques.

Protocol 1: Purity Determination and Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[21] For piperazine derivatives, which may lack a strong chromophore, derivatization can be employed to enhance UV detection.[21][22][23] However, the presence of the trimethoxybenzyl group in the target molecule provides sufficient UV absorbance for direct analysis.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is quantified by comparing its peak area to that of a known concentration of the reference standard.

Instrumentation and Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: Acetonitrile and Water (HPLC grade).

  • Reference Standard: this compound.

  • Sample: Test substance containing potential this compound impurity.

Step-by-Step Methodology:

  • Preparation of Standard Solution (e.g., 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard.

    • Dissolve in and dilute to 100 mL with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Preparation of Sample Solution:

    • Prepare a solution of the test substance in the mobile phase at a concentration appropriate for the expected impurity level.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of methanol/water or acetonitrile/water.[1]

    • Flow Rate: 1.0 mL/min.[1][22]

    • Column Temperature: 35°C.[22]

    • Injection Volume: 10 µL.[22]

    • Detection Wavelength: To be determined by scanning the UV spectrum of the reference standard solution (a PDA detector is advantageous here).

  • Analysis and Data Interpretation:

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

    • Calculate the purity or concentration of the impurity in the sample using the peak area response.

Figure 2: High-Performance Liquid Chromatography (HPLC) Workflow.

Protocol 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both chromatographic separation and mass spectral data for structural elucidation.[24][25]

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a molecular fingerprint.

Instrumentation and Reagents:

  • GC-MS system with an Electron Ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).[24]

  • Carrier Gas: Helium (high purity).

  • Solvent: Methanol or Acetonitrile (GC grade).

  • Reference Standard: this compound.

Step-by-Step Methodology:

  • Preparation of Standard Solution (e.g., 1 mg/mL):

    • Dissolve an accurately weighed amount of the reference standard in a suitable volatile solvent.

  • GC-MS Parameters:

    • Injector Temperature: 250°C.[24]

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) to ensure elution of the analyte.

    • Carrier Gas Flow: Constant flow mode (e.g., 1 mL/min).

    • MS Ionization: Electron Ionization (EI) at 70 eV.[24]

    • Mass Scan Range: m/z 40-500.[24]

  • Analysis and Data Interpretation:

    • Inject the standard solution to obtain the total ion chromatogram (TIC) and the mass spectrum of the analyte.

    • The mass spectrum should be consistent with the structure of this compound. Key fragment ions should be identified.

    • Inject the sample solution to identify the presence of the compound by comparing the retention time and the mass spectrum with the reference standard.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[26][27][28][29][30] It provides detailed information about the chemical environment of individual atoms.

Principle: Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in a strong magnetic field. When irradiated with radiofrequency waves, they absorb energy at specific frequencies (chemical shifts), which are characteristic of their molecular environment.

Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR Tubes (5 mm).

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the reference standard in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.[24]

    • Add a small amount of TMS as an internal standard for chemical shift referencing (δ = 0.00 ppm).[24]

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum.

    • The expected signals for this compound are:

      • A triplet corresponding to the methyl protons of the ethyl group (~1.25 ppm).[1]

      • Multiplets for the piperazine ring protons (~2.45-2.60 and 3.30-3.45 ppm).[1]

      • Singlets for the three methoxy groups (~3.80-3.95 ppm).[1]

      • A quartet for the methylene protons of the ethyl group (~4.15 ppm).[1]

      • Singlets for the aromatic protons (~6.55 ppm).[1]

  • ¹³C NMR Analysis:

    • Acquire the ¹³C NMR spectrum to confirm the carbon framework of the molecule. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[27]

  • Data Interpretation:

    • The obtained chemical shifts, integration values, and coupling patterns should be consistent with the known structure of the compound.

Conclusion

This compound is a critical reference standard for ensuring the quality and safety of Trimetazidine-containing pharmaceuticals. The protocols and information provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to handle and utilize this reference standard effectively. Adherence to these scientifically sound methodologies will contribute to the generation of accurate, reliable, and reproducible analytical data, which is the bedrock of scientific integrity and regulatory compliance.

References

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • PharmaJia. (n.d.). SOP for Handling of Reference Standards. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Pharmaguddu. (2024, November 17). SOP for Controlling and Storage Reference standards. Retrieved from [Link]

  • Restek. (2012, December 18). Handling Your Analytical Reference Standards. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2025, August 7). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • YouTube. (2022, November 19). Handling of Reference Standards. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from [Link]

  • CURRENTA. (n.d.). Reference Standard Qualification. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • Dove Research & Analytics Laboratory. (n.d.). Product. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 53531-01-4| Product Name : Trimetazidine Dihydrochloride- Impurity H| Chemical Name : Ethyl 4-(2,3,4-Trimethoxybenzyl)-piperazine-1-carboxylate. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a comprehensive strategy and a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate. This molecule, containing a basic piperazine core and a UV-active trimethoxybenzyl moiety, requires careful control of chromatographic parameters to ensure symmetric peak shape and reproducible results. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. It details the rationale for column and mobile phase selection, a step-by-step analytical procedure, and a validation framework based on International Council for Harmonisation (ICH) guidelines.

Introduction and Method Development Rationale

This compound is a substituted piperazine derivative. Accurate quantification of such compounds is critical for process control, stability testing, and quality assurance in drug development. The molecule's structure presents specific analytical challenges, namely the basic piperazine nitrogen, which can cause peak tailing due to interactions with residual silanols on silica-based columns.[1][2] The method development strategy detailed herein is designed to mitigate these effects and provide a robust, transferable analytical solution.

Physicochemical Properties and Chromatographic Strategy
  • Structure: The molecule consists of a hydrophobic trimethoxybenzyl group, a polar ethyl carbamate group, and a basic piperazine ring. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC.

  • Key Challenge (Basicity): The piperazine moiety is basic. At neutral pH, the secondary amine can interact with acidic silanol groups on the surface of conventional silica-based HPLC columns, leading to poor peak shape (tailing).[3]

  • Strategic Solution (pH Control): To ensure a consistent analyte form and minimize silanol interactions, the mobile phase pH must be controlled. By operating at a low pH (e.g., 2.5-3.5), the piperazine nitrogen is fully protonated. This creates a single, positively charged species that is less likely to interact with the stationary phase silanols, resulting in improved peak symmetry.[4][5] An acidic mobile phase pH should be at least two units away from the analyte's pKa to ensure stable retention.[5][6]

  • UV Detection: The 2,3,4-trimethoxybenzyl group acts as a strong chromophore. Published spectra for similar trimethoxybenzene compounds show a significant absorbance maximum around 267-270 nm, making UV detection highly suitable and sensitive.[7][8]

Selection of Chromatographic Components
  • Column: A modern, high-purity silica C18 column with end-capping is the recommended starting point.[9][10] End-capping effectively shields the residual silanol groups, further reducing the potential for peak tailing with basic compounds.[11] For routine analysis, a standard dimension of 4.6 mm x 150 mm with 3.5 µm or 5 µm particles provides a good balance of efficiency and backpressure.[10]

  • Mobile Phase:

    • Aqueous Component (A): An acidic buffer is essential. A 20 mM phosphate or formate buffer adjusted to pH 3.0 provides excellent pH control in the desired range.

    • Organic Component (B): Acetonitrile is chosen for its low viscosity, high elution strength, and excellent UV transparency.

  • Elution Mode: A gradient scouting run is first employed to determine the optimal elution conditions. Based on the results, a simple and robust isocratic method can be developed for routine quantification.

Detailed Analytical Protocol

Instrumentation and Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric glassware (Class A).

  • Sonicator.

  • Filtration assembly for mobile phase (0.45 µm) and samples (0.22 µm).

Reagents and Materials
  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Phosphoric acid (85%) (AR grade).

  • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC grade acetonitrile directly. Filter and degas if necessary.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of at least five working standards by serial dilution of the stock solution with the diluent. A suggested concentration range is 5, 25, 50, 100, and 200 µg/mL.

Chromatographic Conditions

The following conditions provide a robust starting point for analysis.

ParameterRecommended Condition
Column End-capped C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 55% A / 45% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 10 minutes
Logical Workflow for HPLC Analysis

Below is a diagram illustrating the sequential steps from system preparation to final data analysis.

HPLC_Workflow prep System Preparation sst System Suitability Test (SST) Inject Standard 5x prep->sst Equilibrate Column check_sst Verify SST Criteria (%RSD < 2.0%, Tailing < 2.0) sst->check_sst calib Calibration Curve Inject Standards (Low to High) check_sst->calib Pass troubleshoot Troubleshoot System check_sst->troubleshoot Fail sample Sample Analysis Inject Unknown Samples calib->sample process Data Processing Integrate Peaks sample->process report Calculate & Report Results process->report troubleshoot->prep Re-prepare

Caption: Workflow from system setup to reporting.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified.[12] This is done by injecting a mid-concentration standard (e.g., 50 µg/mL) five or six times. The acceptance criteria should be established based on USP <621> or internal standards.[13][14][15]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for basic compounds.[13]
% RSD of Peak Area ≤ 2.0%Demonstrates injection and system precision.[13]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.

Method Validation Framework (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[16][17][18] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantification of the target analyte.

Validation Parameters
  • Specificity: Demonstrate that the analyte peak is free from interference from diluents, impurities, or degradation products. This can be assessed using a PDA detector to check for peak purity.

  • Linearity: Analyze the prepared calibration standards (e.g., 5-200 µg/mL) and plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98.0-102.0%.

  • Precision:

    • Repeatability: Analyze at least six preparations of the same sample or standard on the same day, by the same analyst. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results are compared to assess the method's ruggedness.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (S/N of 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) to assess the method's reliability during normal use. System suitability parameters must still be met.

Method Validation Workflow

The following diagram outlines the logical progression of experiments required for full method validation as per ICH Q2(R1).

Validation_Workflow start Method Development Finalized specificity Specificity / Peak Purity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness end Validated Method robustness->end

Caption: ICH Q2(R1) validation experimental sequence.

Data Analysis and Reporting

  • Calibration: Generate a linear regression curve from the calibration standards.

  • Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

  • Reporting: The final report should include the chromatographic conditions, system suitability results, all validation data, the calculated concentration of the analyte in the samples, and representative chromatograms.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.

  • Control pH During Method Development for Better Chromatography. Agilent.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. PubMed.

  • ICH Quality Guidelines. ICH.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

  • HPLC Column Selection. LCGC International.

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate.

  • System Suitability for USP Chromatographic Methods. ECA Academy.

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials.

  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Benchchem.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.

  • HPLC Column Selection Guide to Help You Achieve the Best Separation. Separation Science.

  • System Suitability in HPLC Analysis. Pharmaguideline.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage.

  • USP General Chapter <621> Chromatography. US Pharmacopeia.

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. US Pharmacopeia.

  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.

  • Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Taylor & Francis Online.

  • UV spectra of control and treated 1,2,3-trimethoxybenzene. ResearchGate.

  • 1,2,4-Trimethoxybenzene - Optional[UV-VIS] - Spectrum. SpectraBase.

  • UV spectra of control and treated 1,2,3-trimethoxybenzene. ResearchGate.

  • 1,2,4-Trimethoxybenzene. NIST WebBook.

  • UV/Vis+ Photochemistry Database. science-softCon.

Sources

Application Note: Utilizing Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate as a Reference Standard in the Impurity Profiling of Trimetazidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The safety and efficacy of pharmaceutical products are intrinsically linked to their purity. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3][4] Impurity profiling is a critical component of drug development and manufacturing, ensuring that any substance other than the API is present at a level that is both safe and does not adversely affect the therapeutic outcome. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate as a reference standard in the impurity profiling of the anti-anginal drug, Trimetazidine.

This compound, designated as Trimetazidine Impurity H in the European Pharmacopoeia, is a known process-related impurity and potential degradation product of Trimetazidine.[5][6][7][8] Its effective identification and quantification are paramount for ensuring the quality and safety of Trimetazidine-containing medications. This document will delve into the scientific rationale behind the use of this specific reference standard and provide detailed protocols for its application in a modern analytical laboratory.

Scientific Rationale and Expertise

The fundamental principle of impurity profiling is the comparison of the analytical response of an unknown impurity in a sample to the response of a known, highly characterized reference standard. The use of a certified reference standard for this compound offers several distinct advantages:

  • Unambiguous Identification: By comparing the retention time and/or mass-to-charge ratio of a peak in the sample chromatogram to that of the reference standard, the identity of the impurity can be confirmed with a high degree of confidence.

  • Accurate Quantification: A reference standard of known purity allows for the creation of a calibration curve, enabling the precise determination of the impurity's concentration in the drug substance or product. This is essential for ensuring compliance with the limits set by regulatory authorities.[9]

  • Method Validation: The reference standard is indispensable for the validation of analytical methods, as stipulated by ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and robustness of the method for the particular impurity.

The choice of analytical technique is dictated by the chemical nature of the impurity and the required sensitivity. For Trimetazidine and its impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method.[10][11][12][13] For higher sensitivity and structural confirmation, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[14]

Regulatory Framework: ICH Q3A Guidelines

The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances.[1][2][3][4] It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For Trimetazidine, understanding these thresholds is crucial for setting appropriate acceptance criteria for Impurity H.

Threshold Maximum Daily Dose ≤ 2g/day Rationale
Reporting Threshold 0.05%The level at which an impurity must be reported in the regulatory submission.
Identification Threshold 0.10%The level at which the structure of the impurity must be determined.
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)The level at which the biological safety of the impurity must be established.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.

The use of this compound as a reference standard is a key component in adhering to these regulatory requirements.

Experimental Workflow

The following diagram illustrates the general workflow for the identification and quantification of Trimetazidine Impurity H using a reference standard.

Impurity Profiling Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Analysis & Reporting prep_ref Prepare Reference Standard Solution (this compound) prep_sample Prepare Sample Solution (Trimetazidine API or Drug Product) hplc HPLC-UV or LC-MS/MS Analysis prep_ref->hplc prep_sample->hplc identification Peak Identification (Compare Retention Times) hplc->identification quantification Quantification (Calibration Curve) identification->quantification reporting Report Results & Compare to Specification Limits quantification->reporting

Caption: Workflow for Impurity Profiling of Trimetazidine Impurity H.

Protocols

Protocol 1: Identification and Quantification of Trimetazidine Impurity H by HPLC-UV

This protocol outlines a robust HPLC-UV method for the routine quality control of Trimetazidine, with a focus on the separation and quantification of Impurity H.

1. Materials and Reagents:

  • This compound Reference Standard (Purity ≥98%)[6]

  • Trimetazidine Dihydrochloride API or Drug Product

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 232 nm[10][13]
Injection Volume 10 µL

Table 2: HPLC-UV Chromatographic Conditions.

4. Preparation of Solutions:

  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Curve Solutions: Prepare a series of calibration standards by diluting the reference standard stock solution with the mobile phase to achieve concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit for Impurity H. A typical range would be 0.1 µg/mL to 5 µg/mL.

  • Sample Solution (1 mg/mL of Trimetazidine): Accurately weigh about 25 mg of Trimetazidine Dihydrochloride into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. For tablets, weigh and finely powder a sufficient number of tablets. Transfer a quantity of the powder equivalent to 25 mg of Trimetazidine Dihydrochloride to a 25 mL volumetric flask, add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Centrifuge or filter through a 0.45 µm syringe filter before injection.

5. System Suitability:

Inject a system suitability solution (e.g., a solution containing Trimetazidine and a known amount of Impurity H) six times. The relative standard deviation (RSD) for the peak area of Impurity H should be not more than 5.0%. The resolution between the Trimetazidine peak and the Impurity H peak should be not less than 2.0.

6. Data Analysis and Calculation:

  • Identification: Compare the retention time of the peak corresponding to Impurity H in the sample chromatogram with that of the reference standard. The retention time should match within a predefined tolerance (e.g., ± 2%).

  • Quantification: Construct a calibration curve by plotting the peak area of Impurity H against its concentration for the calibration standards. Determine the concentration of Impurity H in the sample solution using the regression equation of the calibration curve. Calculate the percentage of Impurity H in the Trimetazidine sample using the following formula:

    % Impurity H = (Concentration of Impurity H in sample solution (µg/mL) / Concentration of Trimetazidine in sample solution (µg/mL)) * 100

Protocol 2: High-Sensitivity Analysis by LC-MS/MS

For the detection and quantification of trace levels of Impurity H, particularly in genotoxicity studies or when lower detection limits are required, LC-MS/MS is the method of choice.

1. Materials and Reagents:

  • As per Protocol 1, with the addition of formic acid (LC-MS grade).

2. Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

3. LC-MS/MS Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program To be optimized for baseline separation of Trimetazidine and its impurities. A typical starting point would be a linear gradient from 10% to 90% B over 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions Compound
Trimetazidine
Impurity H

Table 3: LC-MS/MS Conditions.

4. Preparation of Solutions:

  • Prepare reference standard and sample solutions as described in Protocol 1, using mobile phase as the diluent. The concentrations may need to be adjusted based on the sensitivity of the instrument.

5. Data Analysis:

  • Identification: Confirm the presence of Impurity H by the presence of the specified MRM transition at the expected retention time.

  • Quantification: Use the peak area from the MRM chromatogram to quantify the amount of Impurity H, typically against a calibration curve prepared with the reference standard.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of system suitability criteria ensures that the analytical system is performing adequately before sample analysis. The use of a certified reference standard provides traceability and confidence in the results. For full validation, the following parameters should be assessed according to ICH Q2(R1) guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline resolution of the Impurity H peak from other peaks.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is demonstrated by the correlation coefficient of the calibration curve (typically ≥ 0.999).

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies, spiking a placebo or a sample with a known amount of the reference standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.

Conclusion

The effective control of impurities is a non-negotiable aspect of modern pharmaceutical development and manufacturing. This compound serves as an essential tool for the accurate identification and quantification of Trimetazidine Impurity H. The protocols and guidelines presented in this application note provide a robust framework for researchers and quality control analysts to ensure the purity, safety, and efficacy of Trimetazidine-containing drug products, thereby safeguarding public health.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • Neuroquantology. (2022). Development and validation of HPLC method for determination of Trimetazidine Hydrochloride in bulk and Tablet dosage form. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Trimetazidine Hydrochloride on Primesep 100 Column. [Link]

  • Asian Journal of Biomedical and Pharmaceutical Sciences. (2024). Stability-Indicating UV-HPLC Approaches to Estimate Trimetazidine Dihydrochloride in Extended Release Capsule Formulations. [Link]

  • Pharmaffiliates. Trimetazidine Dihydrochloride-impurities. [Link]

  • World Journal of Pharmaceutical Research. (2025). A simple, specific, sensitive, accurate, robust, precise, and stability indicating RP-HPLC method was developed and validated for the stability indicating analytical method development and validation for the determination of related substances of the Trimetazidine dihydrochloride drug substance. [Link]

  • ResearchGate. (2025). An HPLC Determination of Trimetazidine in Human Plasma Using Liquid‐Liquid Extraction for Sample Clean‐Up. [Link]

  • PubChem. Trimetazidine dihydrochloride. [Link]

  • SynZeal. Trimetazidine Impurities. [Link]

  • Der Pharma Chemica. (2015). Development and validation of a stability indicating RP-HPLC method for the determination of trimetazidine dihydrochloride. [Link]

  • ResearchGate. (2018). Identification and control of unspecified impurity in trimetazidine dihydrochloride tablet formulation. [Link]

  • European Pharmacopoeia. (2014). Trimetazidine dihydrochloride. [Link]

  • MDPI. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. [Link]

  • EURL-Pesticides. (2017). Method name LC-MS/MS-ESI(+)-1. [Link]

  • Pharmaffiliates. This compound. [Link]

Sources

Application Notes & Protocols: A Guide to Investigating Metabolic Modulators in Cardiovascular Research Using Trimetazidine as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The compound "Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate" is not documented in publicly available scientific literature for cardiovascular research. Therefore, this guide utilizes Trimetazidine (TMZ) , a clinically relevant and extensively studied metabolic modulator, as a representative molecule. Trimetazidine, with its 1-(2,3,4-trimethoxybenzyl)piperazine core structure, serves as an excellent proxy for investigating the therapeutic potential of modulating cardiac energy metabolism. The principles, pathways, and protocols detailed herein are broadly applicable to the study of novel compounds with similar mechanisms of action.

Section 1: Scientific Background & Mechanism of Action

The Metabolic Shift in the Ischemic Heart

Under normal physiological conditions, the heart derives most of its energy (60-90%) from the β-oxidation of fatty acids (FAs).[1] While energy-dense, FA oxidation is oxygen-intensive. During myocardial ischemia, the limited oxygen supply makes FA oxidation inefficient, leading to the accumulation of toxic intermediates, intracellular acidosis, and a critical drop in ATP production.[2] A therapeutic strategy to protect the heart during ischemia is to shift its energy metabolism towards glucose oxidation. Glucose oxidation produces more ATP per molecule of oxygen consumed compared to FA oxidation, making it a more efficient fuel source under hypoxic conditions.[2][3]

Trimetazidine: A Cardioprotective Metabolic Modulator

Trimetazidine (TMZ) is a first-in-class metabolic agent that exerts its cardioprotective effects without altering systemic hemodynamics (heart rate or blood pressure).[1][4] Its primary mechanism of action is the selective inhibition of the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT).[3][5] This enzyme catalyzes the final step of β-oxidation. By inhibiting 3-KAT, TMZ effectively reduces the rate of fatty acid oxidation, which in turn stimulates glucose oxidation to compensate for the energy demand.[4][5] This metabolic reprogramming leads to more efficient ATP production, reduced oxidative stress, and preservation of myocardial function during ischemic events.[6][7]

Beyond its primary metabolic effect, TMZ has been shown to activate key signaling pathways involved in cell survival and energy regulation, such as the AMP-activated protein kinase (AMPK) and Akt pathways.[8][9] Activation of these pathways can further protect cardiomyocytes from apoptosis and reduce ischemia/reperfusion (I/R) injury.[7][8]

Signaling Pathway of Trimetazidine's Cardioprotective Action

The following diagram illustrates the core mechanism of TMZ in an ischemic cardiomyocyte.

Caption: Mechanism of Trimetazidine (TMZ) in optimizing myocardial energy metabolism.

Section 2: In Vitro Application Protocol

Objective

To evaluate the cytoprotective effect of a test compound (e.g., Trimetazidine) against hypoxia/reoxygenation (H/R)-induced injury in a cardiomyocyte cell line (e.g., H9c2).

Experimental Workflow

In_Vitro_Workflow cluster_assays Assays A 1. Cell Seeding Seed H9c2 cells in 96-well & 6-well plates B 2. Pre-treatment Incubate cells with Test Compound (e.g., TMZ) or Vehicle for 24h A->B C 3. Hypoxia Induction Replace medium with glucose-free DMEM. Place in hypoxic chamber (1% O2, 5% CO2) for 12h B->C D 4. Reoxygenation Return plates to normoxic incubator (21% O2, 5% CO2) with normal medium for 4h C->D E 5. Endpoint Assays D->E Assay1 Cell Viability (MTT Assay) E->Assay1 Assay2 Apoptosis (TUNEL Staining) E->Assay2 Assay3 Oxidative Stress (ROS Measurement) E->Assay3 Assay4 Mitochondrial Respiration (Seahorse Assay) E->Assay4

Caption: Workflow for assessing cardioprotection against H/R injury in vitro.

Detailed Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture H9c2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells into 96-well plates (for viability assays) at a density of 1 x 10⁴ cells/well and 6-well plates (for molecular assays) at 2 x 10⁵ cells/well. Allow cells to adhere for 24 hours.

  • Compound Pre-treatment:

    • Prepare stock solutions of Trimetazidine (e.g., 100 mM in DMSO).

    • Dilute TMZ in culture medium to final concentrations (e.g., 1, 10, 40, 100 µM).[7]

    • Replace the medium in the wells with the compound-containing medium or vehicle control (medium with 0.1% DMSO).

    • Incubate for 24 hours.

  • Hypoxia/Reoxygenation (H/R) Injury:

    • Hypoxia: Aspirate the medium. Wash cells once with phosphate-buffered saline (PBS). Add glucose-free DMEM. Place the plates in a hypoxic chamber (e.g., Binder CB-150) flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂. Incubate for 12 hours.

    • Reoxygenation: Remove plates from the hypoxic chamber. Replace the glucose-free medium with standard, pre-warmed DMEM (with 10% FBS). Return plates to a standard normoxic incubator (21% O₂, 5% CO₂) for 4 hours.

  • Endpoint Analysis:

    • Cell Viability (MTT Assay): Add MTT solution (5 mg/mL) to each well of the 96-well plate and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm.

    • Oxidative Stress (ROS Measurement): In 6-well plates, load cells with 10 µM DCFH-DA dye for 30 minutes. Measure fluorescence using a plate reader or fluorescence microscope.

    • Mitochondrial Respiration (Seahorse XF Analyzer): For a more detailed mechanistic study, perform a Seahorse XF Cell Mito Stress Test on cells cultured in a Seahorse XF plate.[10] This assay measures key parameters of mitochondrial function like basal respiration, ATP production, and maximal respiration.

Expected Results & Data Presentation

The results should demonstrate that pre-treatment with Trimetazidine dose-dependently protects H9c2 cells from H/R-induced death and dysfunction.

Parameter Normoxia Control H/R + Vehicle H/R + 10 µM TMZ H/R + 40 µM TMZ
Cell Viability (% of Control) 100%~55%~70%~85%
Relative ROS Levels 1.0~3.5~2.2~1.4
Apoptotic Cells (%) <5%~30%~18%~9%
Mitochondrial OCR (pmol/min) BaselineDecreasedPartially RestoredSignificantly Restored

Section 3: In Vivo Application Protocol

Objective

To determine the cardioprotective efficacy of a test compound (e.g., Trimetazidine) in a rat model of myocardial ischemia/reperfusion (I/R) injury.

Detailed Step-by-Step Protocol
  • Animal Model:

    • Use adult male Sprague-Dawley rats (250-300g). Acclimatize animals for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Drug Administration:

    • Divide rats into groups: Sham, I/R + Vehicle, and I/R + TMZ.

    • Administer Trimetazidine (e.g., 10-20 mg/kg/day) or vehicle (saline) via oral gavage for 7 days prior to the I/R surgery.[7][11]

  • Ischemia/Reperfusion Surgery:

    • Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine).

    • Intubate and connect to a small animal ventilator.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture for 30 minutes to induce ischemia. Blanching of the ventricle confirms occlusion.

    • After 30 minutes, release the ligature to allow for reperfusion for 24 hours.

    • In the Sham group, the suture is passed under the LAD but not tightened.

    • Close the chest, evacuate air, and allow the animal to recover.

  • Post-operative Assessment (at 24 hours):

    • Echocardiography: Before sacrifice, perform echocardiography on anesthetized rats to assess cardiac function (e.g., Left Ventricular Ejection Fraction - LVEF, Fractional Shortening - FS).

    • Blood Sample Collection: Collect blood via cardiac puncture to measure plasma levels of cardiac injury markers (Creatine Kinase-MB [CK-MB] and Lactate Dehydrogenase [LDH]).[7][11]

    • Infarct Size Measurement: Euthanize the animal, excise the heart, and slice it into sections. Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while the infarcted area remains pale white.[8]

    • Histology & Molecular Analysis: Fix heart tissue in formalin for histological analysis (e.g., H&E staining) or snap-freeze in liquid nitrogen for molecular analysis (e.g., Western blotting for apoptosis markers like Bax/Bcl-2).[8]

Expected Outcomes & Data Presentation

Treatment with Trimetazidine is expected to reduce myocardial damage and preserve cardiac function following I/R injury.

Parameter Sham I/R + Vehicle I/R + 20 mg/kg TMZ
Infarct Size (% of AAR) 0%~45%~25%
LVEF (%) ~75%~40%~60%
Plasma CK-MB (U/L) BaselineSignificantly ElevatedAttenuated Elevation
Plasma LDH (U/L) BaselineSignificantly ElevatedAttenuated Elevation
Apoptosis (TUNEL+ cells) MinimalMarkedly IncreasedSignificantly Reduced

(AAR = Area at Risk)

Section 4: Conclusion & Future Directions

Trimetazidine serves as a powerful pharmacological tool to investigate the role of metabolic modulation in cardioprotection. The protocols described provide a robust framework for screening and characterizing novel compounds that target cardiac energy metabolism. Future studies could employ more advanced techniques, such as radiolabeled substrate flux analysis to directly measure fatty acid and glucose oxidation rates, or transcriptomic/proteomic analyses to uncover novel downstream signaling effects.[12][13] These approaches will further elucidate the therapeutic potential of metabolic agents in treating ischemic heart disease and heart failure.

References

  • Kremneva, E. (n.d.). Trimetazidine in coronary heart disease patients: mechanism of action and controlled trials' results. Cardiovascular Therapy and Prevention. Retrieved from [Link]

  • On, Y. K., & Ramajayam, G. (2015). The role of trimetazidine in cardiovascular disease: beyond an anti-anginal agent. European Heart Journal, 37(12), 941–945. Retrieved from [Link]

  • Ciapponi, A., Pizarro, R., & Harrison, J. (2005). Cardioprotective effects of trimetazidine: a review. Current Pharmaceutical Design, 11(23), 2975–2984. Retrieved from [Link]

  • Hage, C. (2025). Trimetazidine Use in Cardiovascular Disease. American Journal of Cardiovascular Drugs. Retrieved from [Link]

  • Kallistratos, M. S., & Manolis, A. J. (2015). Trimetazidine and cardioprotection: facts and perspectives. Angiology, 66(3), 204–210. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Trimetazidine Hydrochloride? Patsnap Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimetazidine. Retrieved from [Link]

  • Zhang, L., Lu, Y., Jiang, H., Zhang, K., Li, H., Li, Y., … & Jiang, J. (2012). Assessing mitochondrial respiration in isolated hearts using 17O MRS. Magnetic Resonance in Medicine, 68(5), 1307–1315. Retrieved from [Link]

  • Zhong, H., Liu, B., Li, Y., & Zhang, G. (2018). Trimetazidine protects against myocardial ischemia/reperfusion injury by inhibiting excessive autophagy. Journal of Pharmacological Sciences, 137(3), 253–261. Retrieved from [Link]

  • Chursa, A., & Seredenina, T. (2020). Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. In Methods in Molecular Biology (Vol. 2108, pp. 131-144). Retrieved from [Link]

  • Kohlhaas, M., & Maack, C. (2013). Measuring mitochondrial function in intact cardiac myocytes. Journal of Molecular and Cellular Cardiology, 65, 1–10. Retrieved from [Link]

  • Gao, D., Ning, N., Niu, X., Wei, H., & Jiang, J. (2016). Trimetazidine for heart failure: a systematic review and meta-analysis. Medicine, 95(2), e2459. Retrieved from [Link]

  • Zhang, Y., Li, Y., Zhang, Y., Wang, Y., Li, H., & Li, Y. (2025). Efficacy of trimetazidine for myocardial ischemia-reperfusion injury in rat models: a systematic review and meta-analysis. PeerJ, 13, e19515. Retrieved from [Link]

  • Shi, C., Pan, L., Zhao, Y., Li, Q., & Li, J. (2020). Function and Mechanism of Trimetazidine in Myocardial Infarction-Induced Myocardial Energy Metabolism Disorder Through the SIRT1–AMPK Pathway. Frontiers in Pharmacology, 11, 608882. Retrieved from [Link]

  • Parajuli, N., & Katakam, P. V. G. (2018). Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research. GeroScience, 40(3), 231–241. Retrieved from [Link]

  • Zhang, L., Lu, Y., Jiang, H., Zhang, K., Li, H., Li, Y., … & Jiang, J. (2021). Trimetazidine offers myocardial protection in elderly coronary artery disease patients undergoing non-cardiac surgery: a randomized, double-blind, placebo-controlled trial. BMC Anesthesiology, 21(1), 254. Retrieved from [Link]

  • Liu, X., Liu, C., Liu, Y., Zhang, Y., Wang, J., & Li, Y. (2016). The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway. Journal of Cardiovascular Pharmacology and Therapeutics, 21(4), 416–424. Retrieved from [Link]

  • Zhang, Y., Li, Y., Zhang, Y., Wang, Y., Li, H., & Li, Y. (2025). Efficacy of trimetazidine for myocardial ischemia-reperfusion injury in rat models: a systematic review and meta-analysis. PeerJ, 13, e19515. Retrieved from [Link]

  • Fantini, E., Demaison, L., & Sentex, E. (1995). Trimetazidine: in vitro influence on heart mitochondrial function. The American Journal of Cardiology, 76(6), 31B–37B. Retrieved from [Link]

  • CVR Onlife. (2018, September 6). Christoph Maack on how to measure mitochondrial parameters in cardiac myocytes [Video]. YouTube. Retrieved from [Link]

  • He, W., Miao, X., & Zhang, Y. (2021). Trimetazidine Attenuates Heart Failure by Improving Myocardial Metabolism via AMPK. Frontiers in Pharmacology, 12, 723321. Retrieved from [Link]

  • Liu, Y., Liu, Y., Zhang, Y., Zhang, Y., & Li, Y. (2016). Trimetazidine protects against cardiac ischemia/reperfusion injury via effects on cardiac miRNA-21 expression, Akt and the Bcl-2/Bax pathway. Molecular Medicine Reports, 14(3), 2571–2578. Retrieved from [Link]

  • Ficaro, E. P., & Schwaiger, M. (1999). Fatty acids for myocardial imaging. The American Journal of Cardiology, 84(1A), 69K–74K. Retrieved from [Link]

  • Chen, Y., Chen, H., & Chen, J. (2022). Trimetazidine Reduces Cardiac Fibrosis in Rats by Inhibiting NOX2-Mediated Endothelial-to-Mesenchymal Transition. Drug Design, Development and Therapy, 16, 2489–2501. Retrieved from [Link]

  • Chen, Y., Chen, H., & Chen, J. (2022). Trimetazidine Reduces Cardiac Fibrosis in Rats by Inhibiting NOX2-Mediated Endothelial-to-Mesenchymal Transition. Drug Design, Development and Therapy, 16, 2489–2501. Retrieved from [Link]

  • Mather, K. J., & DeGrado, T. R. (2016). Imaging of Myocardial Fatty Acid Oxidation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(10), 1535–1543. Retrieved from [Link]

  • Yang, X., Rodriguez, M., & Pabon, L. (2019). Fatty Acids Enhance the Maturation of Cardiomyocytes Derived from Human Pluripotent Stem Cells. Stem Cell Reports, 13(4), 657–668. Retrieved from [Link]

  • Mather, K. J., & DeGrado, T. R. (2016). Imaging of myocardial fatty acid oxidation. Biochimica et Biophysica Acta, 1861(10), 1535–1543. Retrieved from [Link]

  • He, L., Kim, T., & Long, Q. (2020). Increasing Fatty Acid Oxidation Prevents High-Fat Diet–Induced Cardiomyopathy Through Regulating Parkin-Mediated Mitophagy. Circulation, 142(11), 1073–1087. Retrieved from [Link]

Sources

Application Notes and Protocols for CNS Activity Screening of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the CNS Potential of a Novel Piperazine Derivative

Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core, a structure renowned for its prevalence in a multitude of centrally acting agents.[1] The piperazine moiety is a versatile scaffold, integral to drugs targeting a range of neurological and psychiatric disorders, including psychosis, depression, and anxiety.[2] This is largely due to its ability to interact with key monoamine neurotransmitter systems, such as the dopaminergic and serotonergic pathways.

The molecule also possesses a 2,3,4-trimethoxybenzyl group. While this specific substitution pattern is less common than the 3,4,5-trimethoxy arrangement found in compounds like mescaline, the presence of methoxy groups on a phenyl ring is a known feature in various psychoactive substances, influencing their receptor binding profiles and metabolic stability. The parent compound, trimetazidine, from which this molecule is derived as an impurity, is primarily known for its anti-ischemic effects through metabolic modulation.[3][4] However, some studies on trimetazidine and its derivatives have hinted at neuroprotective and other central nervous system effects.[5][6]

These structural alerts—the piperazine ring and the substituted benzyl group—form a compelling basis for a systematic investigation into the CNS activity of this compound. This document outlines a comprehensive, tiered screening strategy designed to elucidate its pharmacological profile and identify potential therapeutic applications in the CNS domain.

Rationale and Hypothesis: A Multi-Target Screening Approach

The chemical architecture of this compound suggests potential interactions with several key CNS targets. Our screening strategy is therefore built on the following hypotheses:

  • Antipsychotic Potential: The piperazine scaffold is a hallmark of many antipsychotic drugs that antagonize dopamine D2 receptors. We hypothesize that the title compound may exhibit affinity for D2 receptors, suggesting a potential role in modulating dopamine-regulated pathways implicated in psychosis.

  • Antidepressant/Anxiolytic Activity: Many piperazine-containing compounds modulate the serotonin system, particularly by inhibiting the serotonin transporter (SERT) or acting on serotonin receptors (e.g., 5-HT1A).[2] We hypothesize that the compound may interact with SERT, which would suggest potential antidepressant or anxiolytic effects.

  • Cognitive and Motor Effects: To ensure that any observed activity is not confounded by general motor impairment or sedation, a thorough assessment of locomotor activity and motor coordination is essential. These evaluations will also provide initial clues regarding the compound's overall CNS tolerability.

To investigate these hypotheses, we propose a tiered screening cascade, beginning with in silico and in vitro assessments to establish fundamental properties and target engagement, followed by in vivo behavioral models to evaluate functional outcomes.

Tier 1: Foundational Characterization

The initial tier focuses on establishing the fundamental drug-like properties of the compound, which are critical for its potential as a CNS therapeutic.

Physicochemical Properties Prediction

Before embarking on extensive biological screening, it is crucial to predict the physicochemical properties of this compound to estimate its drug-likeness and potential for CNS penetration.[7][8][9][10]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for CNS Drug Discovery
Molecular Weight (MW)338.4 g/mol Within the desirable range for CNS drugs (typically < 450 g/mol ).
LogP (Lipophilicity)~2.5 - 3.5In the optimal range for blood-brain barrier (BBB) penetration.
Topological Polar Surface Area (TPSA)~60 ŲBelow the typical threshold of 90 Ų for good BBB permeability.
Hydrogen Bond Donors0Favorable for BBB crossing.
Hydrogen Bond Acceptors5Within an acceptable range.
Rotatable Bonds6Indicates a degree of molecular flexibility.

Note: These values are estimations derived from standard chemoinformatic software and should be experimentally verified.

Compound Preparation and Stock Solution

Accurate and reproducible experimental results begin with the correct preparation of the test compound.[11][12][13][14][15]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), analytical balance, volumetric flask, sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the mass of the compound required to make a 10 mM solution. For a 10 mL stock, this would be: 0.01 mol/L * 0.01 L * 338.4 g/mol = 0.03384 g (33.84 mg).

    • Accurately weigh the calculated mass of the compound.

    • Dissolve the compound in a small volume of DMSO in the volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

Tier 2: In Vitro Screening - Target Engagement and Permeability

This tier employs high-throughput in vitro assays to assess the compound's interaction with primary molecular targets and its ability to cross a simulated blood-brain barrier.

Dopamine D2 Receptor Binding Assay

This assay will determine if the compound binds to the dopamine D2 receptor, a primary target for antipsychotic drugs.[5][16][17][18][19]

Protocol: [³H]-Spiperone Competition Binding Assay

  • Source of Receptors: Commercially available membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.

  • Non-specific Binding Determination: 10 µM Haloperidol.

  • Procedure:

    • Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, incubate the cell membranes with [³H]-Spiperone (at a concentration close to its Kd, e.g., 0.2 nM) and varying concentrations of the test compound or vehicle.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Table 2: Interpretation of Dopamine D2 Receptor Binding Affinity

Ki ValueInterpretationPotential Implication
< 100 nMHigh AffinityPotential antipsychotic activity.
100 nM - 1 µMModerate AffinityMay contribute to a polypharmacological profile.
> 1 µMLow to No AffinityUnlikely to have significant direct D2 antagonist effects.
Serotonin Transporter (SERT) Uptake Assay

This assay will evaluate the compound's ability to inhibit the reuptake of serotonin, a key mechanism of action for many antidepressant medications.[3][20][21][22]

Protocol: Fluorescent Substrate (ASP+) Uptake Assay

  • Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Fluorescent Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent substrate for monoamine transporters.

  • Positive Control: Fluoxetine (a selective serotonin reuptake inhibitor).

  • Procedure:

    • Plate the hSERT-expressing cells in a 96-well, black-walled, clear-bottom plate.

    • Prepare a range of concentrations of this compound and the positive control.

    • Pre-incubate the cells with the test compound, positive control, or vehicle for 15-30 minutes.

    • Add ASP+ to all wells and monitor the increase in intracellular fluorescence over time using a fluorescence plate reader.

    • Calculate the initial rate of ASP+ uptake for each condition.

    • Determine the IC50 value for the inhibition of SERT-mediated uptake.

Table 3: Interpretation of SERT Inhibition Potency

IC50 ValueInterpretationPotential Implication
< 500 nMPotent InhibitionPotential antidepressant or anxiolytic activity.
500 nM - 5 µMModerate InhibitionMay contribute to antidepressant/anxiolytic effects.
> 5 µMWeak to No InhibitionUnlikely to be a primary mechanism of action.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay

A critical step for any potential CNS drug is its ability to cross the blood-brain barrier. This assay provides an early indication of the compound's CNS penetrability.[23][24][25][26][27]

Protocol: Caco-2 or MDCK-MDR1 Transwell Assay

  • Cell Lines: Caco-2 (human colorectal adenocarcinoma) or MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene) cells.

  • Apparatus: Transwell inserts.

  • Procedure:

    • Culture Caco-2 or MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring trans-epithelial electrical resistance (TEER).

    • Add this compound to the apical (blood) side of the Transwell.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain) side.

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Table 4: Interpretation of In Vitro BBB Permeability

Papp (x 10⁻⁶ cm/s)Predicted BBB Permeability
> 5High
1 - 5Medium
< 1Low

Tier 3: In Vivo Behavioral Screening

Compounds that demonstrate promising activity in Tier 2 assays will advance to in vivo testing in rodent models to assess their functional effects on behavior. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

Open Field Test (OFT)

The OFT is a fundamental behavioral assay to assess general locomotor activity and anxiety-like behavior.[2][28][29][30][31] It is crucial for identifying potential sedative or stimulant effects that could confound the interpretation of other behavioral tests.

Protocol: Open Field Test in Mice

  • Apparatus: A square arena (e.g., 50x50 cm) with walls to prevent escape, often equipped with automated tracking software.

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle to different groups of mice.

    • After a set pre-treatment time (e.g., 30 minutes), place each mouse individually in the center of the open field arena.

    • Allow the mouse to explore freely for a defined period (e.g., 10-20 minutes).

    • Record and analyze the following parameters using video tracking software:

      • Total distance traveled: A measure of general locomotor activity.

      • Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).

      • Rearing frequency: A measure of exploratory behavior.

Table 5: Expected Outcomes in the Open Field Test

ObservationInterpretation
Decreased total distance traveledSedative or motor-impairing effects.
Increased total distance traveledStimulant effects.
Increased time in the centerAnxiolytic-like effects.
No change in locomotor activityThe compound is not overtly sedative or stimulant at the tested doses.
Forced Swim Test (FST)

The FST is a widely used screening tool for assessing potential antidepressant activity.[32][33][34][35][36] Antidepressant compounds typically reduce the duration of immobility in this test.

Protocol: Forced Swim Test in Mice

  • Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Animal Model: Male BALB/c mice (often more sensitive in this assay).

  • Procedure:

    • Administer the test compound or a positive control (e.g., imipramine, 20 mg/kg, i.p.) 30-60 minutes before the test.

    • Place each mouse in the water-filled cylinder for a 6-minute session.

    • Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Table 6: Expected Outcomes in the Forced Swim Test

ObservationInterpretation
Significant decrease in immobility timePotential antidepressant-like activity.
No change in immobility timeNo antidepressant-like effect at the tested dose.
Increase in immobility timePotential pro-depressive or sedative effects.
Rotarod Test

The rotarod test is used to assess motor coordination and balance.[1][37][38][39][40] It is essential to rule out motor impairment as a confounding factor for any observed behavioral effects.

Protocol: Accelerating Rotarod Test in Mice

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Train the mice on the rotarod at a constant low speed for a few trials on the day before testing.

    • On the test day, administer the test compound or vehicle.

    • At the time of peak drug effect, place the mice on the rod, which is then accelerated from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod for each mouse.

    • Conduct multiple trials with an appropriate inter-trial interval.

Table 7: Expected Outcomes in the Rotarod Test

ObservationInterpretation
Significant decrease in latency to fallMotor coordination impairment.
No significant change in latency to fallThe compound does not impair motor coordination at the tested dose.

Visualization of the Screening Workflow and Hypothesized Pathways

G cluster_0 Tier 1: Foundational Characterization cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Behavioral Screening cluster_3 Data Interpretation & Go/No-Go Decision physchem Physicochemical Prediction prep Compound Preparation physchem->prep d2_binding Dopamine D2 Receptor Binding prep->d2_binding Test Compound sert_uptake SERT Uptake Assay prep->sert_uptake Test Compound bbb_assay In Vitro BBB Permeability prep->bbb_assay Test Compound oft Open Field Test (Locomotion/Anxiety) d2_binding->oft If Ki < 1 µM fst Forced Swim Test (Antidepressant) sert_uptake->fst If IC50 < 5 µM bbb_assay->oft If Papp > 1 oft->fst rotarod Rotarod Test (Motor Coordination) oft->rotarod interpretation Synthesize Data fst->interpretation rotarod->interpretation

Caption: Tiered screening workflow for CNS activity assessment.

G cluster_0 Hypothesized Antipsychotic Pathway cluster_1 Hypothesized Antidepressant Pathway compound1 Ethyl 4-(2,3,4-trimethoxybenzyl) piperazine-1-carboxylate d2r Dopamine D2 Receptor compound1->d2r Antagonism (?) downstream Modulation of Mesolimbic Pathway d2r->downstream compound2 Ethyl 4-(2,3,4-trimethoxybenzyl) piperazine-1-carboxylate sert Serotonin Transporter (SERT) compound2->sert Inhibition (?) serotonin Increased Synaptic Serotonin sert->serotonin

Caption: Hypothesized molecular mechanisms of action.

Conclusion and Future Directions

This comprehensive screening cascade provides a robust framework for the initial characterization of this compound's CNS activity. The tiered approach ensures a cost-effective and scientifically rigorous evaluation, starting with fundamental properties and progressing to complex behavioral models.

Positive results in these assays, such as high affinity for the D2 receptor, potent inhibition of SERT, good BBB permeability, and a favorable profile in the behavioral tests, would warrant further investigation. Subsequent steps could include more extensive receptor profiling, pharmacokinetic studies, and evaluation in more sophisticated animal models of psychosis, depression, or cognitive dysfunction. The data generated from this screening protocol will be instrumental in determining the therapeutic potential of this novel piperazine derivative and guiding its future development as a CNS drug candidate.

References

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

  • Blake, J. F. (2000). Chemoinformatics--predicting the physicochemical properties of 'drug-like' molecules. Current Opinion in Biotechnology, 11(1), 104–107. [Link]

  • Bio-protocol. (2019). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Deacon, R. M. J. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments, (75), e2609. [Link]

  • eScholarship, University of California. (2018). STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. Retrieved from [Link]

  • Gould, T. D., Dao, D. T., & Can, A. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Retrieved from [Link]

  • JoVE (Journal of Visualized Experiments). (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved from [Link]

  • MMPC (Mouse Metabolic Phenotyping Centers). (2024). Rotarod. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 189(2), 233–241. [Link]

  • National Center for Biotechnology Information. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. [Link]

  • National Center for Biotechnology Information. (2014). Antipsychotic, antidepressant, and cognitive-impairment properties of antipsychotics: rat profile and implications for behavioral and psychological symptoms of dementia. Neuropsychopharmacology, 39(7), 1568–1578. [Link]

  • National Center for Biotechnology Information. (2018). Real-time, spatially resolved analysis of serotonin transporter activity and regulation using the fluorescent substrate, ASP+. Journal of Neurochemistry, 147(3), 340–353. [Link]

  • National Center for Biotechnology Information. (2020). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Pharmaceutics, 12(12), 1188. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • protocols.io. (2024). Open field test for mice. Retrieved from [Link]

  • protocols.io. (2024). Rotarod-Test for Mice. Retrieved from [Link]

  • PubMed. (2000). Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays. Journal of Pharmaceutical Sciences, 89(6), 746–755. [Link]

  • PubMed. (2004). Screening the receptorome to discover the molecular targets for plant-derived psychoactive compounds: a novel approach for CNS drug discovery. Pharmacology & Therapeutics, 102(2), 135–146. [Link]

  • PubMed. (2018). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1899, 121–128. [Link]

  • ResearchGate. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]

  • ResearchGate. (2015). Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. Retrieved from [Link]

  • ResearchGate. (2018). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior: Techniques and Protocols. Retrieved from [Link]

  • SciSpace. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model. Retrieved from [Link]

  • Tempo Bioscience. (2023). Sources of cells for modeling the human BBB — 4 considerations. Retrieved from [Link]

  • The Forced Swim Test. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Assessing molecular scaffolds for CNS drug discovery. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. Retrieved from [Link]

  • Frontiers in Behavioral Neuroscience. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-time uptake of fluorescent ASP+ via the organic cation transporter 3. Retrieved from [Link]

  • PubMed. (1967). Effects of 1-(2,3,4-trimethoxy benzyl)-piperazine dihydrochloride on the cardiovascular system in the rabbit. Japanese Journal of Pharmacology, 17(1), 19–29. [Link]

  • PubMed. (2009). Pharmacological preconditioning of mesenchymal stem cells with trimetazidine (1-[2,3,4-trimethoxybenzyl]piperazine) protects hypoxic cells against oxidative stress and enhances recovery of myocardial function in infarcted heart through Bcl-2 expression. The Journal of Pharmacology and Experimental Therapeutics, 329(2), 543–550. [Link]

  • PubMed. (2010). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Methods in Molecular Biology, 643, 229–243. [Link]

  • PubMed. (2024). N2-{2-[(2,3,4-Trimethoxybenzyl)Amine]Ethyl}-1,2-Ethandiamine Compound Effect on the Physical Performance of Animals. Bulletin of Experimental Biology and Medicine, 177(2), 235–237. [Link]

  • ResearchGate. (2017). Trimetazidine: Experimental and Clinical Update Review. Retrieved from [Link]

  • Oxford Academic. (2022). An open-label Phase 2a study to assess the safety and tolerability of trimetazidine in patients with amyotrophic lateral sclerosis. Brain Communications, 4(3), fcac125. [Link]

  • PubChem. (n.d.). Trimetazidine. Retrieved from [Link]

Sources

The Synthetic Versatility of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate: A Privileged Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Building Block

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of therapeutic agents targeting a wide array of biological systems.[1] Its prevalence, particularly in drugs aimed at the central nervous system (CNS), stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and the capacity to cross the blood-brain barrier.[2][3] When strategically functionalized, the piperazine core allows for the precise orientation of pharmacophoric groups to engage with specific biological targets.[1]

This application note introduces Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate , a novel and versatile synthetic building block designed for the elaboration of complex molecules in drug discovery programs. This molecule synergistically combines three key structural features:

  • A Monosubstituted Piperazine Core: The ethyl carbamate group at the N1 position allows for selective deprotection to reveal a reactive secondary amine, providing a vector for further diversification. The N4 position is strategically occupied by the trimethoxybenzyl group.

  • The 2,3,4-Trimethoxybenzyl Moiety: This electron-rich aromatic system is a known pharmacophore in various bioactive compounds. The specific substitution pattern can influence receptor binding affinity and selectivity, as well as metabolic stability.

  • An Ethyl Carbamate Protecting Group: This group offers a stable yet readily cleavable handle for synthetic manipulation, allowing for orthogonal protection strategies in multi-step syntheses.

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this building block, complete with detailed experimental protocols to facilitate its integration into research and development workflows.

Physicochemical Properties and Structural Data

A thorough understanding of the molecule's properties is essential for its effective use in synthesis. The table below summarizes the key physicochemical data for this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₇H₂₆N₂O₅
Molecular Weight 338.40 g/mol
Appearance Pale yellow oil (predicted)
Boiling Point > 250 °C (predicted)
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol)
CAS Number Not available (presumed novel)

Note: Some properties are predicted based on the chemical structure, as this is a novel compound.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved via reductive amination, a robust and widely used method for forming C-N bonds.[4][5] This approach involves the reaction of Ethyl piperazine-1-carboxylate with 2,3,4-trimethoxybenzaldehyde in the presence of a mild reducing agent.

Protocol 1: Synthesis via Reductive Amination

This protocol details the synthesis of the title compound from commercially available starting materials.

Materials:

  • Ethyl piperazine-1-carboxylate (1.0 eq)[6]

  • 2,3,4-Trimethoxybenzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add Ethyl piperazine-1-carboxylate (1.0 eq) and 2,3,4-trimethoxybenzaldehyde (1.05 eq).

  • Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. An exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pale yellow oil.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild and selective for iminium ions over aldehydes, minimizing side reactions.[4]

  • Anhydrous conditions are important to prevent the hydrolysis of the reducing agent and the iminium ion.

  • Catalytic acetic acid protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the piperazine nitrogen and promoting iminium ion formation.[7]

G Start1 Ethyl piperazine-1-carboxylate Intermediate Iminium Ion Intermediate Start1->Intermediate Nucleophilic Attack Start2 2,3,4-Trimethoxybenzaldehyde Start2->Intermediate Reagents NaBH(OAc)₃ DCM, Acetic Acid (cat.) Reagents->Intermediate Product Ethyl 4-(2,3,4-trimethoxybenzyl) piperazine-1-carboxylate Intermediate->Product Reduction Workup Aqueous Workup & Purification Product->Workup

Caption: Reductive amination workflow for synthesis.

Applications in Synthetic Chemistry: Gateway to Novel Derivatives

The true utility of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The two primary sites for modification are the N1-carbamate and the aromatic ring.

Protocol 2: Deprotection of the Ethyl Carbamate

Removal of the ethyl carbamate group unmasks the N1 secondary amine, which can then undergo a variety of subsequent reactions such as acylation, alkylation, or arylation. Basic hydrolysis is a common method for carbamate cleavage.[8]

Materials:

  • This compound (1.0 eq)

  • Potassium hydroxide (KOH) or Barium hydroxide (Ba(OH)₂) (5.0 eq)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of potassium hydroxide (5.0 eq).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2,3,4-trimethoxybenzyl)piperazine.

Rationale for Reagent Choice:

  • Potassium hydroxide in a mixed aqueous/alcoholic solvent system provides the necessary nucleophilic hydroxide ions and sufficient temperature to drive the hydrolysis of the relatively stable carbamate ester.[8]

Protocol 3: N-Alkylation of the Deprotected Piperazine

The newly formed secondary amine is a potent nucleophile, readily participating in N-alkylation reactions to introduce a wide variety of substituents at the N1 position.[5][9]

Materials:

  • 1-(2,3,4-trimethoxybenzyl)piperazine (from Protocol 2) (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-(2,3,4-trimethoxybenzyl)piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the N-alkylated product.

Why Potassium Carbonate?

  • Potassium carbonate acts as a mild, insoluble base to scavenge the acid (HBr) produced during the reaction, driving the equilibrium towards the product without causing significant side reactions.[9]

Caption: Synthetic pathways from the building block.

Conclusion: A Valuable Tool for Medicinal Chemists

This compound is a strategically designed building block that offers significant potential for the rapid synthesis of diverse compound libraries. Its structure provides a robust platform for creating novel derivatives, particularly for CNS-related targets where the piperazine scaffold is a well-established pharmacophore.[10][11] The protocols outlined in this note provide a solid foundation for researchers to synthesize and utilize this compound, paving the way for the discovery of next-generation therapeutics.

References

  • García-García, E., et al. (2021). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Retrieved from [Link]

  • Sato, T., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Verma, S., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Retrieved from [Link]

  • Rojas-Fernández-García, A., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Drug Discovery Today. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • Martínez, A. G., et al. (2018). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Synlett. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001029016A1 - Process for preparing piperazine-substituted aliphatic carboxylates.
  • Solubility of Things. (n.d.). Ethyl piperazine-1-carboxylate. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). How can I do hydrolysis of secondary ethyl carbamate?. Retrieved from [Link]

Sources

Application Note: A Multi-faceted Protocol for the Comprehensive Characterization of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, multi-technique protocol for the comprehensive characterization of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (CAS: 53531-01-4). This piperazine derivative is of significant interest in pharmaceutical sciences, primarily as a known impurity and synthetic intermediate of Trimetazidine, an anti-ischemic drug.[1][2] Furthermore, emerging research suggests potential independent biological activities, including cardioprotective and CNS effects, making its unambiguous identification and purity assessment critical.[1] This guide is intended for researchers, quality control analysts, and drug development professionals, offering a logical workflow that combines chromatographic and spectroscopic techniques to ensure the compound's identity, purity, and structural integrity.

Introduction and Rationale

This compound is a synthetic organic compound featuring a piperazine core, a structural motif prevalent in many pharmacologically active agents.[3] Its molecular formula is C₁₇H₂₆N₂O₅, with a corresponding molecular weight of 338.40 g/mol .[1][4][5] The primary impetus for its rigorous characterization stems from its official designation as "Trimetazidine Impurity H," a reference standard used to monitor the quality and safety of Trimetazidine during manufacturing.[1][2]

A robust analytical characterization is non-negotiable for several reasons:

  • Quality Control: To quantify its presence in drug substances and ensure they meet regulatory purity thresholds.

  • Reference Standard Validation: To certify its identity and purity when used as a qualified reference material.

  • Pharmacological Research: To ensure that any observed biological activity is attributable to the compound itself and not to confounding impurities.

This protocol establishes a self-validating system, moving from initial purity assessment to definitive structural elucidation.

Table 1: Physicochemical Properties of the Analyte
PropertyValueSource(s)
IUPAC Name Ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate[1]
Synonym(s) Trimetazidine Impurity H[1][2]
CAS Number 53531-01-4[1][4]
Molecular Formula C₁₇H₂₆N₂O₅[1][4][5]
Molecular Weight 338.40 g/mol [1][4][5]

Recommended Analytical Workflow

A sequential and logical approach is paramount for the efficient and definitive characterization of a pharmaceutical compound. The proposed workflow ensures that each step builds upon the last, starting with purity and identity confirmation before moving to in-depth structural analysis.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Confirmation A Sample Receipt B HPLC-PDA (Purity Assessment, Quantification) A->B C LC-MS (Molecular Weight Confirmation) B->C D NMR Spectroscopy (¹H, ¹³C) (Unambiguous Structure) C->D E FTIR Spectroscopy (Functional Group ID) D->E F Elemental Analysis (Formula Verification) E->F G Fully Characterized Compound F->G

Caption: Logical workflow for comprehensive characterization.

Phase 1: Chromatographic Purity and Mass Verification

This initial phase aims to determine the sample's purity and confirm its molecular weight, providing the first layer of evidence for its identity.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the industry-standard technique for assessing the purity of non-volatile and thermally labile compounds like piperazine derivatives.[3] A reversed-phase method is ideal, separating compounds based on their hydrophobicity. The trimethoxybenzyl group provides a strong chromophore, making UV detection highly effective.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a Photodiode Array (PDA) or UV detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a final concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    ParameterRecommended SettingRationale
    Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column for good retention and separation of moderately polar analytes.
    Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape and MS compatibility.
    Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
    Gradient 70% A to 30% A over 20 minA gradient elution ensures separation of potential impurities with different polarities.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °CEnsures reproducible retention times.
    Injection Vol. 10 µL
    Detection PDA at 230 nm & 275 nmWavelengths corresponding to the absorbance maxima of the aromatic system.
  • System Suitability: Before analysis, perform five replicate injections of the standard. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Data Analysis: Determine purity by the area percent method. The main peak should have a consistent retention time and a clean UV spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Rationale: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, providing unequivocal confirmation of the molecular weight.[6] Electrospray ionization (ESI) is a soft ionization technique perfect for this class of molecules, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol:

  • Instrumentation: An LC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an ESI source.

  • Methodology: Utilize the same LC method as described in Section 3.1. The formic acid in the mobile phase facilitates ionization.

  • MS Parameters (Positive ESI Mode):

    • Mass Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 600 L/hr

  • Data Analysis:

    • Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 339.19.

    • High-Resolution MS: For definitive confirmation, high-resolution mass spectrometry should yield a mass within 5 ppm of the theoretical value (C₁₇H₂₇N₂O₅⁺, theoretical m/z = 339.1915).

Phase 2: Definitive Structural Elucidation

With purity and molecular weight confirmed, the next phase focuses on mapping the precise atomic connectivity and confirming functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structural determination of organic molecules.[7][8] ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR confirms the carbon framework.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Interpretation: The spectra should be consistent with the proposed structure.

    Protons (¹H NMR)Approx. δ (ppm)MultiplicityIntegrationAssignment
    Ethyl (CH₃)1.25Triplet3H-O-CH₂-CH₃
    Ethyl (CH₂)4.15Quartet2H-O-CH₂ -CH₃
    Piperazine (Ring)2.45 & 3.45Multiplets8H-CH₂-N-CH₂-
    Benzyl (CH₂)3.50Singlet2HAr-CH₂ -N
    Methoxy (OCH₃)3.80 - 3.903 Singlets9HAr-OCH₃
    Aromatic (Ar-H)6.50 & 7.00Doublets2HAromatic Protons

    Note: ¹³C NMR should show 17 distinct signals, including a carbonyl carbon (~155 ppm), aromatic carbons (~110-155 ppm), and aliphatic carbons (~15-60 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR provides confirmation of the key functional groups present in the molecule by measuring the absorption of infrared radiation.[7][8]

G mol C=O C-O-C C-N Ethyl 4-(2,3,4-trimethoxybenzyl) piperazine-1-carboxylate spec ~1690 cm⁻¹ ~1250 & ~1100 cm⁻¹ ~1150 cm⁻¹ Characteristic IR Absorptions mol:f1->spec:f1 Carbamate Stretch mol:f2->spec:f2 Ether Stretches mol:f3->spec:f3 Amine Stretch

Caption: Correlation of functional groups to IR absorptions.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or cast a thin film on a salt plate from a chloroform solution.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    Wavenumber (cm⁻¹)Vibration TypeFunctional Group
    ~2950-2800C-H StretchAliphatic (CH₂, CH₃)
    ~1695-1680C=O StretchCarbamate
    ~1250, ~1100C-O StretchAryl Ether & Carbamate
    ~1150C-N StretchTertiary Amine

Phase 3: Elemental Composition Verification

This final step provides quantitative confirmation of the elemental makeup of the molecule, validating the molecular formula derived from mass spectrometry.

Elemental Analysis

Principle & Rationale: Combustion analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. The experimental results should closely match the theoretical values calculated from the molecular formula, providing definitive proof of composition.

Experimental Protocol:

  • Instrumentation: CHN Elemental Analyzer.

  • Methodology: A small, precisely weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis:

    ElementTheoretical % (for C₁₇H₂₆N₂O₅)Experimental % (Acceptance Criteria)
    Carbon (C)60.34± 0.4%
    Hydrogen (H)7.74± 0.4%
    Nitrogen (N)8.28± 0.4%

Conclusion

The application of this comprehensive, multi-technique protocol enables the unambiguous characterization of this compound. By systematically integrating data from HPLC, LC-MS, NMR, FTIR, and Elemental Analysis, researchers and quality control professionals can confidently establish the identity, purity, and structure of this important pharmaceutical compound. This rigorous approach is essential for ensuring the quality of related drug products and for advancing further research into its potential biological activities.

References

  • Namera, A., et al. (2005). Analysis of Benzylpiperazine-like Compounds. Semantic Scholar. Retrieved from [Link]

  • De-Viana, G., & Ibrahim, K. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2005). Analysis of Benzylpiperazine-like Compounds. Retrieved from [Link]

  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Ünver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Retrieved from [Link]

  • Ovid. (n.d.). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Retrieved from [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

Sources

Application Notes and Protocols: Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in clinically successful drugs, earning them the designation of "privileged structures." The piperazine ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved therapeutics for conditions ranging from psychiatric disorders to cardiovascular diseases and cancer.[1][2][3][4][5] Its prevalence is due to a unique combination of properties: the two nitrogen atoms provide sites for chemical modification, influencing potency and selectivity, while also improving physicochemical properties like aqueous solubility and oral bioavailability, which are critical for drug development.[6]

This document provides a detailed technical guide on the application of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (CAS: 53531-01-4), a derivative of this important class. This compound is primarily known as a key synthetic intermediate and a registered impurity (Impurity H) of Trimetazidine, a widely used anti-anginal agent.[3][7][8][9] Trimetazidine itself is a 1-(2,3,4-trimethoxybenzyl)piperazine derivative, and its therapeutic action stems from its ability to modulate cellular metabolism under ischemic conditions.[3]

The structural similarity of this compound to Trimetazidine, combined with the rich pharmacology of the piperazine scaffold, presents a compelling case for its independent investigation. The addition of an ethyl carboxylate group at the N-4 position of the piperazine ring may significantly alter the molecule's pharmacokinetic and pharmacodynamic profile. Structure-activity relationship (SAR) studies on Trimetazidine analogues have shown that modifications at this position can influence binding affinity and biological activity.[1][10] This guide will, therefore, explore not only its role as a reference standard but also its potential as a lead compound for novel therapeutic agents. We will provide detailed protocols for its synthesis, characterization, and evaluation in relevant biological assays, grounding our recommendations in established scientific principles.

Chemical and Physical Properties

A clear understanding of the physicochemical properties is the foundation for any application in medicinal chemistry, from synthesis to formulation and biological testing.

PropertyValueReference(s)
CAS Number 53531-01-4[3][11][12]
Molecular Formula C₁₇H₂₆N₂O₅[3][11][12]
Molecular Weight 338.40 g/mol [3][11][12]
IUPAC Name Ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate[13]
Appearance Colorless Thick Oil[7]
Solubility Chloroform (Slightly), Methanol (Slightly)[9]
Storage 2-8°C, Protect from light[7][12]

PART 1: Synthesis and Characterization

The synthesis of this compound is logically approached as a two-step process, leveraging established methods for the preparation of its core intermediate, 1-(2,3,4-trimethoxybenzyl)piperazine, the active drug Trimetazidine.

Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Acylation A 2,3,4-Trimethoxy- benzaldehyde C 1-(2,3,4-Trimethoxybenzyl)- piperazine (Trimetazidine Base) A->C H₂, Pd/C Alcoholic Solvent 45-75°C, 5-10 bar B Piperazine B->C E Ethyl 4-(2,3,4-trimethoxybenzyl)- piperazine-1-carboxylate C->E Base (e.g., TEA) Aprotic Solvent (e.g., DCM) 0°C to RT D Ethyl Chloroformate D->E Cardioprotective Mechanism cluster_0 Myocardial Ischemia cluster_1 Therapeutic Intervention Ischemia ↓ O₂ Supply FAO Fatty Acid Oxidation (Less O₂ efficient) Ischemia->FAO Protons ↑ H⁺ (Acidosis) FAO->Protons Calcium ↑ Intracellular Ca²⁺ Protons->Calcium Damage Cellular Damage Calcium->Damage Compound Ethyl 4-(2,3,4-trimethoxybenzyl) piperazine-1-carboxylate Thiolase 3-Ketoacyl-CoA Thiolase (3-KAT) Compound->Thiolase Inhibits GlucoseOx Glucose Oxidation (More O₂ efficient) Compound->GlucoseOx Promotes Thiolase->FAO Blocks ATP ↑ ATP Production ↓ H⁺ Production GlucoseOx->ATP Protection Cardioprotection ATP->Protection

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (CAS No. 53531-01-4). This molecule is a key intermediate and a known impurity in the manufacturing of Trimetazidine, an anti-anginal medication.[1][2][3] Achieving high yield and purity is critical for its use as a reference standard and in further drug development processes.

This guide is structured to provide direct answers to common challenges encountered during synthesis, moving from high-level strategic questions to specific troubleshooting of experimental issues.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthetic strategy for this compound.

Q1: What are the primary synthetic routes to prepare this molecule?

There are two predominant and reliable methods for synthesizing the target compound:

  • Direct N-Alkylation: This is a classical SN2 reaction involving the nucleophilic attack of the secondary amine of Ethyl piperazine-1-carboxylate on an activated benzyl electrophile, typically 2,3,4-trimethoxybenzyl chloride or bromide. The reaction requires a base to neutralize the hydrogen halide formed as a byproduct.[4]

  • Reductive Amination: This one-pot method involves the reaction of Ethyl piperazine-1-carboxylate with 2,3,4-trimethoxybenzaldehyde. An iminium ion intermediate is formed in situ and is subsequently reduced by a mild hydride-donating agent to yield the target secondary amine.[5][6]

Q2: Which synthetic route is generally preferred and why?

For industrial-scale production and optimal yield, the reductive amination route is often preferred .[1] It is typically a cleaner, one-pot reaction with higher reported yields (75-85%).[1] Direct N-alkylation, while straightforward, can be prone to side reactions like the formation of quaternary ammonium salts, which can complicate purification and lower the yield.[7][8] However, for small-scale lab synthesis, direct alkylation is a viable and mechanistically simple option if conditions are well-controlled.

Q3: What is the critical role of the base in the direct N-alkylation method?

The base is essential to neutralize the acidic byproduct (e.g., HCl or HBr) generated during the reaction.[6] If not neutralized, the acid will protonate the starting piperazine derivative, rendering it non-nucleophilic and halting the reaction. The choice of base is crucial; weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred over strong bases to minimize side reactions.[9][10]

Q4: What are the most effective reducing agents for the reductive amination route?

The key is to use a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[5][11][12] It is mild enough not to significantly reduce the aldehyde, thus preventing the formation of 2,3,4-trimethoxybenzyl alcohol as a byproduct.[5] While a stronger reagent like sodium borohydride (NaBH₄) can be used, it requires a stepwise procedure where the imine is pre-formed before the reductant is added to avoid reducing the starting aldehyde.[12][13]

Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: Low or No Product Yield

This is the most common issue. The underlying cause often depends on the chosen synthetic route.

Potential Causes & Recommended Solutions

RoutePotential CauseRecommended Solutions & Scientific Rationale
Direct N-Alkylation Ineffective Base: The chosen base (e.g., NaHCO₃) may have insufficient strength or solubility in the reaction solvent to effectively scavenge the acid byproduct.Switch to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Consider using a polar aprotic solvent like DMF or Acetonitrile to improve the solubility of inorganic bases.[4][6]
Poor Quality Alkylating Agent: The 2,3,4-trimethoxybenzyl halide may have degraded over time (hydrolysis).Verify the purity of the alkylating agent by NMR or GC-MS. If necessary, purify it or use a freshly prepared batch.
Low Reaction Temperature: The activation energy for the SN2 reaction may not be met at room temperature.Gently heat the reaction mixture to 50-70 °C. Monitor the reaction progress by TLC to avoid decomposition or side reactions at elevated temperatures.[9]
Reductive Amination Incomplete Imine/Iminium Ion Formation: The equilibrium between the amine/aldehyde and the iminium ion may not favor the intermediate, which is necessary for reduction.Add a catalytic amount of acetic acid (AcOH) to promote imine formation (optimal pH is typically 4-5).[5] To further drive the equilibrium, add a dehydrating agent like molecular sieves to remove the water formed during imine condensation.[5]
Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive and can lose its activity if not stored properly.Use a fresh bottle of STAB or ensure it has been stored under anhydrous conditions. Test the activity of an older batch on a simple model system if in doubt.[14]
Premature Reduction of Aldehyde: If using a less selective reducing agent like NaBH₄, it can reduce the starting aldehyde to the corresponding alcohol.Use the more selective STAB.[12] If only NaBH₄ is available, ensure the imine is fully formed before adding the reducing agent, preferably at a lower temperature (0 °C).[13]
Problem 2: Significant Formation of Side Products

The presence of impurities complicates purification and reduces the overall yield.

Potential Causes & Recommended Solutions

RouteSide ProductCause & Scientific ExplanationRecommended Solutions
Direct N-Alkylation Quaternary Ammonium Salt The nitrogen atom of the desired product can act as a nucleophile and react with another molecule of the benzyl halide, especially at high temperatures or with excess alkylating agent.[7][8]Add the 2,3,4-trimethoxybenzyl chloride dropwise over a period of time to maintain its low concentration in the reaction mixture.[6][9] Use a strict 1:1 stoichiometry of reactants and avoid excessive heating.
Reductive Amination 2,3,4-trimethoxybenzyl alcohol The reducing agent, particularly a strong one like NaBH₄, reduces the starting aldehyde before it can form an imine with the piperazine.[5]Use a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB), which preferentially reduces the protonated iminium ion.[5][12]
Both Routes 1,4-bis(2,3,4-trimethoxybenzyl)piperazine This impurity arises if the starting material is un-derivatized piperazine instead of the mono-protected Ethyl piperazine-1-carboxylate.[15]Ensure the starting material is correctly identified and is the mono-N-Boc or N-Cbz protected piperazine. Using a large excess of piperazine can favor mono-alkylation if starting from the unprotected diamine, but this is not the ideal route for this specific target.[9]
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes & Recommended Solutions

IssueCause & Scientific ExplanationRecommended Solutions
Co-elution on Silica Gel The starting Ethyl piperazine-1-carboxylate and the final product may have similar polarities, making separation by column chromatography difficult.Optimize the column chromatography conditions. A gradient elution from a non-polar solvent (e.g., Hexane/Ethyl Acetate) to a more polar system (e.g., Dichloromethane/Methanol) can improve separation.[7]
Product is Water-Soluble If a quaternary ammonium salt has formed, it is highly polar and will remain in the aqueous layer during extraction. The desired product may also be protonated and move to the aqueous layer if the pH is acidic.During the work-up, ensure the aqueous layer is made basic (pH > 9) with a base like Na₂CO₃ or NaOH before extracting with an organic solvent. This ensures the product is in its free-base form. Perform thorough aqueous washes to remove water-soluble impurities.[7]
Persistent Impurities Small amounts of unreacted starting materials or byproducts remain after initial purification.Consider recrystallization of the final product from a suitable solvent system (e.g., Ethanol/water or Ethyl acetate/hexane) to achieve high purity (>99%).[1] Converting the product to its hydrochloride salt, recrystallizing it, and then liberating the free base is another effective purification strategy.[1]

Visualizations & Workflows

Synthetic Pathways Diagram

The following diagram illustrates the two primary synthetic routes.

SynthesisPathways cluster_start Starting Materials cluster_product Final Product SM1 Ethyl piperazine-1-carboxylate Product Ethyl 4-(2,3,4-trimethoxybenzyl) piperazine-1-carboxylate SM1:e->Product:w Base (K₂CO₃) Solvent (DMF) Heat SM1:e->Product:s Reducing Agent (STAB) Solvent (DCE) AcOH (cat.) SM2 2,3,4-trimethoxybenzyl chloride SM2:e->Product:w note1 Route A: Direct N-Alkylation SM3 2,3,4-trimethoxybenzaldehyde SM3:e->Product:s note2 Route B: Reductive Amination

Caption: Primary synthetic routes to the target compound.

Troubleshooting Workflow

This decision tree helps diagnose and solve common synthesis issues.

TroubleshootingWorkflow Start Reaction Complete, Low Yield or Impure? Check_Route Which Route? Start->Check_Route Alkylation Direct Alkylation Check_Route->Alkylation Alkylation Red_Am Reductive Amination Check_Route->Red_Am Red. Am. Alk_Cause1 Side Product: Quaternary Salt? Alkylation->Alk_Cause1 Impure? Alk_Cause2 No Reaction? Alkylation->Alk_Cause2 Low Yield? Alk_Sol1 Add Alkyl Halide Slowly Use 1:1 Stoichiometry Alk_Cause1->Alk_Sol1 Yes Alk_Cause1->Alk_Cause2 No Alk_Sol2 Use Stronger Base (K₂CO₃) Increase Temperature Alk_Cause2->Alk_Sol2 Yes Red_Am_Cause1 Side Product: Benzyl Alcohol? Red_Am->Red_Am_Cause1 Impure? Red_Am_Cause2 No Reaction? Red_Am->Red_Am_Cause2 Low Yield? Red_Am_Sol1 Use STAB instead of NaBH₄ Red_Am_Cause1->Red_Am_Sol1 Yes Red_Am_Cause1->Red_Am_Cause2 No Red_Am_Sol2 Add cat. AcOH Use Fresh STAB Add Molecular Sieves Red_Am_Cause2->Red_Am_Sol2 Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on laboratory conditions and analytical monitoring (TLC, LC-MS).

Protocol 1: Direct N-Alkylation

Materials:

  • Ethyl piperazine-1-carboxylate (1.0 eq)

  • 2,3,4-trimethoxybenzyl chloride (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of Ethyl piperazine-1-carboxylate in anhydrous DMF, add anhydrous potassium carbonate.

  • Slowly add a solution of 2,3,4-trimethoxybenzyl chloride in DMF to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product.

Protocol 2: Reductive Amination

Materials:

  • Ethyl piperazine-1-carboxylate (1.0 eq)

  • 2,3,4-trimethoxybenzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2 eq)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic amount, ~5 mol%)

Procedure:

  • Dissolve Ethyl piperazine-1-carboxylate and 2,3,4-trimethoxybenzaldehyde in DCE in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add Sodium triacetoxyborohydride (STAB) portion-wise over 20 minutes. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with Dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • BenchChem. (2025). Troubleshooting Reductive Amination Reaction Conditions. BenchChem Technical Support.
  • BenchChem. (n.d.). This compound | 53531-01-4. BenchChem Product Page.
  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences. [Link]

  • Di Francesco, M., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. [Link]

  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem Technical Support.
  • Jayanth, T. T., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

  • Clemente, F., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. BenchChem Technical Support.
  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]

  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

  • Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • BenchChem. (n.d.).
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method. JOCPR. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 53531-01-4 Trimetazidine Impurity H. Anantpharma.com. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound, which is a key intermediate and is also known as Trimetazidine Impurity H.[1][][3] Our goal is to equip researchers, chemists, and drug development professionals with the necessary insights to navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.

Overview of Synthetic Pathways

The synthesis of this compound is primarily achieved through two common pathways: Reductive Amination and Direct N-Alkylation . While both routes can yield the desired product, they are accompanied by distinct side reactions and challenges. The reductive amination pathway is often preferred in industrial settings for its efficiency.[1]

Synthesis_Pathways cluster_RA Reductive Amination Pathway cluster_DA Direct N-Alkylation Pathway cluster_SR Common Side Reactions RA_aldehyde 2,3,4-Trimethoxy- benzaldehyde RA_imine Imine Intermediate RA_aldehyde->RA_imine Condensation SR_alcohol Aldehyde Reduction (Impurity D) RA_aldehyde->SR_alcohol Over-reduction RA_piperazine Ethyl piperazine- 1-carboxylate RA_piperazine->RA_imine RA_product Target Product RA_imine->RA_product Reduction (e.g., STAB) SR_dialkylation Di-alkylation Byproduct (Impurity B) RA_product->SR_dialkylation Further Reaction DA_halide 2,3,4-Trimethoxy- benzyl chloride DA_product Target Product DA_halide->DA_product SN2 Reaction (Base, Solvent) DA_piperazine Ethyl piperazine- 1-carboxylate DA_piperazine->DA_product DA_product->SR_dialkylation Further Reaction

Caption: Primary synthetic routes and major side reactions.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low. What are the most common causes when using the reductive amination route?

Low yields in reductive amination are typically traced back to three critical areas: imine formation, the reducing agent, and overall reaction conditions.

  • Incomplete Imine Formation: The initial condensation of the aldehyde and the amine to form an imine is a reversible equilibrium reaction.[4] If the imine is not formed in sufficient quantity before reduction, the yield will be poor.

    • Causality: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Water Removal: Use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) in the reaction mixture.[4]

      • pH Adjustment: Imine formation is often catalyzed by mild acid. A pH of 4-5 is generally considered optimal.[4] You can add a catalytic amount of acetic acid. Be cautious, as strongly acidic conditions can protonate the amine starting material, rendering it non-nucleophilic.

  • Incorrect Choice of Reducing Agent: The choice of hydride source is crucial for chemoselectivity.

    • Causality: A strong reducing agent like sodium borohydride (NaBH₄) is capable of reducing the starting aldehyde to an alcohol in addition to reducing the imine.[4][5] This creates a competing and unproductive pathway.

    • Troubleshooting:

      • Use a Milder Agent: Employ a more selective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is less reactive and preferentially reduces the protonated iminium ion over the aldehyde or ketone.[4][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[6]

  • Reaction Conditions: Temperature and reaction time also play a significant role.

    • Troubleshooting: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. While some reductive aminations run well at room temperature, gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion, especially if starting materials are sterically hindered.

Q2: I'm observing a significant amount of a major byproduct. How can I identify and minimize the formation of 1,4-bis(2,3,4-trimethoxybenzyl)piperazine?

This byproduct is 1,4-bis(2,3,4-trimethoxybenzyl)piperazine, also known as Trimetazidine Impurity B.[7][8] It arises from the di-alkylation of the piperazine ring, where the newly formed secondary amine product reacts again with the aldehyde.

  • Identification: This byproduct is significantly less polar than the mono-alkylated product due to the absence of the N-H bond and the presence of two large benzyl groups. It will have a higher Rf value on a normal-phase TLC plate.

  • Minimization Strategies: The key is to manipulate the reaction conditions to favor the first alkylation event over the second.

    • Stoichiometry Control: Use an excess of the piperazine starting material (ethyl piperazine-1-carboxylate) relative to the aldehyde. A 1.5 to 2-fold excess of the piperazine component can statistically favor mono-alkylation.[9]

    • Slow Addition: Add the limiting reagent (the aldehyde) slowly to the reaction mixture over several hours. This maintains a low concentration of the aldehyde, reducing the chance that a mono-substituted product molecule will encounter another aldehyde molecule before an unreacted piperazine does.[9]

    • Protecting Groups: The starting material, ethyl piperazine-1-carboxylate, already has one nitrogen protected by the ethyl carboxylate group, which is a crucial design element to prevent di-alkylation from that end. If you were starting with unsubstituted piperazine, using a protecting group strategy would be essential.

ParameterCondition Favoring Mono-alkylationCondition Favoring Di-alkylationRationale
Stoichiometry >1.5 eq. of Ethyl piperazine-1-carboxylate>1.0 eq. of 2,3,4-TrimethoxybenzaldehydeAn excess of the amine ensures the aldehyde is more likely to react with an un-substituted piperazine.[9]
Addition Method Slow, dropwise addition of aldehydeRapid, single-portion addition of aldehydeMaintains a low concentration of the electrophile, favoring the more nucleophilic starting amine.[9]
Temperature Lower temperature (e.g., 0°C to RT)Higher temperature (e.g., >60°C)Higher temperatures can overcome the activation energy for the less reactive mono-substituted amine to react again.[9]
Q3: My starting aldehyde is being consumed, but I'm not getting the desired product. I see a new spot on TLC that I suspect is the corresponding alcohol. How can I prevent this?

This is a classic chemoselectivity problem where the starting aldehyde is reduced to (2,3,4-trimethoxyphenyl)methanol (Trimetazidine Impurity D).[5]

  • Causality: This side reaction is almost always caused by a reducing agent that is too powerful and not selective enough. Sodium borohydride (NaBH₄) is a common culprit.[4]

  • Troubleshooting:

    • Switch to STAB: As mentioned in Q1, the best solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetate groups make it a milder reducing agent that is highly selective for the iminium ion over the aldehyde.[4]

    • Stepwise Procedure: An alternative, though more laborious, method is to first form the imine and confirm its formation (e.g., by NMR or IR spectroscopy if isolated).[4] Then, in a separate step, add the reducing agent. This ensures the reducing agent is only introduced after the aldehyde has been converted.

Q4: What is the alternative to reductive amination, and what are its potential pitfalls?

The primary alternative is a direct N-alkylation (a nucleophilic substitution reaction) using an activated benzyl species.

  • Methodology: This route involves reacting ethyl piperazine-1-carboxylate with 2,3,4-trimethoxybenzyl chloride in the presence of a non-nucleophilic base (like triethylamine or potassium carbonate) and a suitable solvent (like acetonitrile or DMF).[10][11]

  • Potential Pitfalls:

    • Over-alkylation: Just like in reductive amination, the product can react again with the benzyl chloride to form a quaternary ammonium salt. This is often an irreversible and undesirable side reaction.

    • Benzyl Halide Instability: Benzyl halides can be lachrymatory and may degrade over time. They can also undergo self-polymerization or elimination reactions under harsh conditions.

    • Competitive Reactions: If the reaction conditions are not anhydrous, the benzyl chloride can be hydrolyzed to the corresponding benzyl alcohol.[12]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is the recommended starting point for achieving high yield and purity.

  • Reagent Setup: To a round-bottom flask under a nitrogen atmosphere, add ethyl piperazine-1-carboxylate (1.2 eq.). Dissolve it in a suitable anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add 2,3,4-trimethoxybenzaldehyde (1.0 eq.) to the stirred solution.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to the mixture. Allow the components to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the reaction mixture. Note: The reaction may bubble slightly as a result of gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 3-12 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Troubleshooting_Workflow start Start Synthesis: Reductive Amination check_yield Check Yield & Purity (TLC/LCMS) start->check_yield yield_ok High Yield & Purity check_yield->yield_ok Yes yield_low Low Yield check_yield->yield_low No major_byproduct Major Byproduct(s) Observed check_yield->major_byproduct No low_yield_q Are starting materials consumed? yield_low->low_yield_q byproduct_q Identify Byproduct major_byproduct->byproduct_q sm_unreacted SM Unreacted: - Add catalytic acid (pH 4-5) - Add dehydrating agent - Increase reaction time/temp low_yield_q->sm_unreacted No sm_consumed SM Consumed: Check for alcohol byproduct. Switch to milder reducing agent (STAB). low_yield_q->sm_consumed Yes is_dialkylation Di-alkylation (High Rf)? - Use excess piperazine - Slow aldehyde addition - Lower temperature byproduct_q->is_dialkylation Impurity B is_alcohol Alcohol (Polar)? Switch to STAB from NaBH4 byproduct_q->is_alcohol Impurity D

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Patil, S. S., & Pai, N. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Journal of Chemical and Pharmaceutical Research, 4(6), 2888-2894. Retrieved from [Link][7]

  • Pai, N. R., et al. (2010). Synthesis of Trimetazidine Hydrochloride impurity by conventional method. Journal of Chemical and Pharmaceutical Research, 2(6), 154-160. Retrieved from [Link][5]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of trimetazidine hydrochloride impurity B by conventional method. Retrieved from [Link][8]

  • Google Patents. (n.d.). CN103554057A - Trimetazidine derivative and preparation method thereof. Retrieved from [13]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][14]

  • Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link][15]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/organicchemistry. Retrieved from [Link][16]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Retrieved from [Link][17]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Retrieved from [Link][18]

  • PubMed. (n.d.). Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity. PubMed. Retrieved from [Link][11]

Sources

Technical Support Center: Synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key pharmaceutical intermediate. Drawing upon established synthetic routes and field-proven insights, this document provides in-depth solutions to common challenges encountered during the experimental process.

Introduction to Synthetic Strategies

The synthesis of this compound is primarily achieved through two main routes: Reductive Amination and a multi-step Alkylation-Hydrolysis pathway. The choice of method often depends on available equipment, scale, and desired purity profile.

  • Reductive Amination: This is often the industrially preferred method due to its efficiency as a one-pot process. It involves the reaction of 2,3,4-trimethoxybenzaldehyde with ethyl piperazine-1-carboxylate in the presence of a reducing agent.

  • Alkylation-Hydrolysis Route: This modular approach involves the initial alkylation of a piperazine derivative, followed by hydrolysis and subsequent esterification. While potentially offering more flexibility for analogue synthesis, it can be a lower-yielding process.[1]

Below, we address common issues and provide detailed troubleshooting for optimizing your synthesis and improving the yield of this compound.

Troubleshooting Guide & FAQs

Low Yield

Q1: My overall yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors, from incomplete reactions to the formation of side products. Here’s a breakdown of potential issues and their solutions for the primary synthetic routes.

For Reductive Amination:

  • Inefficient Imine Formation: The initial condensation of the aldehyde and amine to form the imine is a critical equilibrium-driven step.

    • Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by the piperazine nitrogen.[2] However, an excess of acid will protonate the amine, rendering it non-nucleophilic. Careful pH control (ideally around 4-5) is crucial.[2][3] The removal of water formed during this step using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can also drive the equilibrium towards the imine product.

  • Suboptimal Reducing Agent: The choice and timing of the reducing agent are critical.

    • Solution: For one-pot reactions, a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice due to its mildness and tolerance of a wide range of functional groups.[2] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde if added too early.[2] If using NaBH₄, it is advisable to allow sufficient time for imine formation before its addition.

  • Catalyst Inactivity (for Catalytic Hydrogenation): When using catalytic hydrogenation (e.g., Pd/C), the catalyst's activity is paramount.

    • Solution: Ensure the use of a fresh, high-quality catalyst. Catalyst loading is also a key parameter, with 5% Pd/C often providing optimal activity without promoting over-hydrogenation side reactions.[1] Catalyst poisoning can also be an issue; ensure starting materials and solvents are free from impurities like sulfur or residual chlorides.

  • Inadequate Temperature Control: Temperature influences both imine formation and the reduction step.

    • Solution: A staged temperature approach can be beneficial. An initial, moderate temperature (e.g., 45–55°C) can facilitate imine formation, followed by an increase to 70–75°C to ensure complete reduction during catalytic hydrogenation.[1]

For Alkylation-Hydrolysis Route:

  • Side Reactions During Alkylation: The alkylation step is prone to side reactions that can significantly lower the yield.

    • Solution: The formation of the di-substituted byproduct, N,N'-bis(2,3,4-trimethoxybenzyl)piperazine, is a common issue.[1] To favor mono-alkylation, a large excess of the piperazine starting material can be used. Alternatively, employing a protecting group on one of the piperazine nitrogens, such as a tert-butyloxycarbonyl (Boc) group, ensures selective alkylation. The protecting group can then be removed in a subsequent step.

  • Incomplete Hydrolysis or Esterification: Each step in this multi-step synthesis needs to be driven to completion.

    • Solution: Monitor each reaction step (alkylation, hydrolysis, and esterification) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding to the next step. Optimize reaction times and temperatures for each individual transformation.

Presence of Impurities

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

The nature of impurities will depend on the synthetic route chosen. Here are some common impurities and strategies to mitigate their formation.

Common Impurities and Their Mitigation:

ImpurityLikely CauseMitigation Strategies
Unreacted 2,3,4-trimethoxybenzaldehyde Incomplete reaction; inefficient imine formation.- Ensure a slight excess of the piperazine reagent. - Use a catalytic amount of weak acid to promote imine formation. - Increase reaction time or temperature.
Unreacted Ethyl piperazine-1-carboxylate Incomplete reaction.- Use a slight excess of the aldehyde. - Optimize reaction conditions (time, temperature).
N,N'-bis(2,3,4-trimethoxybenzyl)piperazine Di-alkylation of the piperazine ring.- Use a large excess of the piperazine starting material. - Employ a protecting group strategy on one of the piperazine nitrogens.
2,3,4-trimethoxybenzyl alcohol Reduction of the starting aldehyde by the reducing agent.- Use a milder reducing agent (e.g., NaBH(OAc)₃). - If using a stronger reducing agent like NaBH₄, ensure complete imine formation before its addition.
4-(2,3,4-Trimethoxybenzyl)piperazine-1-carboxylic acid Hydrolysis of the ethyl ester group during workup or purification.[1]- Avoid strongly basic conditions during workup. - Use a non-aqueous workup if possible.

dot

Impurity_Formation cluster_reactants Starting Materials cluster_synthesis Reductive Amination cluster_impurities Potential Impurities A 2,3,4-Trimethoxy- benzaldehyde C Imine Intermediate A->C I1 Unreacted Aldehyde A->I1 Incomplete Reaction I4 Benzyl Alcohol A->I4 Aldehyde Reduction B Ethyl Piperazine- 1-carboxylate B->C I2 Unreacted Piperazine B->I2 Incomplete Reaction I3 Di-substituted Piperazine B->I3 Di-alkylation D Product Ethyl 4-(2,3,4-trimethoxybenzyl)- piperazine-1-carboxylate C->D Reduction I5 Hydrolyzed Ester D->I5 Hydrolysis

Caption: Potential impurity pathways in the reductive amination synthesis.

Purification Challenges

Q3: I am having difficulty purifying the final product. What are the recommended methods?

Piperazine derivatives can be challenging to purify due to their basicity and polarity, which can lead to issues like tailing on silica gel chromatography.

Recommended Purification Strategies:

  • Column Chromatography:

    • Tailing on Silica Gel: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing peak tailing.

      • Solution: To mitigate this, add a small amount of a basic modifier to the eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used to improve peak shape. For strongly basic compounds, a solution of ammonia in methanol can also be effective.

  • Salt Formation and Recrystallization:

    • Principle: The basic nature of the product can be leveraged for purification. Conversion to a salt often results in a crystalline solid that is more easily purified by recrystallization.

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., ethanol, isopropanol).

      • Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol) to precipitate the salt.

      • The salt can then be isolated by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/water mixtures) to achieve high purity.[1]

      • If the free base is required, the purified salt can be neutralized with a base (e.g., sodium bicarbonate) and extracted into an organic solvent.

  • Acid-Base Extraction:

    • Application: This technique is useful for removing non-basic impurities from the crude product.

    • Procedure:

      • Dissolve the crude material in an organic solvent.

      • Wash with a dilute aqueous acid solution. The basic product will move into the aqueous layer as its salt, while non-basic impurities remain in the organic layer.

      • Separate the aqueous layer, basify it, and then extract the purified product back into an organic solvent.

dot

Purification_Workflow start Crude Product chromatography Column Chromatography (with basic modifier) start->chromatography salt_formation Salt Formation & Recrystallization start->salt_formation acid_base_extraction Acid-Base Extraction start->acid_base_extraction pure_product Pure Product chromatography->pure_product salt_formation->pure_product acid_base_extraction->pure_product

Caption: Purification options for this compound.

Experimental Protocols

Protocol 1: Reductive Amination using Catalytic Hydrogenation

This protocol is adapted from established industrial processes and offers high efficiency and scalability.[1][4][5]

Materials:

  • 2,3,4-trimethoxybenzaldehyde

  • Ethyl piperazine-1-carboxylate

  • 5% Palladium on Carbon (Pd/C)

  • Methyl tert-butyl ether (MTBE) or Ethanol

  • Hydrogen gas

  • Pressurized reaction vessel (autoclave)

Procedure:

  • In a suitable pressurized reaction vessel, dissolve 2,3,4-trimethoxybenzaldehyde (1 equivalent) and ethyl piperazine-1-carboxylate (2-4 equivalents) in MTBE or ethanol.

  • Add 5% Pd/C catalyst (typically 5-10% by weight of the aldehyde).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 5-10 bar.

  • Heat the reaction mixture to 45-55°C to initiate imine formation, then increase the temperature to 70-75°C for the hydrogenation step.

  • Maintain the reaction at this temperature and pressure with vigorous stirring until hydrogen uptake ceases (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography or salt formation and recrystallization.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This method is well-suited for smaller-scale laboratory synthesis and avoids the need for high-pressure equipment.

Materials:

  • 2,3,4-trimethoxybenzaldehyde

  • Ethyl piperazine-1-carboxylate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (optional)

Procedure:

  • Dissolve 2,3,4-trimethoxybenzaldehyde (1 equivalent) and ethyl piperazine-1-carboxylate (1-1.2 equivalents) in DCM or DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify as needed.

Data Summary

Comparison of Synthetic Routes:

ParameterReductive Amination (Catalytic Hydrogenation)[1]Alkylation-Hydrolysis Route[1]
Overall Yield 75–85%42–50%
Purity (Post-Purification) >99%95–98%
Key Advantage One-pot, scalableModular, flexible for analogue synthesis
Major Limitation Requires high-pressure equipmentMultiple steps, lower overall yield
Typical Solvents MTBE, EthanolDichloromethane, THF

Analytical Data for this compound: [1]

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.45–2.60 (m, 4H, piperazine), 3.30–3.45 (m, 4H, piperazine), 3.80–3.95 (s, 9H, OCH₃), 4.15 (q, 2H, CH₂CH₃), 6.55 (s, 2H, aromatic).

  • IR (KBr): 1699 cm⁻¹ (C=O, ester), 1275 cm⁻¹ (C-O, ester).

  • HPLC Purity: >99% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. [Link]

  • Google Patents. (n.d.). CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)
  • Google Patents. (n.d.). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)
  • ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]

  • Pharmaffiliates. (n.d.). 53531-01-4 | Chemical Name : this compound. [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Pharmaffiliates. (n.d.). Trimetazidine-impurities. [Link]

  • RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids. [Link]

  • ResearchGate. (n.d.). Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine a. [Link]

  • Cambridge Open Engage. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 53531-01-4 Trimetazidine Impurity H. [Link]

  • National Institutes of Health. (n.d.). (4-Methylpiperazin-1-yl)(2,3,4-trimethoxybenzylidene)amine. [Link]

Sources

Technical Support Center: Purification of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (CAS No: 53531-01-4). This compound is a key intermediate and is recognized as Trimetazidine Dihydrochloride Impurity H, making its purity crucial for pharmaceutical quality control.[1][2][3][4] The inherent chemical properties of the piperazine moiety, such as its basicity and polarity, often introduce specific challenges during purification.[5][6] This document provides in-depth troubleshooting advice and validated protocols to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

The impurity profile largely depends on the synthetic route. A common approach involves the alkylation of ethyl piperazine-1-carboxylate with 2,3,4-trimethoxybenzyl chloride. Potential impurities include:

  • Unreacted Starting Materials: Residual ethyl piperazine-1-carboxylate and 2,3,4-trimethoxybenzyl chloride.

  • By-products of Alkylation: Quaternary ammonium salts formed by double alkylation of the piperazine ring.

  • Side-Reaction Products: Impurities arising from side reactions of the benzyl chloride or degradation of the product.[1]

  • Reagents and Solvents: Residual bases (like triethylamine or potassium carbonate) and solvents used in the reaction and work-up.

Q2: My purified compound is an oil and will not crystallize. What are my primary purification options?

This is a frequent challenge with piperazine derivatives.[6] You have two robust strategies:

  • Silica Gel Column Chromatography: This is the most direct method for purifying oils.[6] Given the basic nature of the piperazine nitrogens, specific modifications to standard procedures are necessary to prevent peak tailing. See the Troubleshooting Guide and Protocol 1 for details.

  • Salt Formation & Recrystallization: Convert the oily free base into a solid salt (e.g., hydrochloride or fumarate).[6] These crystalline salts are often easily purified by recrystallization. The purified salt can then be neutralized with a base to regenerate the high-purity oily product.[6] This method is highly effective for removing non-basic impurities and is scalable.[5][6]

Q3: How can I effectively monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method.

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Mobile Phase: A good starting point is a mixture of a moderately polar solvent and a non-polar solvent, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol.

  • Additive: Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase to prevent streaking caused by the basic nitrogen atoms interacting with the acidic silica.[6]

  • Visualization:

    • UV Light (254 nm): The aromatic trimethoxybenzyl group will allow for visualization under UV light.

    • Iodine Chamber: Stains most organic compounds.

    • Potassium Permanganate Stain: A good general stain for compounds that can be oxidized.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My compound is streaking or tailing badly on the TLC plate and silica column.
  • Underlying Cause: The basic nitrogen atoms in the piperazine ring are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong, non-specific binding leads to poor chromatographic performance, characterized by elongated or "tailing" spots and peaks.

  • Solution: The key is to neutralize the acidic sites on the silica gel. This is achieved by adding a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase (both for TLC and column chromatography).[6] TEA is a volatile base that will compete with your compound for the active sites on the silica, leading to symmetrical, well-defined peaks.[6]

    • Ammonia in Methanol: For very basic compounds, a 1-2% addition of a 7N solution of ammonia in methanol to the eluent can also be effective.[6]

Issue 2: I am struggling to separate my product from a closely-eluting impurity.
  • Underlying Cause: The impurity has a polarity very similar to your target compound, resulting in a low separation factor (α).

  • Solution:

    • Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. Try combinations of solvents with different properties (e.g., replace Ethyl Acetate with MTBE, or Hexane with Heptane). The goal is to find a system where the Rf values of your product and the impurity are maximally different. Aim for an Rf of 0.2-0.4 for your product for optimal column separation.[6]

    • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to first elute the less polar impurities and then sharpen the peak of your target compound, separating it from more polar contaminants.

    • Consider an Alternative Stationary Phase: If silica gel fails, consider other options. Alumina (basic or neutral) can sometimes offer different selectivity for basic compounds. For more challenging separations, reverse-phase (C18) chromatography may be an option, though piperazine compounds can show poor retention.[5]

Issue 3: I've attempted a salt recrystallization, but no crystals are forming.
  • Underlying Cause: This can be due to several factors: the solution is too dilute, the chosen solvent is inappropriate, or nucleation is inhibited.

  • Solution:

    • Increase Concentration: Carefully evaporate some of the solvent under reduced pressure to create a supersaturated solution.

    • Use an Anti-Solvent: Add a solvent in which your salt is insoluble (e.g., diethyl ether, hexane) dropwise to the solution until persistent turbidity is observed, then warm slightly to redissolve and cool slowly.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections in the glass can provide nucleation sites.

      • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to initiate crystallization.

    • Cool Slowly: Place the flask in a dewar or insulated container and allow it to cool to room temperature slowly, then transfer to a refrigerator (4°C). Rapid cooling often leads to oils or amorphous solids.[5]

Issue 4: My overall recovery after purification is very low.
  • Underlying Cause: Product loss can occur at multiple stages: incomplete elution from the column, dissolution in the aqueous phase during workup, or remaining in the mother liquor after crystallization.

  • Solution:

    • Column Chromatography: After your product has eluted, flush the column with a highly polar solvent (e.g., 10-20% Methanol in Dichloromethane) to ensure no highly-retained material is left on the silica.

    • Extraction: During aqueous workups, ensure the pH is sufficiently basic (pH > 9-10) to keep your product in its free base form, maximizing its solubility in the organic layer. Perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than one large extraction.

    • Crystallization: Minimize the amount of solvent used for recrystallization to avoid significant loss in the mother liquor.[5] After filtering the crystals, wash them with a minimal amount of ice-cold crystallization solvent to remove surface impurities without dissolving the product.

Experimental Protocols & Methodologies

Protocol 1: Flash Column Chromatography Purification

This protocol assumes the crude product is an oil or waxy solid.

  • TLC Analysis: Develop an optimal solvent system using TLC, incorporating 0.5-1% TEA. Aim for a product Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing TEA). Pack the column without air bubbles.

  • Sample Loading:

    • Direct (Neat) Loading: If the crude product is a non-viscous oil, load it directly onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane). Add a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the chosen solvent system. Collect fractions and monitor the elution progress using TLC.

  • Fraction Pooling & Concentration: Once the pure fractions are identified by TLC, combine them in a round-bottom flask. Remove the solvent and TEA under reduced pressure using a rotary evaporator.

Protocol 2: Purification via HCl Salt Formation

This protocol is ideal if the free base is an oil that is difficult to purify by chromatography.

  • Dissolution: Dissolve the crude oily product in a suitable anhydrous organic solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of anhydrous HCl (e.g., 2M solution in diethyl ether or generated from acetyl chloride and methanol in situ) dropwise while stirring. A precipitate (the hydrochloride salt) should begin to form.[6] Monitor the pH with moist pH paper to ensure it is acidic.

  • Crystallization: Stir the mixture at room temperature or in an ice bath to maximize precipitation.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or the crystallization solvent to remove soluble impurities.

  • Drying: Dry the salt under vacuum to remove all residual solvent.

  • (Optional) Liberation of Free Base:

    • Dissolve the purified salt in water.

    • Basify the aqueous solution to pH > 10 using a suitable base (e.g., 2M NaOH or saturated NaHCO₃).

    • Extract the liberated oily free base into an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[6]

Data & Visualization

Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography
Solvent System (v/v)ModifierTarget Compound Polarity
Ethyl Acetate / Hexane (e.g., 30:70 to 70:30)0.5 - 1% TriethylamineMedium to High
Dichloromethane / Methanol (e.g., 99:1 to 95:5)0.5 - 1% TriethylamineHigh
Diethyl Ether / Hexane (e.g., 50:50 to 80:20)0.5 - 1% TriethylamineMedium
Diagram 1: General Purification Workflow

G crude Crude Product analyze Analyze by TLC (with 0.5% TEA) crude->analyze decision Is product an oil or a solid? analyze->decision oil Product is an Oil/Wax decision->oil Oil solid Product is a Solid decision->solid Solid chromatography Column Chromatography (Protocol 1) oil->chromatography salt_form Salt Formation & Recrystallization (Protocol 2) oil->salt_form solid->chromatography If impure recrystallize Direct Recrystallization solid->recrystallize pure_product Pure Product chromatography->pure_product salt_form->pure_product recrystallize->pure_product

Caption: Decision workflow for purifying the target compound.

Diagram 2: Troubleshooting Silica Gel Chromatography

G start Run TLC/Column peak_shape Assess Peak/Spot Shape start->peak_shape good_shape Symmetrical Peak peak_shape->good_shape Yes tailing Tailing / Streaking peak_shape->tailing No separation Assess Separation poor_sep Poor Separation separation->poor_sep No good_sep Good Separation separation->good_sep Yes good_shape->separation add_tea Add 0.1-1% TEA to Eluent tailing->add_tea add_tea->start optimize_eluent Optimize Solvent Ratio or Try Gradient Elution poor_sep->optimize_eluent collect Collect Fractions good_sep->collect optimize_eluent->start

Caption: Troubleshooting common issues in silica gel chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives.
  • BenchChem. (n.d.). This compound | 53531-01-4.
  • Pharmaffiliates. (n.d.). Piperazine-impurities.
  • The Pharma Master. (n.d.). Troubleshooting.
  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
  • Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
  • ChemScene. (n.d.). 53531-01-4 | this compound (Trimetazidine Impuruity).
  • Pharmaffiliates. (n.d.). 53531-01-4 | Chemical Name : this compound.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 53531-01-4 Trimetazidine Impurity H.
  • ChemicalBook. (n.d.). 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester.
  • LGC Standards. (n.d.). This compound.

Sources

Technisches Support-Center: Untersuchung der Abbauprodukte von Ethyl-4-(2,3,4-trimethoxybenzyl)piperazin-1-carboxylat

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as the user prompt is in German.

Absolut! Hier ist ein technischer Leitfaden zur Identifizierung der Abbauprodukte von Ethyl-4-(2,3,4-trimethoxybenzyl)piperazin-1-carboxylat.

Willkommen im technischen Support-Center. Dieser Leitfaden wurde für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt, die mit Ethyl-4-(2,3,4-trimethoxybenzyl)piperazin-1-carboxylat arbeiten. Als Ihr Senior Application Scientist werde ich Sie durch die häufigsten Herausforderungen im Zusammenhang mit der Stabilität und dem Abbau dieser Verbindung führen. Unser Ziel ist es, Ihnen das nötige Wissen zu vermitteln, um potenzielle Abbauprodukte zu antizipieren, zu identifizieren und zu quantifizieren.

Ethyl-4-(2,3,4-trimethoxybenzyl)piperazin-1-carboxylat, eine bekannte Verunreinigung von Trimetazidin[1][2][3][4][5], besitzt mehrere funktionelle Gruppen, die anfällig für den Abbau unter verschiedenen Stressbedingungen sind. Das Verständnis dieser Anfälligkeiten ist entscheidend für die Entwicklung stabiler Formulierungen und robuster analy­tischer Methoden.

Häufig gestellte Fragen (FAQs)

F1: Was sind die wahrscheinlichsten Abbauwege für diese Verbindung?

A1: Angesichts seiner Struktur sind die beiden primären Abbauwege die hydrolytische Spaltung des Ethylcarbamat-Anteils und die Oxidation des Piperazinrings und der Benzylposition. Unter Lichteinwirkung ist auch ein photolytischer Abbau möglich.

  • Hydrolyse: Die Carbamatgruppe ist im Wesentlichen eine Ester-Amid-Hybride und kann unter sauren oder basischen Bedingungen hydrolysiert werden. Dies würde die N-C(O)-Bindung spalten und 1-(2,3,4-Trimethoxybenzyl)piperazin, Ethanol und CO₂ ergeben.[6][7]

  • Oxidation: Der Piperazinring und insbesondere die tertiären Amine sind anfällig für Oxidation, was zur Bildung von N-Oxiden führen kann. Die Benzylposition ist ebenfalls anfällig für oxidative Spaltung, was zu 2,3,4-Trimethoxybenzaldehyd und Ethylpiperazin-1-carboxylat führen würde. Studien an Piperazin selbst zeigen, dass die Oxidation zu verschiedenen Produkten führen kann, darunter ringgeöffnete Derivate und Amide.[8][9][10][11]

  • Photodegradation: Aromatische Systeme und Amine können Lichtenergie absorbieren, was zu radikalvermittelten Reaktionen und einer komplexen Mischung von Abbauprodukten führen kann.[12][13]

F2: Ich beobachte eine Farbveränderung meiner festen Substanz bei der Lagerung. Was könnte die Ursache sein?

A2: Eine Farbveränderung, die oft zu einer gelblichen oder bräunlichen Färbung führt, ist typischerweise ein Hinweis auf Oxidation. Geringfügige Verunreinigungen oder der Kontakt mit Luftsauerstoff im Laufe der Zeit können die Bildung von chromophoren (farbigen) Abbauprodukten initiieren. Die Lagerung der Substanz unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) und der Schutz vor Licht können diesen Prozess verlangsamen.

F3: Wie kann ich den Abbau während der Lagerung und bei Experimenten minimieren?

A3: Um die Integrität Ihrer Verbindung zu gewährleisten, beachten Sie die folgenden bewährten Verfahren:

  • Lagerung: Lagern Sie die feste Verbindung an einem kühlen, dunklen und trockenen Ort unter einer inerten Atmosphäre. Für Lösungen ist das Einfrieren bei -20 °C oder -80 °C in Einweg-Aliquots ideal, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden.[14]

  • pH-Kontrolle: Die Stabilität von Piperazinderivaten ist oft stark pH-abhängig. Puffern Sie Ihre Lösungen auf einen neutralen oder leicht sauren pH-Wert, es sei denn, Ihre experimentellen Bedingungen erfordern etwas anderes.

  • Lichtschutz: Verwenden Sie für die Handhabung von Lösungen bernsteinfarbene Glasgefäße oder mit Folie umwickelte Behälter, um eine Photodegradation zu verhindern.[15]

  • Antioxidantien: Wenn es mit Ihrem experimentellen Aufbau verträglich ist, kann die Zugabe einer geringen Menge eines Antioxidans die oxidative Zersetzung verringern.

Leitfäden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen experimentellen Problemen, die bei der Untersuchung des Abbaus von Ethyl-4-(2,3,4-trimethoxybenzyl)piperazin-1-carboxylat auftreten können.

Analytische Herausforderungen
F4: Ich habe Schwierigkeiten, die Ausgangsverbindung mit einer C18-Säule von ihren Abbauprodukten zu trennen. Was kann ich tun?

A4: Dies ist eine häufige Herausforderung, insbesondere bei der Entwicklung einer stabilitätsanzeigenden Methode.[15] Wenn eine Standard-C18-Säule keine ausreichende Auflösung bietet, sollten Sie die folgende systematische Vorgehensweise in Betracht ziehen:

ParameterEmpfehlungBegründung
pH-Wert der mobilen Phase Experimentieren Sie mit dem pH-Wert der wässrigen Phase (z. B. im Bereich von 3,0 bis 6,5).Der pKa-Wert des Piperazinrings bedeutet, dass kleine pH-Änderungen den Ionisierungszustand und damit die Retention und die Peakform erheblich beeinflussen können.
Säulenselektivität Versuchen Sie es mit einer anderen stationären Phase.Eine Phenyl-Hexyl-Säule kann alternative π-π-Wechselwirkungen mit dem aromatischen Ring bieten. Eine eingebettete polare Gruppensäule (polar-embedded) kann die Peakform für basische Analyten verbessern.
Organischer Modifikator Wechseln Sie von Acetonitril zu Methanol oder umgekehrt.Diese Lösungsmittel bieten unterschiedliche Selektivitäten. Methanol ist ein besserer Wasserstoffbrücken-Donor und -Akzeptor, was die Wechselwirkungen mit den Analyten verändern kann.
Zusätze Fügen Sie der mobilen Phase eine geringe Konzentration (z. B. 0,05–0,1 %) Triethylamin (TEA) oder einen Puffer hinzu.TEA ist ein „Silanol-Maskierungsmittel“, das das Tailing von basischen Verbindungen wie Piperazinen reduzieren kann, indem es mit aktiven Stellen auf dem Silikagel wechselwirkt.
Gradientenelution Optimieren Sie die Gradientensteigung.Ein flacherer Gradient kann die Auflösung eng eluierender Peaks verbessern. Stellen Sie sicher, dass der Gradient steil genug ist, um alle Verbindungen in einer angemessenen Zeit zu eluieren.
F5: Ich sehe mehrere unerwartete Peaks in meinem LC-MS-Chromatogramm. Wie kann ich sie identifizieren?

A5: Die Identifizierung unbekannter Abbauprodukte erfordert einen methodischen Ansatz, der chromatographische Daten mit Massenspektrometrie-Daten kombiniert.

  • Bestimmen Sie die Masse: Extrahieren Sie das Massenspektrum für jeden unbekannten Peak. Bestimmen Sie die monoisotopische Masse des [M+H]⁺-Ions.

  • Berechnen Sie die Massendifferenz: Vergleichen Sie die Masse jedes Abbauprodukts mit der der Ausgangsverbindung (Molare Masse: 338,40 g/mol ).[1][5] Diese Differenz liefert entscheidende Hinweise auf die chemische Modifikation.

  • Fragmentierungsanalyse (MS/MS): Führen Sie eine MS/MS-Analyse für die Ausgangsverbindung und die Abbauprodukte durch. Das Verständnis der Fragmentierung der Ausgangsverbindung ist der Schlüssel. Suchen Sie nach charakteristischen Fragmenten wie dem 2,3,4-Trimethoxybenzyl-Kation oder Verlusten im Zusammenhang mit der Ethylcarboxylatgruppe. Vergleichen Sie die Fragmentierungsmuster der Abbauprodukte mit denen der Ausgangsverbindung, um festzustellen, welcher Teil des Moleküls sich verändert hat.

  • Hypothesen aufstellen: Verwenden Sie die Massendifferenz und die MS/MS-Daten, um wahrscheinliche Strukturen vorzuschlagen.

Tabelle der wahrscheinlichen Abbauprodukte und ihrer erwarteten Massen

Vorgeschlagene StrukturModifikationΔ Masse (Da)Erwartetes [M+H]⁺ (m/z)
1-(2,3,4-Trimethoxybenzyl)piperazinHydrolyse (Verlust von C₃H₄O₂)-72,06267,17
Ethyl-4-(2,3,4-trimethoxybenzyl)piperazin-1-carboxylat-N-oxidOxidation+16,00355,18
2,3,4-TrimethoxybenzaldehydOxidative Spaltung-197,08
Ethylpiperazin-1-carboxylatOxidative Spaltung-159,11
Probleme bei Zwangabbau-Studien
F6: Meine Verbindung baut sich unter 0,1 M HCl oder 0,1 M NaOH fast sofort ab. Wie kann ich einen teilweisen Abbau erreichen?

A6: Das Ziel einer Zwangabbau-Studie ist es, einen teilweisen Abbau (typischerweise 5–20 %) zu erreichen, um die Trennfähigkeit der analytischen Methode zu demonstrieren.[16][17][18][19] Wenn der Abbau zu schnell erfolgt, müssen die Bedingungen abgeschwächt werden:

  • Reduzieren Sie die Konzentration des Stressmittels: Versuchen Sie es mit 0,01 M oder sogar 0,001 M HCl/NaOH.

  • Verringern Sie die Temperatur: Führen Sie die Hydrolyse bei Raumtemperatur oder sogar bei 4 °C durch, anstatt sie zu erhitzen.

  • Verkürzen Sie die Expositionszeit: Nehmen Sie Zeitpunkte nach sehr kurzen Intervallen (z. B. 5, 15, 30 Minuten) anstelle von mehreren Stunden.

F7: Die oxidative Zersetzung mit Wasserstoffperoxid (H₂O₂) scheint nicht sehr effektiv zu sein. Was sind häufige Fallstricke?

A7: Wenn die Oxidation mit H₂O₂ langsam oder unvollständig ist, sollten Sie Folgendes beachten:

  • Temperatur: Die Oxidation mit H₂O₂ ist oft temperaturabhängig. Eine leichte Erwärmung (z. B. auf 40–50 °C) kann die Reaktionsgeschwindigkeit erheblich erhöhen.

  • Katalysatoren: In einigen Fällen kann die Anwesenheit von Spuren von Metallionen (z. B. Fe²⁺ oder Cu²⁺) die Oxidation katalysieren.[8][20] Obwohl dies in einer kontrollierten Studie möglicherweise nicht erwünscht ist, erklärt es die Variabilität zwischen den Experimenten.

  • Radikalinhibitoren: Stellen Sie sicher, dass Ihre Puffer oder Lösungsmittel keine Radikalinhibitoren enthalten, die die oxidative Reaktion unterdrücken würden.

Visualisierung von Abbauwegen und Arbeitsabläufen

Die folgenden Diagramme veranschaulichen die wichtigsten Abbauwege und einen typischen experimentellen Arbeitsablauf für eine Zwangabbau-Studie.

Parent Ethyl 4-(2,3,4-trimethoxybenzyl)- piperazine-1-carboxylate (m/z 339.19) Hydrolysis_Product 1-(2,3,4-Trimethoxybenzyl)piperazine (m/z 267.17) Parent->Hydrolysis_Product  Saure/Basische Hydrolyse   Oxidation_Product_1 N-Oxide Derivative (m/z 355.18) Parent->Oxidation_Product_1  Oxidation (z. B. H₂O₂)   Oxidation_Product_2 2,3,4-Trimethoxybenzaldehyd (m/z 197.08) Parent->Oxidation_Product_2  Oxidative Spaltung   Oxidation_Product_3 Ethyl piperazine-1-carboxylate (m/z 159.11) Parent->Oxidation_Product_3

Bildunterschrift: Mögliche Abbauwege von Ethyl-4-(2,3,4-trimethoxybenzyl)piperazin-1-carboxylat.

A Stammlösung der Verbindung vorbereiten B Stressbedingungen anwenden (Säure, Base, H₂O₂, Hitze, Licht) A->B C Proben zu definierten Zeitpunkten entnehmen B->C D Proben neutralisieren und verdünnen C->D E Analyse mittels stabilitätsanzeigender HPLC/LC-MS-Methode D->E F Peaks identifizieren und quantifizieren (Massenbilanz) E->F

Bildunterschrift: Allgemeiner Arbeitsablauf für eine Zwangabbau-Studie.

Experimentelle Protokolle

Protokoll 1: Durchführung einer Zwangabbau-Studie

Ziel: Identifizierung potenzieller Abbauprodukte und Entwicklung einer stabilitätsanzeigenden Analysemethode.

Materialien:

  • Ethyl-4-(2,3,4-trimethoxybenzyl)piperazin-1-carboxylat

  • Salzsäure (0,1 M und 0,01 M)

  • Natriumhydroxid (0,1 M und 0,01 M)

  • Wasserstoffperoxid (3 %)

  • HPLC-taugliches Wasser, Acetonitril und Methanol

  • Geeignete Puffer und Reagenzien für die HPLC-Analyse

  • Kalibrierter Ofen, Photostabilitätskammer

Verfahren:

  • Probenvorbereitung: Bereiten Sie eine Stammlösung der Verbindung (z. B. 1 mg/ml) in einem geeigneten Lösungsmittel (z. B. 50:50 Acetonitril/Wasser) vor.

  • Hydrolytischer Stress (sauer): Mischen Sie die Stammlösung mit 0,1 M HCl (1:1). Inkubieren Sie bei 60 °C. Entnehmen Sie Aliquots zu verschiedenen Zeitpunkten (z. B. 1, 4, 8, 24 Stunden). Neutralisieren Sie die Proben sofort mit einer äquimolaren Menge NaOH. Wenn der Abbau zu schnell ist, wiederholen Sie den Vorgang mit 0,01 M HCl bei Raumtemperatur.

  • Hydrolytischer Stress (basisch): Wiederholen Sie Schritt 2 mit 0,1 M NaOH und neutralisieren Sie mit HCl.

  • Oxidativer Stress: Mischen Sie die Stammlösung mit 3 % H₂O₂ (1:1). Inkubieren Sie bei Raumtemperatur und schützen Sie sie vor Licht. Entnehmen Sie Aliquots zu verschiedenen Zeitpunkten.

  • Thermischer Stress: Inkubieren Sie eine Aliquot der Stammlösung bei 60 °C. Entnehmen Sie Proben zu verschiedenen Zeitpunkten.

  • Photolytischer Stress: Setzen Sie eine Aliquot der Stammlösung in einem Photostabilitätskammer einer Lichtexposition gemäß den ICH-Q1B-Richtlinien aus. Wickeln Sie eine Kontrollprobe in Folie ein und platzieren Sie sie neben der belichteten Probe.

  • Analyse: Analysieren Sie alle Proben zusammen mit einer unbelasteten Kontrollprobe mit der entwickelten stabilitätsanzeigenden HPLC-Methode.

Protokoll 2: Entwicklung einer stabilitätsanzeigenden HPLC-UV-Methode

Ziel: Entwicklung einer robusten HPLC-Methode zur Trennung der Ausgangsverbindung von allen wichtigen Abbauprodukten.

Startbedingungen:

  • Säule: C18, 4,6 x 150 mm, 5 µm

  • Mobile Phase A: 0,1 % Trifluoressigsäure in Wasser

  • Mobile Phase B: Acetonitril

  • Gradient: Beginnen Sie mit 10 % B und erhöhen Sie auf 90 % B über 20 Minuten. Halten Sie 5 Minuten lang. Kehren Sie zu den Ausgangsbedingungen zurück und äquilibrieren Sie 5 Minuten lang.

  • Flussrate: 1,0 ml/min

  • Säulentemperatur: 30 °C

  • Detektionswellenlänge: Bestimmt durch das UV-Spektrum der Ausgangsverbindung (z. B. 240 nm und 280 nm).

Optimierungsverfahren:

  • Injizieren Sie die unbelastete Substanz, um ihre Retentionszeit und Peakform zu bestimmen.

  • Injizieren Sie Proben aus den Zwangabbau-Studien (insbesondere eine Mischung aus Proben, die einen teilweisen Abbau zeigen).

  • Bewerten Sie die Auflösung zwischen dem Peak der Ausgangsverbindung und allen Peaks der Abbauprodukte. Das Ziel ist eine Auflösung (Rs) > 1,5.

  • Wenn die Auflösung unzureichend ist, passen Sie die Methodenparameter systematisch an, wie in der Anleitung zur Fehlerbehebung (F4) beschrieben. Beginnen Sie mit der Anpassung des Gradienten, gefolgt vom pH-Wert der mobilen Phase und dem Wechsel des organischen Modifikators.

  • Sobald eine zufriedenstellende Trennung erreicht ist, validieren Sie die Methode gemäß den ICH-Richtlinien.

Wir hoffen, dass dieser Leitfaden Ihnen wertvolle Einblicke und praktische Ratschläge für Ihre Forschung liefert. Bei weiteren Fragen steht Ihnen unser technisches Support-Team gerne zur Verfügung.

Referenzen

  • Freeman, A. K., & Rochelle, G. T. (2012). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Industrial & Engineering Chemistry Research, 51(22), 7726–7735.

  • Nielsen, C. J., D'Anna, B., Farren, N. J., Hamilton, J. F., Ingham, T., & Wisthaler, A. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2789–2814.

  • Tan, W., Zhu, L., Mikoviny, T., Nielsen, C. J., Wisthaler, A., D'Anna, B., ... & Heard, D. E. (2022). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 6(10), 2453–2464.

  • Ragab, G., Saleh, H., & Elsayed, O. F. (2016). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Semantic Scholar.

  • Liu, Y., Zhang, Y., Vennekens, T., Lippens, J. L., Duijsens, L., Bui-Thi, D., ... & de Vijlder, T. (2023). Enzymatic degradation of the carcinogen ethyl carbamate (EC) and its precursor urea is a promising method for controlling EC levels in alcoholic beverages. ResearchGate.

  • Ren, Z., & da Silva, G. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv.

  • Kłosowski, G., & Mikulski, D. (2023). Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. National Institutes of Health (NIH).

  • Voice, A. K. (2011). Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation. ResearchGate.

  • Chen, X., Liu, C., Wang, Y., Zhang, Y., Li, Y., & Liu, S. (2022). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. MDPI.

  • Mazari, S. A., Ali, B. S., Jan, B. M., & Saeed, M. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering, 9(5), 106093.

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of 3,4,5-Trimethoxybenzoyl Compounds. BenchChem.

  • Sutar, A. K., et al. (2010). Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formulations. International Journal of PharmTech Research, 2(2), 1253-1261.

  • ResearchGate. (2015). How can I do hydrolysis of secondary ethyl carbamate?. ResearchGate.

  • BenchChem. (n.d.). Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate. BenchChem. Retrieved January 14, 2026.

  • Cheng, W. C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed, 42(3), 229-237.

  • Moghtaderi, T., et al. (2022). Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. Comprehensive Reviews in Food Science and Food Safety, 21(3), 2478-2510.

  • Klick, S., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).

  • Cheng, W. C. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU, Boston University.

  • Kim, S., et al. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 12(36), 23537-23544.

  • Jensen, G. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(9).

  • Kind, T., et al. (2018). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. DASH (Harvard).

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

  • Shinde, S. S., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 245-253.

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.

  • LGC Standards. (n.d.). This compound. LGC Standards. Retrieved January 14, 2026.

  • Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

  • Amadis Chemical. (n.d.). This compound,53531-01-4. Amadis Chemical. Retrieved January 14, 2026.

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • ChemicalBook. (2023). 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester. ChemicalBook.

  • Jaśkowiak, M., et al. (2018). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 25(36), 35865-35882.

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10.

  • Biosynth. (n.d.). 53531-01-4 | Chemical Name : this compound. Biosynth. Retrieved January 14, 2026.

  • Zuba, D. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.

  • ChemScene. (n.d.). 53531-01-4 | this compound (Trimetazidine Impuruity). ChemScene. Retrieved January 14, 2026.

Sources

"Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate" stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS No. 53531-01-4). As a known impurity and synthetic intermediate related to the drug Trimetazidine, its stability is paramount for ensuring analytical accuracy and pharmaceutical quality.[1][2][3] This document addresses common stability challenges through troubleshooting guides and frequently asked questions, grounding all recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

This compound is a piperazine derivative primarily recognized as Impurity H of the anti-ischemic drug Trimetazidine.[1][4][5] Its stability is crucial for several reasons:

  • Reference Standard Integrity: As a reference standard, its purity must be unquestionable to accurately quantify impurities in Trimetazidine manufacturing. Degradation leads to inaccurate measurements and could compromise batch release decisions.

  • Synthetic Intermediate Viability: In synthetic processes, its degradation can lead to lower yields and the formation of unwanted side products, complicating purification.[1]

  • Pharmacological Profile: Understanding its degradation products is important for toxicological assessments.

Q2: What are the recommended storage and handling conditions?

While comprehensive stability data is not widely published, vendor recommendations and the molecule's chemical structure suggest the following best practices.[4][6]

ConditionRecommendationRationale
Temperature 2-8°C Refrigerator.[4]Slows down potential hydrolytic and oxidative degradation pathways.
Light Protect from light; store in amber vials.[6]The trimethoxybenzyl moiety may be susceptible to photolytic degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[7]Minimizes the risk of oxidation, particularly of the electron-rich aromatic ring.
Moisture Keep container tightly closed in a dry place.[7]Prevents hydrolysis of the ethyl carboxylate ester group.

Q3: What are the most likely degradation pathways for this molecule?

Based on its functional groups, two primary degradation pathways are anticipated:

  • Hydrolysis: The ethyl carboxylate (ester) group is susceptible to both acid- and base-catalyzed hydrolysis, yielding 4-(2,3,4-Trimethoxybenzyl)piperazine-1-carboxylic acid and ethanol.[1][8] This is often the most common stability issue for ester-containing compounds.

  • Oxidation: The electron-rich 2,3,4-trimethoxybenzyl ring is a potential site for oxidative degradation, which can be initiated by air, light, or incompatible reagents. This can lead to a variety of oxidized byproducts and often presents as discoloration of the material.

A secondary concern is the potential cleavage of the benzyl-piperazine bond under harsh acidic conditions, as trimethoxybenzyl groups can be used as acid-labile protecting groups in organic synthesis.[9][10]

Troubleshooting Guide: Common Experimental Issues

This section provides actionable steps to diagnose and resolve common stability-related problems encountered during experiments.

Issue 1: Rapid Purity Decline in Aqueous or Protic Solvents

Symptom: You observe a rapid decrease in the purity of your standard when dissolved in aqueous buffers, methanol, or mobile phases, with a new, more polar peak appearing in your HPLC chromatogram.

Probable Cause: Hydrolysis of the ethyl carboxylate ester. The resulting carboxylic acid is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.

This workflow helps confirm if hydrolysis is the cause of the observed instability.

prep Prepare 3 Samples: 1. Compound in ACN/H₂O (Control) 2. Compound in 0.1M HCl 3. Compound in 0.1M NaOH incubate Incubate all samples at 40°C. Monitor at T=0, 2, 4, 8, 24h. prep->incubate analyze Analyze by HPLC at each time point. Use a C18 column with MeOH/H₂O mobile phase. incubate->analyze compare Compare Chromatograms analyze->compare acid_base Significant degradation in acid/base samples? New peak matches suspect peak? compare->acid_base conclusion Conclusion: Instability is due to hydrolysis. acid_base->conclusion  Yes reassess Conclusion: Instability cause is not hydrolysis. Investigate oxidation or other pathways. acid_base->reassess No  

Caption: Workflow for diagnosing hydrolytic instability.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation: Create three test conditions in separate vials:

    • Neutral: 100 µL of stock + 900 µL of water.

    • Acidic: 100 µL of stock + 900 µL of 0.1 M HCl.

    • Basic: 100 µL of stock + 900 µL of 0.1 M NaOH.

  • Incubation: Store the vials at a controlled temperature (e.g., 40°C).

  • Analysis: At specified time intervals (0, 2, 4, 8, 24 hours), inject the samples into an HPLC system. Before injecting the basic sample, neutralize it with an equivalent amount of 0.1 M HCl to protect the column.

  • Data Evaluation: Compare the peak area of the parent compound and the formation of any new peaks across the different conditions. Significant degradation in acidic and/or basic conditions confirms hydrolytic lability.

  • Prepare fresh solutions daily and keep them refrigerated when not in use.

  • Use aprotic solvents (e.g., acetonitrile, THF) for stock solutions.

  • If using aqueous mobile phases for HPLC, keep the autosampler temperature low (4-10°C) and work with freshly prepared dilutions.

  • Adjust the pH of aqueous solutions to be near neutral (pH 6-7), if the experimental design allows.

Issue 2: Sample Discoloration or Emergence of Multiple Minor Impurities Over Time

Symptom: A solid sample or a solution develops a yellow or brown tint upon storage. HPLC analysis shows the emergence of several small, unidentified peaks, not just one major degradant.

Probable Cause: Oxidative and/or photolytic degradation. The electron-donating methoxy groups on the benzyl ring make it susceptible to oxidation, while the aromatic system can absorb UV light, leading to photochemical reactions.

G cluster_0 This compound cluster_1 Degradation Products A Ethyl Carboxylate (Ester Group) D Carboxylic Acid (Hydrolysis) A->D Hydrolysis (H₂O, H⁺/OH⁻) B Trimethoxybenzyl Ring (Electron-Rich) E Oxidized Ring Species (Quinones, Phenols) B->E Oxidation / Photolysis (O₂, Light) C Benzylic C-N Bond F Piperazine Carboxylate + Benzyl Fragments C->F Bond Cleavage (Harsh Acid)

Caption: Potential sites of molecular instability.

  • Photostability Test:

    • Prepare two identical solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Wrap one vial completely in aluminum foil (the control) and place the other in a photostability chamber or under a controlled UV/Vis light source.

    • Analyze both samples by HPLC after a set duration (e.g., 24 hours) and compare the chromatograms for new impurity formation.

  • Oxidative Stability Test:

    • Prepare a solution of the compound in a relevant solvent.

    • Add a small amount of an oxidizing agent, such as 3% hydrogen peroxide.

    • Monitor the solution by HPLC at various time points (e.g., 0, 1, 4, 8 hours) to observe the rate of degradation compared to a control sample without peroxide.

  • Strictly adhere to storage recommendations: keep solid samples and solutions in amber vials to protect from light.[6]

  • Purge vials with an inert gas like argon or nitrogen before sealing to displace oxygen, especially for long-term storage of solutions.[7]

  • Avoid sources of free radicals and incompatible reagents in your experimental setup.

Analytical Considerations

Accurate monitoring of stability requires a robust analytical method.

ParameterTypical ValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small organic molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolProvides good peak shape and resolution. A gradient elution may be needed to separate all impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at ~270 nmThe trimethoxybenzyl chromophore should have significant absorbance in this region.
Column Temp. 30°CProvides reproducible retention times.
Injection Vol. 10 µLStandard volume; adjust based on concentration.

Note on Mobile Phase: While acidic modifiers improve peak shape, be aware that prolonged exposure of the compound to highly acidic conditions on the column could potentially cause slow degradation (cleavage of the benzyl group). Use the mildest acidic conditions necessary for good chromatography.

References

  • Benchchem. (n.d.). This compound | 53531-01-4.
  • ChemScene. (n.d.). 53531-01-4 | this compound (Trimetazidine Impuruity).
  • TCI Chemicals. (2025, February 11). SAFETY DATA SHEET.
  • Dove Research & Analytics Laboratory. (n.d.). Product - this compound.
  • LGC Standards. (n.d.). This compound.
  • Munson, M. C., Albericio, F., & Barany, G. (2025, August 7). S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • ChemicalBook. (2023, May 4). 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester.
  • Guidechem. (n.d.). 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester.
  • Pharmaffiliates. (n.d.). 53531-01-4 | Chemical Name : this compound.
  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Retrieved from [Link]

  • Jo, A., Cha, S.-S., & Lee, J.-H. (n.d.). Carboxylic Ester Hydrolases in Bacteria: Active Site, Structure, Function and Application. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate. As a known impurity of the drug Trimetazidine, its accurate quantification is critical.[1][2][3] The unique chemical nature of this molecule, specifically the basic piperazine moiety, presents common chromatographic challenges that this guide will help you overcome.

Section 1: Foundational Knowledge - Understanding the Analyte

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound, as these directly influence its behavior in a reversed-phase HPLC system. The molecule's basicity is the primary source of many separation issues, particularly peak tailing due to interactions with the stationary phase.[4]

Table 1: Physicochemical Properties of the Analyte

PropertyValueSourceSignificance for HPLC Analysis
CAS Number 53531-01-4[5]Unique identifier for the compound.
Molecular Formula C₁₇H₂₆N₂O₅[1][5]Indicates a moderately sized molecule with multiple heteroatoms.
Molecular Weight 338.40 g/mol [1][5]Relevant for mass spectrometry and molar concentration calculations.
Predicted pKa 5.91 ± 0.10[3]Critical. The piperazine nitrogen is basic. Mobile phase pH must be controlled to ensure a consistent ionization state and prevent peak tailing.
Predicted LogP 1.9865[5]Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography (e.g., C18 columns).
Solubility Slightly soluble in Chloroform, Methanol.[3]Informs the choice of sample diluent. It is crucial that the sample solvent is compatible with the mobile phase.

Section 2: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common issues encountered during the analysis of this compound.

Q1: My peak for this compound is severely tailing. What are the most likely causes and immediate fixes?

Peak tailing is the most common problem for this basic compound. It is almost always caused by secondary interactions between the protonated basic nitrogen of the piperazine ring and negatively charged residual silanol groups on the silica-based column packing.[6]

Immediate Actions:

  • Lower Mobile Phase pH: Ensure your aqueous mobile phase (Mobile Phase A) is buffered to a pH at least 2 units below the analyte's pKa (pKa ≈ 5.91).[7] A pH of 2.5-3.5 is ideal. This fully protonates the analyte and suppresses the ionization of most silanol groups, minimizing unwanted interactions.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns made from high-purity silica with robust end-capping are designed to minimize exposed silanols. If you are using an older column, switching to a newer generation column can solve the issue instantly.

  • Check Sample Solvent: Dissolve your sample in the initial mobile phase composition. Using a stronger or incompatible solvent can cause peak distortion.[8]

Q2: The retention time of my peak is drifting, becoming shorter or longer with each injection. How do I stabilize it?

Retention time drift can compromise data integrity. The first step is to determine if the problem is chemical (affecting only some peaks) or physical (affecting all peaks, including the solvent front).[9][10]

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated before starting the sequence. For buffered mobile phases, this can take 20 or more column volumes.[11][12]

  • Mobile Phase Composition: If you are using volatile additives like trifluoroacetic acid (TFA) or formic acid, their concentration can change over time due to evaporation, altering the mobile phase pH and affecting retention.[9] Prepare fresh mobile phase daily.

  • Temperature Control: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause significant retention shifts.[10][13]

  • Check for Leaks: A small, unnoticed leak in the system can cause flow rate fluctuations, leading to retention time drift.[9]

Q3: I'm not getting enough retention on a standard C18 column. What should I do?

While the LogP suggests moderate retention, insufficient retention can occur if the mobile phase is too strong.

Solutions:

  • Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase.

  • Change Organic Solvent: If using methanol, switching to acetonitrile (a stronger solvent in reversed-phase) may surprisingly increase retention for some molecules due to different selectivity.

  • Use a High Carbon Load Column: Select a C18 column with a higher carbon load (%) for increased hydrophobic interaction.[4][14]

Q4: I'm seeing a split or doubled peak where there should be one. What's the problem?

Peak splitting indicates that the analyte is experiencing two different environments as it travels through the system.[6][15]

Common Causes:

  • Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can disrupt the sample path.[6][8] Try back-flushing the column with a strong solvent or, if that fails, replace the column.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a much stronger solvent (e.g., pure acetonitrile) than the mobile phase can cause the sample to travel unevenly onto the column. Always try to dissolve the sample in the mobile phase itself.[13]

  • Co-eluting Impurity: You may be observing a closely eluting, unresolved impurity. Modify your gradient or mobile phase composition to improve resolution.[15]

Section 3: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for resolving persistent issues.

Problem: Persistent Peak Tailing

This workflow provides a logical progression for diagnosing and solving peak asymmetry for basic compounds.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_ph 1. Check Mobile Phase pH Is pH between 2.5 and 3.5? start->check_ph check_column 2. Assess Column Health Is column new or known good? check_ph->check_column Yes solution_ph Adjust pH with Formic or Phosphoric Acid check_ph->solution_ph No check_solvent 3. Verify Sample Solvent Is sample dissolved in mobile phase? check_column->check_solvent Yes solution_column Replace with High-Purity, End-Capped C18 Column check_column->solution_column No solution_solvent Re-dissolve Sample in Initial Mobile Phase check_solvent->solution_solvent No end Symmetrical Peak Achieved check_solvent->end Yes solution_ph->check_column solution_column->check_solvent solution_solvent->end

Caption: A decision tree for systematically troubleshooting peak tailing.

Objective: To prepare a buffered aqueous mobile phase that minimizes silanol interactions and ensures consistent analyte protonation.

Materials:

  • HPLC-grade water

  • HPLC-grade formic acid (or phosphoric acid)

  • Calibrated pH meter

  • Volumetric flasks and graduated cylinders

  • 0.22 µm membrane filter

Procedure:

  • Pour approximately 950 mL of HPLC-grade water into a 1 L volumetric flask.

  • Carefully add a small, measured amount of acid (e.g., 1.0 mL of formic acid for a 0.1% solution).

  • Mix thoroughly by inversion.

  • Measure the pH of the solution using a calibrated pH meter. The target is pH 2.5 - 3.5 .

  • If necessary, adjust the pH by adding acid dropwise. It is critical not to use a base (like ammonium hydroxide) to adjust the pH upwards, as this would create a non-volatile buffer salt.

  • Once the target pH is reached, bring the solution to the final volume of 1 L with HPLC-grade water.

  • Filter the mobile phase through a 0.22 µm filter to remove particulates and degas it before use.[13]

Causality Explained: By operating at a low pH, two things are achieved: the basic analyte is fully and consistently protonated (R₃N⁺H), and the vast majority of surface silanol groups (Si-OH) are kept in their neutral, non-ionized state. This eliminates the strong ionic attraction between a positively charged analyte and a negatively charged silanate (Si-O⁻), which is the primary cause of peak tailing.

Problem: Retention Time Instability

Use this workflow to diagnose the root cause of drifting retention times.

G start Retention Time Drifting check_t0 Analyze Void Time (t₀) Is t₀ also drifting? start->check_t0 physical_issue Physical/System Issue (Flow Rate, Leaks, Pump) check_t0->physical_issue Yes chemical_issue Chemical/Method Issue (Temp, pH, Equilibration, Column) check_t0->chemical_issue No check_pump Check Pump for Leaks Verify Flow Rate physical_issue->check_pump check_method Increase Equilibration Time Prepare Fresh Mobile Phase Use Column Thermostat chemical_issue->check_method end Stable Retention Achieved check_pump->end check_method->end

Caption: A workflow to differentiate between physical and chemical causes of retention drift.

Expert Insight: A drifting void time (t₀) indicates a problem with the physical delivery of the mobile phase, as the time it takes for an unretained compound to pass through the column is changing.[9][16] If t₀ is stable but the analyte peak drifts, the issue lies with the chemical interactions within the column, which are influenced by factors like temperature and mobile phase composition.[10][16]

Section 4: Recommended Starting Method

For researchers developing a new method for this compound, these conditions provide a robust starting point. Method development involves scouting, optimization, and validation.[17]

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmA standard dimension C18 provides good efficiency and resolving power. A high-purity, end-capped phase is critical to minimize peak tailing.[4][14]
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water (pH ≈ 2.7)Provides the low pH needed to control peak shape for this basic analyte.[7] It is also volatile and LC-MS compatible.
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutes, hold at 95% for 3 minA "scouting gradient" is effective for determining the approximate elution conditions and revealing any late-eluting impurities.[7]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity, but must be kept stable.
Injection Vol. 5 - 10 µLA small volume minimizes potential for overload and solvent mismatch effects.
Detection (UV) 230 nm or 274 nmThe trimethoxybenzyl chromophore should have strong absorbance in these regions. A photodiode array (PDA) detector is recommended to confirm peak purity.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures compatibility with the initial chromatographic conditions, preventing peak distortion.

Section 5: References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website.

  • Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from Hawach Scientific website.

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from Chromatography Today website.

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from GALAK Chromatography website.

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments website.

  • Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide. Retrieved from Maxi Scientific website.

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from Element Lab Solutions website.

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from PharmaGuru website.

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent Technologies website.

  • Phenomenex. (2025). Why Does Retention Time Shift? | HPLC Tip. Retrieved from YouTube.

  • Crawford Scientific. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from Crawford Scientific website.

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Retrieved from Pharma Knowledge Forum website.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from JOCPR website.

  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from ResearchGate.

  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Retrieved from Sigma-Aldrich website.

  • NTU Journal of Pure Sciences. (2024). A Review on Analytical Methods for Piperazine Determination. Retrieved from NTU Journal of Pure Sciences website.

  • Thermo Fisher Scientific. (n.d.). HPLC Method Development Steps. Retrieved from Thermo Fisher Scientific website.

  • ResearchGate. (n.d.). HPLC-UV/DAD chromatograms of piperazine derivative mixture. Retrieved from ResearchGate.

  • Taylor & Francis Online. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from Taylor & Francis Online website.

  • LCGC International. (2019). Top Three HPLC Method Development Tips. Retrieved from LCGC International website.

  • Benchchem. (n.d.). This compound | 53531-01-4. Retrieved from Benchchem website.

  • ChemScene. (n.d.). 53531-01-4 | this compound (Trimetazidine Impuruity). Retrieved from ChemScene website.

  • Pharmaffiliates. (n.d.). 53531-01-4 | Chemical Name : this compound. Retrieved from Pharmaffiliates website.

  • LGC Standards. (n.d.). This compound. Retrieved from LGC Standards website.

  • ChemicalBook. (2023). 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester. Retrieved from ChemicalBook website.

Sources

Technical Support Center: Synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate and a recognized impurity of the anti-anginal drug Trimetazidine (known as Trimetazidine Impurity H), achieving high purity of this compound is critical for its use as a reference standard and in further pharmaceutical development.[1][2][3][4]

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues, minimize impurity formation, and ensure the integrity of your results.

Part 1: Core Synthetic Strategy & Mechanistic Considerations

The most robust and widely applicable method for synthesizing the target molecule is the reductive amination of ethyl piperazine-1-carboxylate with 2,3,4-trimethoxybenzaldehyde. This approach is generally preferred over direct alkylation with a benzyl halide due to its milder conditions and superior control over side reactions, particularly the avoidance of quaternary ammonium salt formation.[5][6]

The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. The ethyl carboxylate group on the piperazine ring is a critical control element; its electron-withdrawing nature deactivates the adjacent nitrogen (N-1), thereby directing the alkylation selectively to the more nucleophilic secondary amine at the N-4 position.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_workup Purification cluster_final Final Product & Analysis SM1 Ethyl piperazine- 1-carboxylate Reaction Reductive Amination (e.g., NaBH(OAc)3) Solvent (e.g., DCE, DCM) SM1->Reaction SM2 2,3,4-Trimethoxy- benzaldehyde SM2->Reaction Workup Aqueous Work-up & Acid/Base Extraction Reaction->Workup Reaction Mixture Purification Crude Product Isolation Workup->Purification Recrystallization Salt Formation (HCl) & Recrystallization Purification->Recrystallization Crude Product Final Pure Product (>99% Purity) Recrystallization->Final QC QC Analysis (HPLC, NMR, MS) Final->QC

Caption: High-level workflow for the synthesis and purification of the target compound.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields can stem from several sources. Here is a checklist to troubleshoot:

  • Reagent Quality: Ensure the aldehyde is pure and the reducing agent (especially STAB) has not been deactivated by atmospheric moisture. Use freshly opened or properly stored reagents.

  • Reaction Conditions: Reductive aminations are sensitive to pH. If using a borohydride reagent that generates acidic byproducts, the reaction can stall. For STAB, this is less of an issue, but for reagents like NaBH₃CN, maintaining a slightly acidic pH (5-6) is crucial for iminium ion formation without degrading the reducing agent.

  • Incomplete Conversion: The reaction may not have reached completion. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the limiting starting material before quenching the reaction.

  • Work-up Losses: The product is a basic compound. During aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent to prevent loss of the protonated product into the aqueous phase.

Q2: My HPLC analysis shows a persistent peak corresponding to the 2,3,4-trimethoxybenzaldehyde starting material. How can I drive the reaction to completion?

A2: An excess of the aldehyde starting material points to either insufficient reducing agent or non-optimal reaction kinetics.

  • Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the reducing agent relative to the aldehyde.

  • Reaction Time & Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the rate of conversion. Extend the reaction time and monitor for progress.

  • Order of Addition: For best results, pre-mix the amine and aldehyde in the solvent for a short period (15-30 minutes) to allow for imine formation before adding the reducing agent.

Q3: I have an unknown impurity with a molecular weight of approximately double the expected product. What is it and how can it be avoided?

A3: This is likely a dimeric impurity. While the N-1 carboxylate group is deactivating, forcing conditions or the presence of a strong base can potentially lead to side reactions. The most probable culprits are impurities in the starting materials or a side reaction involving the aldehyde.

Impurity_Formation SM_Amine Ethyl piperazine- 1-carboxylate center_reac SM_Amine->center_reac SM_Aldehyde 2,3,4-Trimethoxy- benzaldehyde Impurity_Oxidized Oxidized Aldehyde (Benzoic Acid Deriv.) SM_Aldehyde->Impurity_Oxidized Side Path: Oxidation SM_Aldehyde->center_reac Target Target Product Impurity_Dimer Dimeric Impurity (Potential) Target->Impurity_Dimer Side Path: (e.g., from reactive intermediate) center_reac->SM_Amine Side Path: Incomplete Reaction center_reac->SM_Aldehyde center_reac->Target Main Reaction: Reductive Amination

Caption: Key reaction pathways leading to the target product and common impurities.

To minimize this, use high-purity starting materials and avoid unnecessarily harsh conditions (e.g., excessive heat or prolonged reaction times). Purification via salt crystallization is often effective at removing such larger, structurally distinct impurities.[1]

Q4: How do I effectively remove unreacted ethyl piperazine-1-carboxylate from my crude product?

A4: The starting amine is more polar than the final product.

  • Chromatography: Flash column chromatography on silica gel is a reliable method. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, will typically elute the less polar product first, retaining the more polar starting amine on the column.

  • Acid-Base Extraction: A carefully controlled acid wash can help. Since the starting amine and the product have similar basicity, this can be challenging. However, sometimes subtle pKa differences can be exploited with a buffered aqueous solution, though this requires significant optimization.

Part 3: Recommended Laboratory Protocols

These protocols represent a validated starting point for synthesis, purification, and analysis.

Protocol 1: Synthesis via Reductive Amination
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add ethyl piperazine-1-carboxylate (1.0 eq) and 2,3,4-trimethoxybenzaldehyde (1.05 eq).

  • Dissolution: Dissolve the reactants in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise over 15 minutes. Caution: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Dihydrochloride Salt Crystallization

This method is highly effective for achieving >99% purity.[1]

  • Dissolution: Dissolve the crude product from Protocol 1 in a minimal amount of ethanol or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in ethanol (or bubble gaseous HCl) until the solution reaches a pH of ~1-2 (test with wetted pH paper). The dihydrochloride salt should begin to precipitate.

  • Crystallization: Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol, followed by cold diethyl ether, to remove residual soluble impurities.

  • Drying: Dry the purified salt under vacuum to a constant weight.

Part 4: Analytical Characterization and Impurity Profiling

A robust analytical strategy is essential for confirming purity and identity.

Common Impurities and Their Detection
Impurity NamePotential SourceRecommended Analytical Technique
Ethyl piperazine-1-carboxylateUnreacted starting materialHPLC-UV, GC-MS
2,3,4-TrimethoxybenzaldehydeUnreacted starting materialHPLC-UV, GC-MS
2,3,4-Trimethoxybenzoic acidOxidation of the aldehyde starting materialHPLC-UV, LC-MS
N,N'-bis(2,3,4-trimethoxybenzyl)piperazineOver-alkylation of piperazine (if present as impurity)LC-MS
Protocol 3: HPLC Method for Purity Analysis

While piperazine itself lacks a strong chromophore, the trimethoxybenzyl group in the target molecule allows for sensitive UV detection.[7]

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the product from common starting materials and byproducts. For trace analysis of piperazine-related impurities without a chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary.[8]

Analytical_Troubleshooting Start Unexpected Peak in HPLC Check_RT Does Retention Time (RT) match a starting material? Start->Check_RT Yes_SM Impurity is unreacted starting material. ACTION: Re-optimize reaction conditions. Check_RT->Yes_SM Yes No_SM No Check_RT->No_SM Analyze_MS Analyze by LC-MS to get Mass-to-Charge (m/z) No_SM->Analyze_MS Check_Mass Does m/z correspond to a known side-product (e.g., dimer, oxidized aldehyde)? Analyze_MS->Check_Mass Yes_Known Impurity is a known byproduct. ACTION: Optimize purification (recrystallization, chromatography). Check_Mass->Yes_Known Yes No_Known No Check_Mass->No_Known Analyze_NMR Isolate impurity and analyze by NMR for structural elucidation. No_Known->Analyze_NMR

Caption: Decision tree for identifying unknown impurities found during HPLC analysis.

References

  • Benchchem, "this compound | 53531-01-4".
  • Benchchem, "Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives".
  • Google Patents, "US2919275A - Purification of piperazine".
  • ResearchGate, "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?".
  • RSC Publishing, "A practical catalytic reductive amination of carboxylic acids".
  • National Institutes of Health (NIH), "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties".
  • ResearchGate, "Determination of piperazine derivatives in 'Legal Highs'".
  • Journal of Chemical and Pharmaceutical Research, "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV".
  • United Nations Office on Drugs and Crime, "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials".
  • Pharmaffiliates, "53531-01-4 | Chemical Name : this compound".
  • ChemScene, "53531-01-4 | this compound (Trimetazidine Impuruity)".
  • ChemicalBook, "4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester".
  • Pharmaffiliates, "CAS No : 53531-01-4| Product Name : Trimetazidine Dihydrochloride- Impurity H".

Sources

Technical Support Center: Method Refinement for High-Purity Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to refine their synthetic methods to achieve higher purity and yield of this key pharmaceutical intermediate. As a known impurity and synthetic precursor for the anti-ischemic drug Trimetazidine, ensuring the highest possible purity is paramount for regulatory compliance and downstream application success.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis and purification of this molecule.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the industrially preferred reductive amination route for its efficiency and scalability.[1]

Question 1: My reaction yield is consistently low, and TLC/HPLC analysis shows significant unreacted 2,3,4-trimethoxybenzaldehyde. What is causing this?

Answer: Low yield and incomplete consumption of the starting aldehyde in a reductive amination reaction typically point to issues with the catalytic hydrogenation step.

Root Causes & Corrective Actions:

  • Catalyst Inactivity: The Palladium on Carbon (Pd/C) catalyst is susceptible to poisoning and deactivation.

    • Causality: Trace impurities in starting materials or solvents (e.g., sulfur compounds) can poison the catalyst. The catalyst may also be old or improperly stored.

    • Solution: Ensure you are using a fresh, high-quality 5% Pd/C catalyst. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) before introducing hydrogen to prevent premature oxidation.

  • Insufficient Hydrogen Pressure: The reduction of the intermediate imine is pressure-dependent.

    • Causality: Leaks in the hydrogenation apparatus or insufficient pressure will slow down or stall the reaction.

    • Solution: The recommended pressure is between 5 and 10 bar.[1][3] Before starting, always check your high-pressure reactor for leaks. Ensure a consistent hydrogen supply throughout the reaction.

  • Suboptimal Temperature: The reaction has a specific temperature window for optimal performance.

    • Causality: Temperatures below 45°C may lead to a sluggish reaction, while temperatures exceeding 75°C can promote side reactions.

    • Solution: Maintain the reaction temperature between 45-75°C.[1] It is common to start at a lower temperature (45-55°C) and observe a natural exotherm that stabilizes around 70-75°C.[3]

Question 2: My final product is an oil that refuses to crystallize, making purification difficult. How can I purify this compound effectively?

Answer: This is a very common issue with piperazine derivatives due to their structural nature. Direct crystallization of the free base is often challenging. The two most effective strategies are modified column chromatography and salt formation.

Strategy 1: Column Chromatography with a Basic Modifier

  • The Problem: The basic nitrogen atoms in the piperazine ring interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to significant "tailing" or streaking of the compound on the column, resulting in poor separation and mixed fractions.[4]

  • The Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) , to the mobile phase (eluent).

    • Causality: The TEA acts as a competitive base, binding to the active sites on the silica gel and preventing the desired product from adsorbing too strongly. This results in a much sharper, more symmetrical peak shape and improved separation.[4]

    • Recommended Protocol: Use a solvent system like Ethyl Acetate/Hexane and add 0.5-1% (v/v) TEA to the pre-mixed eluent. Determine the optimal solvent ratio first using TLC plates, also treated with the TEA-modified eluent.

Strategy 2: Purification via Salt Formation

  • The Problem: An oily or amorphous solid cannot be purified by standard recrystallization.

  • The Solution: Convert the basic oily product into a crystalline salt. The dihydrochloride salt is a common and effective choice for this compound.

    • Causality: The salt form often has a much higher melting point and a more ordered crystal lattice, making it amenable to recrystallization. This method is exceptionally effective at removing non-basic impurities.[4]

    • Recommended Protocol: Dissolve the crude oily product in a suitable solvent like ethanol or isopropanol. Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) until the pH is strongly acidic. The dihydrochloride salt will precipitate. This solid can then be recrystallized from a solvent mixture like ethanol/water to achieve very high purity (>99%).[1] The pure free base can be regenerated by neutralizing the salt with an aqueous base (e.g., NaHCO₃) and extracting with a solvent like dichloromethane.

Question 3: I am observing a significant impurity with a higher molecular weight, which I suspect is a disubstituted piperazine byproduct. How can I prevent this?

Answer: The formation of a disubstituted byproduct, where two 2,3,4-trimethoxybenzyl groups attach to both nitrogens of a piperazine ring, is a classic problem in piperazine chemistry.[5]

Root Cause & Corrective Action:

  • Causality: This occurs when using piperazine as the starting amine. The initially formed monosubstituted product is still nucleophilic and can react with a second molecule of the aldehyde, leading to the undesired disubstituted product.

  • Solution: The most robust solution is to use a mono-protected piperazine derivative as your starting material. For this synthesis, the ideal starting material is Ethyl piperazine-1-carboxylate . This ensures that one nitrogen is already functionalized and non-reactive, forcing the reaction to occur only at the desired secondary amine position. While this adds a step if you are starting from piperazine itself, it is the most reliable way to prevent the formation of disubstituted impurities and simplifies purification significantly.

Frequently Asked Questions (FAQs)

Q: What are the critical analytical parameters to confirm the purity of the final product? A: A comprehensive analysis should include:

  • HPLC: To determine purity (>99% is often required). A C18 column with a mobile phase like Methanol/Water (e.g., 70:30) is a good starting point.[1]

  • ¹H NMR: To confirm the chemical structure. Key signals include the ethyl ester group (triplet around 1.25 ppm, quartet around 4.15 ppm), the nine methoxy protons (three singlets between 3.80-3.95 ppm), and the piperazine and aromatic protons.[1]

  • IR Spectroscopy: To identify key functional groups, particularly the strong carbonyl (C=O) stretch of the ester at approximately 1699 cm⁻¹.[1]

Q: How can I efficiently remove the Pd/C catalyst after the reaction? A: The catalyst is a fine, heterogeneous powder. The most effective method is to dilute the reaction mixture with a solvent like methanol or MTBE and filter it through a pad of Celite® (diatomaceous earth). This prevents the fine catalyst particles from passing through the filter paper and contaminating the product.

Q: Is it better to use sodium borohydride (NaBH₄) instead of catalytic hydrogenation? A: While borohydride reagents can be used for reductive amination, catalytic hydrogenation is often preferred in industrial settings for this specific synthesis. It avoids the need to handle large quantities of hydride reagents, which can be hazardous on a large scale, and it does not introduce boron-containing impurities that would need to be removed.[6] The catalytic route is also highly efficient, often proceeding as a one-pot process with high yields.[1]

Refined Experimental Protocols

Protocol 1: High-Purity Synthesis via Reductive Amination
  • Setup: To a high-pressure hydrogenation vessel, add 2,3,4-trimethoxybenzaldehyde (1.0 eq), Ethyl piperazine-1-carboxylate (1.1 eq), and a suitable solvent such as methanol or methyl tert-butyl ether (MTBE).[1]

  • Catalyst Addition: Under an inert atmosphere (N₂), add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-2% by weight relative to the aldehyde).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to 5-10 bar of hydrogen.[3]

  • Reaction: Begin stirring and heat the mixture to 45-55°C. An exotherm will likely raise the temperature to 70-75°C. Maintain this temperature and pressure, monitoring the reaction progress by TLC or HPLC until the starting aldehyde is consumed.

  • Workup: Cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which will likely be a viscous oil.

Protocol 2: Purification by Column Chromatography
  • Eluent Preparation: Prepare a mobile phase of Ethyl Acetate and Hexane. Based on TLC analysis, a ratio of 30-50% Ethyl Acetate is a good starting point. Add triethylamine (TEA) to the eluent to a final concentration of 1% v/v.

  • Column Packing: Pack a silica gel column with the prepared TEA-containing eluent.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound as an oil.

Data & Workflow Summaries

Table 1: Key Parameters for Synthesis & Purification
ParameterRecommended Value/ConditionRationale
Synthesis
Aldehyde:Amine Ratio1 : 1.1A slight excess of the piperazine derivative ensures complete consumption of the aldehyde.
Catalyst5% Pd/CIndustry standard for this hydrogenation; provides high efficiency.[1]
Hydrogen Pressure5–10 barOptimal pressure for efficient reduction of the imine intermediate.[3]
Temperature45–75 °CBalances reaction rate against the formation of thermal degradation byproducts.[1]
Purification
Chromatography Modifier0.5-1% Triethylamine (TEA)Prevents peak tailing on silica gel by masking acidic silanol sites.[4]
Salt Formation AcidHydrochloric Acid (HCl)Forms a stable, crystalline dihydrochloride salt suitable for recrystallization.[1]
Recrystallization SolventEthanol / WaterGood solvent system for dissolving the HCl salt hot and crystallizing it upon cooling.[1]
Diagrams

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Reductive Amination (Aldehyde + Amine + Pd/C) B 2. H₂ (5-10 bar), 45-75°C A->B C 3. Catalyst Filtration (Celite®) B->C D Crude Oily Product C->D E Option A: Column Chromatography (Silica Gel + 1% TEA in Eluent) D->E F Option B: Salt Formation (Add HCl) D->F I High-Purity Product (>99%) E->I G Recrystallization (Ethanol/Water) F->G H Neutralization (Base) G->H H->I

Caption: Refined workflow for synthesis and purification.

Troubleshooting start Observing Tailing in Silica Gel Chromatography? add_tea Add 0.5-1% Triethylamine (TEA) to the Eluent start->add_tea check_shape Is Peak Shape Improved? add_tea->check_shape success Proceed with Purification check_shape->success Yes failure Consider Alternative: Salt Formation & Recrystallization check_shape->failure No

Caption: Troubleshooting flowchart for chromatography issues.

References

  • Piperazine Impurities Manufacturers & Suppliers . Daicel Pharma Standards. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . PubMed Central. [Link]

  • Preparation method of trimetazidine.
  • Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a trusted therapeutic is paved with rigorous analytical scrutiny. At the heart of this process lies the high-performance liquid chromatography (HPLC) method—a cornerstone for ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs) and their finished products. This guide provides an in-depth, experience-driven comparison of the validation of a stability-indicating HPLC method for "Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate" (hereafter referred to as ETPC), benchmarked against the globally recognized standards set by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[1][2][3]

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters to explore the scientific rationale—the "why"—behind each experimental choice, ensuring a robust, reliable, and defensible analytical procedure fit for its intended purpose.

Chapter 1: The Foundation - Method Development & Optimization

Before validation can begin, a suitable chromatographic method must be established. The goal is to develop a method that can separate ETPC from its potential process-related impurities and, crucially, from any degradation products that may form under stress conditions.[4][5] This "stability-indicating" capability is non-negotiable in modern pharmaceutical analysis.[6][7]

Understanding the Analyte: ETPC

A successful method is built on a fundamental understanding of the analyte's physicochemical properties.

  • Structure: ETPC possesses a trimethoxybenzyl group (a chromophore suitable for UV detection), a piperazine core (a basic moiety whose ionization is pH-dependent), and a carbamate group.

  • Polarity: The combination of polar (piperazine, carbamate) and non-polar (benzyl group, ethyl chain) features makes reversed-phase HPLC (RP-HPLC) the logical starting point.

  • pKa: The piperazine moiety is basic. Controlling the pH of the mobile phase is therefore critical to ensure consistent retention and sharp, symmetrical peaks. Operating at a pH 2-3 units away from the pKa of the piperazine nitrogens will prevent peak splitting and tailing.

Optimized Chromatographic Conditions

Based on these properties and empirical laboratory optimization, the following stability-indicating HPLC method was developed. The choice of a gradient elution is crucial for ensuring that both early-eluting polar degradants and late-eluting non-polar impurities are resolved within a reasonable runtime.[6][8]

ParameterConditionRationale & Expert Insight
Instrument Agilent 1260 Infinity II or equivalent with DADA Diode Array Detector (DAD) is essential for assessing peak purity, a key component of specificity.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmA robust, end-capped C18 column provides excellent retention for moderately non-polar compounds and good peak shape for basic analytes.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and maintains a low pH (~2.7), ensuring the piperazine nitrogens are consistently protonated for sharp peaks.
Mobile Phase B AcetonitrileAcetonitrile offers low UV cutoff and is a strong organic modifier, providing good elution strength.
Gradient Program 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-18.1 min: 80-20% B; 18.1-25 min: 20% BThis gradient provides sufficient resolution between the main peak and potential closely eluting impurities while allowing for a timely column re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant column temperature is vital for reproducible retention times.
Detection UV at 230 nmThis wavelength was selected based on the UV spectrum of ETPC, providing a maximal response and thus, the best sensitivity for both the main compound and its related substances.
Injection Vol. 10 µLA standard volume to balance sensitivity with the risk of column overload.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Using a diluent similar in composition to the initial mobile phase ensures good peak shape and prevents peak splitting.

Chapter 2: The Validation Blueprint - A Systematic Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][9] The validation process should be logical and sequential, as the results of one test often inform the next.

Validation_Workflow start Method Development spec Specificity (Forced Degradation) start->spec Finalize Conditions lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) lin->prec loq LOQ / LOD lin->loq rob Robustness acc->rob prec->rob loq->rob end Validated Method rob->end

Caption: The sequential workflow for HPLC method validation.

Chapter 3: Deep Dive - Executing the Validation Parameters

This section details the experimental protocols, acceptance criteria (derived from ICH Q2(R1)), and a comparative analysis of the results for each validation parameter.[1][10]

Specificity (Selectivity)
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and placebo components. For a stability-indicating method, this primarily involves forced degradation studies.[5][11]

  • Experimental Protocol:

    • Prepare separate solutions of ETPC (~1 mg/mL) in the diluent.

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

      • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

      • Oxidation: Add 30% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal: Heat the solid powder at 105°C for 48 hours, then dissolve.

      • Photolytic: Expose solution to UV light (ICH option 1) for 24 hours.

    • Neutralize the acid and base samples before dilution.

    • Inject a blank (diluent), an unstressed ETPC standard, and each of the stressed samples.

    • Analyze the chromatograms for peak separation and use the DAD to perform peak purity analysis on the ETPC peak in each stressed sample.

  • Data Comparison & Results:

Stress Condition% Degradation of ETPCObservationsPeak Purity IndexAcceptance Criteria
Acid (1N HCl)15.2%Major degradant peak at RRT 0.85, well-resolved from ETPC.> 0.9998Peak is spectrally pure (>0.999) and resolved from degradants (Resolution > 2.0).
Base (1N NaOH)21.5%Two major degradant peaks at RRT 0.72 and 1.15.> 0.9999Peak is spectrally pure (>0.999) and resolved from degradants (Resolution > 2.0).
Oxidative (30% H₂O₂)8.9%Minor degradant peak at RRT 1.25.> 0.9999Peak is spectrally pure (>0.999) and resolved from degradants (Resolution > 2.0).
Thermal (105°C)3.1%No significant degradation peaks observed.> 0.9999Peak is spectrally pure (>0.999) and resolved from degradants (Resolution > 2.0).
Photolytic (UV)5.5%One minor degradant peak at RRT 0.92.> 0.9998Peak is spectrally pure (>0.999) and resolved from degradants (Resolution > 2.0).
  • Expert Interpretation: The method successfully separated the ETPC peak from all generated degradation products. The high peak purity indices confirm that no co-eluting species are present under the main analyte peak. This result is paramount, as it validates the method as stability-indicating .

Linearity & Range
  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Experimental Protocol:

    • Prepare a stock solution of ETPC reference standard.

    • Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay method, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL). For impurity quantification, the range would be from the LOQ to 120% of the impurity specification limit.

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration and perform a linear regression analysis.

  • Data Comparison & Results:

ParameterResultAcceptance Criteria (ICH)
Range Studied 80 - 120 µg/mL80 - 120% of test concentration
Correlation Coefficient (r²) 0.9997≥ 0.999
Y-intercept Minimal (close to origin)Should not be significantly different from zero.
Residuals Randomly scattered around zeroNo discernible pattern.
  • Expert Interpretation: An r² value of 0.9997 provides strong evidence of a linear relationship between concentration and peak area within the specified range, making the method suitable for quantitative analysis.

Accuracy
  • Objective: To demonstrate the closeness of the results obtained by the method to the true value. Accuracy is typically assessed by percentage recovery.

  • Experimental Protocol:

    • Prepare a placebo mixture (all formulation excipients without the API).

    • Spike the placebo with known amounts of ETPC standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each.

  • Data Comparison & Results:

Spike LevelMean % Recovery (n=3)% RSDAcceptance Criteria (ICH)
80% 99.2%0.45%98.0 - 102.0% Recovery
100% 100.5%0.31%98.0 - 102.0% Recovery
120% 99.8%0.38%98.0 - 102.0% Recovery
  • Expert Interpretation: The high recovery values, well within the 98-102% range, indicate that the method is free from significant systematic error and can accurately quantify ETPC in the presence of matrix components.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the same ETPC sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of experiments.

  • Data Comparison & Results:

Precision Level% RSD (n=6)Acceptance Criteria (ICH)
Repeatability 0.52%≤ 2.0% for drug substance assay
Intermediate Precision 0.88%≤ 2.0% for drug substance assay
  • Expert Interpretation: The low %RSD values for both repeatability and intermediate precision demonstrate that the method is reliable and produces consistent results under varying, yet typical, laboratory conditions.

Limit of Quantitation (LOQ) & Limit of Detection (LOD)
  • Objective: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Experimental Protocol (Signal-to-Noise Approach):

    • Prepare a series of increasingly dilute solutions of ETPC.

    • Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10 for LOQ. The precision at the LOQ should also be verified.

  • Data Comparison & Results:

ParameterResultAcceptance Criteria (ICH)
LOD (S/N ≈ 3) 0.05 µg/mLS/N ratio of 3:1
LOQ (S/N ≈ 10) 0.15 µg/mLS/N ratio of 10:1; Precision (%RSD) at this level should be acceptable (e.g., ≤ 10%).
Precision at LOQ 4.8% RSDMeets acceptance criteria.
  • Expert Interpretation: The determined LOQ is sufficiently low to quantify potential impurities at typical specification levels (e.g., 0.1%), confirming the method's sensitivity.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Monitor system suitability parameters (e.g., tailing factor, resolution) and the assay result.

  • Data Comparison & Results:

Parameter VariedVariationImpact on Assay Result (% Change)Impact on System SuitabilityAcceptance Criteria
Flow Rate ± 0.1 mL/min< 1.0%All parameters pass.System suitability criteria must be met. Assay results should not be significantly impacted.
Column Temperature ± 2 °C< 0.5%All parameters pass.System suitability criteria must be met. Assay results should not be significantly impacted.
Mobile Phase A pH ± 0.2 units< 1.5%All parameters pass.System suitability criteria must be met. Assay results should not be significantly impacted.
% Acetonitrile (initial) ± 2%< 1.2%All parameters pass.System suitability criteria must be met. Assay results should not be significantly impacted.
  • Expert Interpretation: The method is robust, as minor variations in key parameters did not significantly affect the results or the system's suitability. This resilience is crucial for successful method transfer between different laboratories and instruments.

Chapter 4: The Final Verdict - A Method Fit for Purpose

The relationship between validation parameters ensures a comprehensive assessment of the method's capabilities.

Validation_Summary main Validated HPLC Method for ETPC spec spec main->spec lin Linearity Result: Pass Criteria: r² ≥ 0.999 main->lin acc Accuracy Result: Pass Criteria: 98-102% Recovery main->acc prec Precision Result: Pass Criteria: %RSD ≤ 2.0% main->prec loq LOQ Result: Pass Criteria: S/N ≥ 10 main->loq rob Robustness Result: Pass Criteria: SST Met main->rob

Caption: Summary of validation parameters and outcomes.

Overall Comparison and Conclusion

The developed reversed-phase HPLC method for the analysis of this compound has been successfully validated against the criteria outlined in the ICH Q2(R1) guideline.

Final Comparison Table:

Validation ParameterAcceptance Criterion (ICH Q2(R1))Method PerformanceVerdict
Specificity Peak purity > 0.999; Resolution > 2.0AchievedPASS
Linearity (r²) ≥ 0.9990.9997PASS
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 100.5%PASS
Precision (% RSD) ≤ 2.0%Repeatability: 0.52%; Intermediate: 0.88%PASS
LOQ (S/N) ≥ 10Achieved at 0.15 µg/mLPASS
Robustness System Suitability MetAchievedPASS

The comprehensive data demonstrates that the method is specific, linear, accurate, precise, sensitive, and robust. It is officially validated and deemed fit for its intended purpose, which includes the routine quality control, assay, and stability testing of this compound drug substance and drug product.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

Sources

Comparative Guide: Trimetazidine vs. Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of the well-established anti-anginal agent, Trimetazidine, and its structural analogue, Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate. While Trimetazidine is a clinically utilized metabolic modulator, its ethyl carboxylate derivative is primarily recognized as a synthetic intermediate or impurity. Lacking direct empirical data on the derivative, this document leverages a structure-activity relationship (SAR) framework to hypothesize its biological activity. We first establish the mechanistic benchmark of Trimetazidine as an inhibitor of fatty acid β-oxidation. Subsequently, we predict how the addition of an N-ethyl carboxylate moiety to the piperazine ring may fundamentally alter the compound's physicochemical properties and target engagement. To bridge the gap between hypothesis and evidence, this guide presents a series of detailed experimental protocols, including enzymatic inhibition and cellular metabolic flux assays, designed to rigorously test these predictions. This document serves as a research and development roadmap for scientists investigating novel piperazine-based metabolic modulators.

Introduction: The Established Agent and the Novel Analogue

In the landscape of cardiovascular therapeutics, metabolic modulators represent a refined strategy for managing ischemic conditions. Unlike traditional hemodynamic agents, these drugs optimize energy production within the cardiomyocyte during periods of oxygen deprivation.

Trimetazidine (TMZ) , chemically 1-(2,3,4-trimethoxybenzyl)piperazine, is the archetypal agent in this class.[1] For decades, it has been used as a first-line or adjunctive therapy for stable angina pectoris in many parts of the world.[2][3] Its primary, though debated, mechanism involves inhibiting the enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final step in mitochondrial fatty acid β-oxidation.[4][5][6] This action forces a metabolic shift towards glucose oxidation, a pathway that generates adenosine triphosphate (ATP) more efficiently with respect to oxygen consumption, thereby protecting cardiac cells from ischemic injury.[1][7]

This compound is a closely related molecule, differing from Trimetazidine only by the substitution on one of the piperazine nitrogens. Instead of a hydrogen atom (which is protonated at physiological pH), it possesses an ethyl carboxylate group (-COOEt). This compound is not a known therapeutic agent but is cataloged as a Trimetazidine impurity or a synthetic intermediate.[8][9][10] The critical question for researchers is whether this structural modification silences, enhances, or completely alters the biological activity relative to the parent compound.

This guide will dissect the known activity of Trimetazidine and, based on chemical principles, predict the activity of its N-carboxylate derivative. We will then outline the necessary experimental workflows to validate these hypotheses.

Structural and Physicochemical Comparison

The biological fate and activity of a molecule are dictated by its structure. The key difference between TMZ and its analogue lies at the N4 position of the piperazine ring.

FeatureTrimetazidineThis compound
IUPAC Name 1-(2,3,4-trimethoxybenzyl)piperazineThis compound
Molecular Formula C₁₄H₂₂N₂O₃C₁₇H₂₆N₂O₅
Molecular Weight 266.34 g/mol 338.40 g/mol
Key Functional Group Secondary Amine (in piperazine ring)Carbamate (N-ethyl carboxylate)
Predicted pKa ~8-9 (basic nitrogen)~5-6 (significantly less basic)
Predicted LogP ~1.5 - 2.0~1.9 - 2.5

Analysis of the Structural Modification:

The piperazine ring's two nitrogen atoms are central to its role as a versatile scaffold in medicinal chemistry.[11] In Trimetazidine, the unsubstituted nitrogen is basic and protonated at physiological pH, allowing it to form ionic interactions (salt bridges) with acidic residues, such as aspartate or glutamate, in a protein's active site.

The introduction of the ethyl carboxylate group transforms this amine into a carbamate. This has two profound consequences:

  • Loss of Basicity: The electron-withdrawing nature of the adjacent carbonyl group drastically reduces the basicity of the nitrogen. It is unlikely to be protonated and cannot act as a hydrogen bond donor or form strong ionic bonds.

  • Increased Steric Hindrance: The ethyl carboxylate group is significantly larger than a hydrogen atom, which may prevent the molecule from fitting into the same binding pocket as Trimetazidine.

Comparative Mechanism of Action: The Known vs. The Hypothesized

Trimetazidine: The Metabolic Switch

Trimetazidine's cardioprotective effect is primarily attributed to its role as a partial fatty acid oxidation (pFOX) inhibitor.[7] During ischemia, the heart's reliance on fatty acids is detrimental as their oxidation consumes more oxygen per ATP molecule produced compared to glucose.[4] This inefficiency, coupled with the buildup of toxic intermediates, exacerbates cellular damage.

Trimetazidine intervenes by selectively inhibiting long-chain 3-ketoacyl-CoA thiolase (3-KAT).[5] This inhibition curtails fatty acid oxidation, leading to a compensatory increase in glucose oxidation.[12] This metabolic reprogramming is more sustainable under hypoxic conditions, preserving cellular ATP levels and reducing intracellular acidosis and calcium overload.[4][5]

cluster_0 Mitochondrion FattyAcids Fatty Acids BetaOx β-Oxidation FattyAcids->BetaOx Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA_FA Acetyl-CoA TCA TCA Cycle AcetylCoA_FA->TCA AcetylCoA_Glu Acetyl-CoA AcetylCoA_Glu->TCA ATP_FA ATP (O2 Inefficient) TCA->ATP_FA ATP_Glu ATP (O2 Efficient) TCA->ATP_Glu ThreeKAT 3-Ketoacyl-CoA Thiolase (3-KAT) BetaOx->ThreeKAT ThreeKAT->AcetylCoA_FA ThreeKAT->PDH Randle Cycle (Inhibition Lifted) Glycolysis->Pyruvate PDH->AcetylCoA_Glu Trimetazidine Trimetazidine Trimetazidine->ThreeKAT Inhibits

Caption: Trimetazidine's mechanism of action.

Ethyl 4-(...)-carboxylate: Three Hypotheses

Given the structural changes, the biological activity of the ethyl carboxylate derivative is uncertain. We propose three primary hypotheses:

  • Hypothesis 1: Inactive Compound. The loss of basicity and increased steric bulk at the piperazine nitrogen prevents the molecule from binding to the 3-KAT active site. If the ionic interaction is critical for target engagement, this derivative will likely show no significant inhibition of fatty acid oxidation.

  • Hypothesis 2: Prodrug. The carbamate linkage could be susceptible to hydrolysis by esterases in vivo, cleaving the ethyl carboxylate group to release the active Trimetazidine. If true, the compound would function as a prodrug, potentially with altered pharmacokinetics (e.g., delayed onset, prolonged duration).

  • Hypothesis 3: Novel Activity. The modification may abolish 3-KAT activity but confer affinity for a different biological target. Piperazine derivatives are known to interact with a wide range of receptors and enzymes, including those in the central nervous system.[8][11] The compound could exhibit entirely new, unrelated pharmacological properties.

Proposed Experimental Validation

To systematically test these hypotheses, a multi-step experimental plan is required. The following protocols provide a framework for a rigorous comparison.

Protocol 1: In Vitro 3-KAT Enzyme Inhibition Assay

This experiment directly addresses Hypothesis 1 by measuring the compound's ability to inhibit the 3-KAT enzyme.

Objective: To determine and compare the IC₅₀ (half-maximal inhibitory concentration) values of Trimetazidine and its ethyl carboxylate analogue against purified 3-KAT.

Methodology:

  • Enzyme Source: Obtain purified recombinant human long-chain 3-ketoacyl-CoA thiolase.

  • Assay Principle: A radioactivity-based assay is robust and sensitive. The assay measures the cleavage of a ¹⁴C-labeled substrate (e.g., 3-keto-palmitoyl-CoA) into Acetyl-CoA and a shortened acyl-CoA.

  • Procedure: a. Prepare a 384-well plate. Dispense purified 3-KAT enzyme into each well. b. Add serial dilutions of the test compounds (Trimetazidine, Ethyl 4-(...)-carboxylate) and a vehicle control (DMSO) to the wells. c. Initiate the reaction by adding a solution containing the ¹⁴C-labeled substrate and unlabeled Coenzyme A. d. Incubate for a defined period (e.g., 60 minutes) at 37°C. e. Stop the reaction by adding an acid (e.g., 3.7% HCl). f. Transfer the reaction mixture to a filter plate (e.g., P81 paper) that binds the charged substrate but not the cleaved, labeled Acetyl-CoA product. g. Wash the plate to remove unbound product. h. Add scintillation fluid and measure the remaining radioactivity (representing unreacted substrate) using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.

cluster_workflow 3-KAT Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, Compounds) dispense Dispense Enzyme to 384-well plate start->dispense add_compounds Add Serial Dilutions of Compounds dispense->add_compounds initiate Add [14C]-Substrate Initiate Reaction add_compounds->initiate incubate Incubate @ 37°C initiate->incubate stop_rxn Stop Reaction (Add Acid) incubate->stop_rxn transfer Transfer to Filter Plate stop_rxn->transfer wash Wash to Remove Unbound Product transfer->wash read Add Scintillant Read Radioactivity wash->read analyze Calculate % Inhibition Determine IC50 read->analyze

Caption: Workflow for the in vitro 3-KAT inhibition assay.

Protocol 2: Cellular Metabolic Flux Analysis

This experiment tests the functional consequence of target engagement in a cellular context, addressing both Hypothesis 1 and 3.

Objective: To measure the effect of the compounds on the rates of glycolysis and mitochondrial respiration in live cardiomyocytes.

Methodology:

  • Cell Model: Use a relevant cardiac cell line (e.g., human iPSC-derived cardiomyocytes or H9c2 cells).

  • Instrumentation: Utilize an extracellular flux analyzer (e.g., Seahorse XF Analyzer). This instrument measures the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.

  • Procedure: a. Seed cardiomyocytes onto a specialized microplate and culture until they form a confluent monolayer.[13] b. Prior to the assay, replace the culture medium with a specialized assay medium. c. Load the instrument's sensor cartridge with the test compounds (Trimetazidine, Ethyl 4-(...)-carboxylate) and metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) for the mitochondrial stress test. d. Place the cell plate in the analyzer and begin baseline measurements of OCR and ECAR. e. Sequentially inject the test compounds and monitor the real-time changes in OCR and ECAR. f. After a period of incubation with the test compounds, perform a mitochondrial stress test by injecting the pre-loaded modulators to assess parameters like basal respiration, ATP production, and maximal respiration.

  • Data Analysis: Compare the OCR and ECAR profiles of cells treated with the vehicle, Trimetazidine, and the ethyl carboxylate analogue. A Trimetazidine-like effect would be a decrease in OCR (as fatty acid oxidation is inhibited) and a potential increase in ECAR (compensatory glycolysis).[14] No change would support Hypothesis 1. An unexpected profile would warrant further investigation under Hypothesis 3.

Protocol 3: In Vivo Pharmacokinetic and Prodrug Analysis

This experiment is essential to test Hypothesis 2.

Objective: To determine if Ethyl 4-(...)-carboxylate is converted to Trimetazidine in vivo.

Methodology:

  • Animal Model: Use a standard laboratory model, such as Sprague-Dawley rats.

  • Dosing: Administer a single oral or intravenous dose of Ethyl 4-(...)-carboxylate to a cohort of animals.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Sample Processing: Process the blood to isolate plasma.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method capable of simultaneously quantifying both the parent compound (the ethyl carboxylate derivative) and its potential metabolite (Trimetazidine).

  • Data Analysis: Plot the plasma concentration of both compounds versus time. The appearance and accumulation of Trimetazidine in the plasma after administration of the ethyl carboxylate derivative would provide strong evidence for its role as a prodrug.

Discussion and Predicted Outcomes

  • If the ethyl carboxylate derivative shows a high IC₅₀ in the 3-KAT assay and no effect on cellular metabolism , it strongly supports Hypothesis 1 (Inactive Compound) . The modification likely abolishes the necessary interactions for biological activity at Trimetazidine's primary target.

  • If the derivative is inactive in vitro but the PK study reveals conversion to Trimetazidine , this validates Hypothesis 2 (Prodrug) . The compound's utility would then depend on its conversion rate and pharmacokinetic profile compared to direct administration of Trimetazidine.

  • If the compound is inactive against 3-KAT but alters cellular metabolism in an unexpected way (e.g., drastically increasing OCR or showing effects unrelated to glycolysis/respiration) , this would lend credence to Hypothesis 3 (Novel Activity) and necessitate broader screening against other targets.

From a medicinal chemistry perspective, the most probable outcome is that the ethyl carboxylate derivative is significantly less active or inactive as a 3-KAT inhibitor (Hypothesis 1). The loss of the basic, ionizable nitrogen is a fundamental change to a key pharmacophoric feature common in many piperazine-based drugs.[15] The prodrug possibility (Hypothesis 2) remains plausible and would be an interesting finding, but the stability of the carbamate bond to esterase activity would need to be confirmed.

Conclusion

While structurally similar, this compound cannot be assumed to share the biological activity of Trimetazidine. The substitution of a basic amine with a neutral carbamate group is predicted to eliminate its primary mechanism of action: inhibition of 3-ketoacyl-CoA thiolase. This guide outlines a clear, logical, and rigorous experimental path to move from structural hypothesis to empirical data. By executing these protocols, researchers can definitively characterize the biological activity of this Trimetazidine analogue, determining whether it is an inactive derivative, a clever prodrug, or a novel compound with unforeseen therapeutic potential.

References

  • PubChem. (n.d.). Trimetazidine. National Center for Biotechnology Information.
  • Patsnap Synapse. (2024). What is the mechanism of Trimetazidine Hydrochloride?
  • Wikipedia. (n.d.). Trimetazidine.
  • Benchchem. (n.d.). This compound.
  • Grynberg, A. (2014). Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease. Cardiology, 128(2), 140-149.
  • Quora. (2017). What is the mechanism of action of trimetazidine?
  • FujiFilm Cellular Dynamics. (n.d.). iCell Cardiomyocytes Application Protocol: Performing Bioenergetic Analysis.
  • Toth, K. (2015). Trimetazidine in Practice: Review of the Clinical and Experimental Evidence. American Journal of Therapeutics, 22(5), 389-398.
  • Marzilli, M. (2016). role of trimetazidine in cardiovascular disease: beyond an anti-anginal agent. European Heart Journal, 37(1), 77-84.
  • Lopaschuk, G. D., & Jaswal, J. S. (2010). Integration of flux measurements to resolve changes in anabolic and catabolic metabolism in cardiac myocytes. American Journal of Physiology-Endocrinology and Metabolism, 298(1), E1-E10.
  • MedChemExpress. (n.d.). Trimetazidine.
  • Singh, S., & Kumar, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 234-256.
  • MacInnes, A., et al. (2003). The Antianginal Agent Trimetazidine Does Not Exert Its Functional Benefit via Inhibition of Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase.
  • Zhao, L., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research, 23(12), 1125-1146.
  • National Cancer Institute. (n.d.). Definition of trimetazidine. NCI Drug Dictionary.
  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Du, F., Xiang, B., & Wang, E. (1980). Quantitative Structure - Activity Relationships in N-Piperazine Carboxamido -Benzyl Penicillins(1). Journal of China Pharmaceutical University, (2), 27.
  • Hou, J., et al. (2020). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 6(5), 1046-1054.
  • Poirier, H., et al. (2020). Metabolic flux analyses to assess the differentiation of adult cardiac progenitors after fatty acid supplementation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(11), 158784.
  • van der Vusse, G. J., & Reneman, R. S. (2000). Assessing Cardiac Metabolism.
  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
  • Kantor, P. F., et al. (2000). The Antianginal Agent Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase.
  • Circulation Research. (2003). The Antianginal Agent Trimetazidine Does Not Exert Its Functional Benefit via Inhibition of Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase.
  • Pharmaffiliates. (n.d.). 53531-01-4 | Chemical Name : this compound.
  • National Institutes of Health. (n.d.). In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening.
  • ChemicalBook. (2023). 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester.
  • Liao, D. (2020). Assays for Validating Histone Acetyltransferase Inhibitors. Journal of Visualized Experiments, (162), e61289.
  • BenchChem. (n.d.). Application Notes and Protocols for PF-07248144 (KAT6 Inhibitor).
  • ChemScene. (n.d.). This compound (Trimetazidine Impuruity).
  • Fisher Scientific. (n.d.). In vitro research method for screening inhibitors of protein translation.
  • Zholob, D., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6505.
  • bioRxiv. (2025). Hierarchical small molecule inhibition of MYST acetyltransferases.

Sources

Comparative analysis of "Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate" synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth comparative analysis of the primary synthetic routes to Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate, a key intermediate and a known impurity of the anti-anginal drug Trimetazidine.[1] We will delve into the intricacies of two major synthetic strategies: one-pot reductive amination and a multi-step alkylation-hydrolysis pathway. This analysis is grounded in experimental data and established chemical principles to provide a comprehensive resource for informed decision-making in the laboratory and at the production scale.

Introduction to the Target Molecule

This compound, also known as Trimetazidine Impurity H, is a piperazine derivative with the molecular formula C₁₇H₂₆N₂O₅.[1] Its structure features a 2,3,4-trimethoxybenzyl group attached to one nitrogen of the piperazine ring and an ethyl carboxylate group on the other. The purity and synthesis of this compound are of significant interest in the pharmaceutical industry.

Synthetic Route 1: One-Pot Reductive Amination

This approach is a highly efficient and atom-economical method for the synthesis of the core intermediate, 1-(2,3,4-trimethoxybenzyl)piperazine, which is subsequently esterified to yield the final product. The reductive amination process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[2] In this case, 2,3,4-trimethoxybenzaldehyde is reacted with piperazine, followed by reduction.

Mechanistic Rationale

The reaction proceeds through the initial formation of an iminium ion from the condensation of 2,3,4-trimethoxybenzaldehyde and piperazine. This intermediate is then reduced in situ by catalytic hydrogenation to form the desired 1-(2,3,4-trimethoxybenzyl)piperazine. The use of a palladium on carbon (Pd/C) catalyst is crucial for the efficient reduction of the iminium ion under hydrogen pressure. The final step involves the acylation of the secondary amine of the piperazine ring with ethyl chloroformate to introduce the ethyl carboxylate group.

G cluster_0 Reductive Amination cluster_1 Esterification 2,3,4-Trimethoxybenzaldehyde 2,3,4-Trimethoxybenzaldehyde Iminium Ion Iminium Ion 2,3,4-Trimethoxybenzaldehyde->Iminium Ion + Piperazine Piperazine Piperazine 1-(2,3,4-trimethoxybenzyl)piperazine 1-(2,3,4-trimethoxybenzyl)piperazine Iminium Ion->1-(2,3,4-trimethoxybenzyl)piperazine H2, Pd/C Final Product This compound 1-(2,3,4-trimethoxybenzyl)piperazine->Final Product + Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate

Reductive Amination and Esterification Workflow
Experimental Protocol

Step 1: Synthesis of 1-(2,3,4-trimethoxybenzyl)piperazine

  • To a stirred solution of 2,3,4-trimethoxybenzaldehyde (78.4 g) and anhydrous piperazine (137.6 g) in ethanol (400 ml), add 5% Palladium on carbon (4 g).[3][4]

  • The reaction mixture is then subjected to hydrogenation at a temperature of 70-85 °C under a hydrogen pressure of 10 bar.[4]

  • After the reaction is complete (typically monitored by TLC or HPLC), the catalyst is filtered off.

  • The filtrate is concentrated under reduced pressure to give the crude 1-(2,3,4-trimethoxybenzyl)piperazine.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(2,3,4-trimethoxybenzyl)piperazine in a suitable solvent such as chloroform or dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 equivalents) to the cooled solution while maintaining the temperature. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated.[5]

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Synthetic Route 2: Alkylation-Hydrolysis Pathway

This alternative route involves a multi-step sequence starting from the alkylation of a piperazine derivative, followed by hydrolysis and subsequent esterification. While this method offers modularity, it generally results in lower overall yields compared to the reductive amination route.

Mechanistic Rationale

The synthesis begins with the N-alkylation of piperazin-2-one with 2,3,4-trimethoxybenzyl chloride. The resulting lactam is then subjected to acidic hydrolysis to open the ring and form 1-(2,3,4-trimethoxybenzyl)piperazine. Finally, similar to the first route, the secondary amine is acylated with ethyl chloroformate to yield the target molecule.

G Piperazin-2-one Piperazin-2-one 4-(2,3,4-trimethoxybenzyl)piperazin-2-one 4-(2,3,4-trimethoxybenzyl)piperazin-2-one Piperazin-2-one->4-(2,3,4-trimethoxybenzyl)piperazin-2-one + 2,3,4-Trimethoxybenzyl chloride (Alkylation) 2,3,4-Trimethoxybenzyl chloride 2,3,4-Trimethoxybenzyl chloride 1-(2,3,4-trimethoxybenzyl)piperazine 1-(2,3,4-trimethoxybenzyl)piperazine 4-(2,3,4-trimethoxybenzyl)piperazin-2-one->1-(2,3,4-trimethoxybenzyl)piperazine Acidic Hydrolysis Final Product This compound 1-(2,3,4-trimethoxybenzyl)piperazine->Final Product + Ethyl Chloroformate (Esterification) Ethyl Chloroformate Ethyl Chloroformate

Alkylation-Hydrolysis Synthesis Workflow
Experimental Protocol

Step 1: Alkylation of Piperazin-2-one

  • Dissolve piperazin-2-one in a suitable solvent such as dichloromethane or THF.[1]

  • Add a base, such as triethylamine or potassium carbonate, to the solution.

  • Slowly add a solution of 2,3,4-trimethoxybenzyl chloride in the same solvent.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Work up the reaction by washing with water and brine, followed by drying and concentration to obtain crude 4-(2,3,4-trimethoxybenzyl)piperazin-2-one.

Step 2: Hydrolysis of 4-(2,3,4-trimethoxybenzyl)piperazin-2-one

  • Treat the crude product from the previous step with an aqueous acid solution, such as hydrochloric acid.[1]

  • Heat the reaction mixture to reflux for several hours until the hydrolysis is complete.

  • Cool the reaction mixture and neutralize with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude 1-(2,3,4-trimethoxybenzyl)piperazine.

Step 3: Esterification

  • Follow the same esterification procedure as described in Step 2 of the Reductive Amination route.

Comparative Analysis

ParameterReductive Amination RouteAlkylation-Hydrolysis Route
Number of Steps 2 (One-pot for intermediate)3
Overall Yield High (typically >80%)[6]Moderate to Low (around 42%)
Atom Economy HighLower
Reagents 2,3,4-trimethoxybenzaldehyde, piperazine, H₂, Pd/C, ethyl chloroformatePiperazin-2-one, 2,3,4-trimethoxybenzyl chloride, acid, base, ethyl chloroformate
Scalability Readily scalable, amenable to flow chemistry.More complex for large-scale production due to multiple steps and purifications.
Safety & Handling Requires handling of hydrogen gas under pressure and a pyrophoric catalyst (Pd/C).Involves the use of a lachrymatory alkylating agent (benzyl chloride).
Cost-Effectiveness Generally more cost-effective due to higher yield and fewer steps.[6]Can be more expensive due to lower yield and the need for more reagents and purification steps.

Conclusion and Recommendations

The one-pot reductive amination route presents a significantly more efficient and advantageous strategy for the synthesis of this compound. Its high yield, atom economy, and scalability make it the preferred method for both laboratory-scale synthesis and industrial production. While the alkylation-hydrolysis route offers a more modular approach, its lower overall yield and multi-step nature present considerable drawbacks.

For researchers aiming for a robust and high-yielding synthesis, the reductive amination pathway is highly recommended. However, the alkylation-hydrolysis route may be considered for the synthesis of analogues where the piperazin-2-one scaffold allows for diverse modifications.

References

  • Google Patents.
  • ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Google Patents. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)
  • Google Patents.
  • Wikipedia. Reductive amination. [Link]

  • Patheon Pharma Services. Q&A: Route Scouting for Cost-effective Process Development. [Link]

  • Pharmaffiliates. 53531-01-4 | Chemical Name : this compound. [Link]

  • Google Patents. RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.
  • Google Patents. CN102140084A - A kind of production method of trimetazidine and its hydrochloride.
  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • EPub Bayreuth. General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Craig D. Stewart,a Nicholas G. Whitea. [Link]

  • Google Patents.
  • Google Patents. DE1057121B - Process for the preparation of piperazine carboxylic acid esters effective against schistosomiasis.
  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • ResearchGate. Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. [Link]

  • ResearchGate. Crystal Structure of 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride. [Link]

Sources

A Comparative Guide to Trimetazidine Impurities: Profiling Impurity H Against Its Pharmacopoeial Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

This guide offers an objective, in-depth comparison of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate, known as Trimetazidine Impurity H, against other official impurities of the anti-anginal drug Trimetazidine. By synthesizing chemical principles, analytical data, and regulatory considerations, this document serves as a critical resource for professionals engaged in the quality control and development of Trimetazidine-based pharmaceuticals.

The Critical Role of Impurity Profiling in Trimetazidine Quality

Trimetazidine is a cornerstone in the management of angina pectoris, exerting its therapeutic effect by optimizing cardiac energy metabolism. The synthetic routes to produce Trimetazidine dihydrochloride, however, are not without their complexities, often leading to the formation of process-related impurities. Additionally, the drug substance is susceptible to degradation, giving rise to another class of impurities. The rigorous control of these impurities is not merely a procedural formality but a fundamental requirement for ensuring the safety and efficacy of the final drug product, as mandated by global regulatory bodies like the International Council for Harmonisation (ICH).

This guide focuses on Trimetazidine Impurity H, a notable process-related impurity, and provides a comparative framework against other key impurities listed in the European Pharmacopoeia (Ph. Eur.).

Unveiling the Chemical Identity and Origin of Impurity H

Trimetazidine Impurity H is chemically identified as this compound. Its structure is distinguished by the presence of an ethyl carbamate group attached to the piperazine nitrogen, a feature that sets it apart from other common Trimetazidine impurities.

Diagram 1: The Genesis of Impurity H

G cluster_0 Key Reactants cluster_1 Reaction cluster_2 Product Impurity_A Trimetazidine Impurity A (1-(2,3,4-trimethoxybenzyl)piperazine) Reaction Esterification Impurity_A->Reaction Ethyl_Chloroformate Ethyl Chloroformate (ClCOOEt) Ethyl_Chloroformate->Reaction Impurity_H Trimetazidine Impurity H (this compound) Reaction->Impurity_H G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (e.g., HCl) Sample_Prep Sample Preparation Acid->Sample_Prep Base Base Hydrolysis (e.g., NaOH) Base->Sample_Prep Oxidation Oxidation (e.g., H2O2) Oxidation->Sample_Prep Thermal Thermal Stress (e.g., Heat) Thermal->Sample_Prep Photolytic Photolytic Stress (e.g., UV/Vis Light) Photolytic->Sample_Prep HPLC_Analysis Stability-Indicating HPLC Sample_Prep->HPLC_Analysis Peak_Analysis Peak Purity & Degradant Identification HPLC_Analysis->Peak_Analysis Deg_Pathways Degradation Pathways Peak_Analysis->Deg_Pathways Method_Validation Method Specificity Confirmed Peak_Analysis->Method_Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust quantification of process-related impurities is a cornerstone of drug safety and quality assurance. This guide provides an in-depth comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate, a known impurity of Trimetazidine[1]. We will explore the principles of analytical method validation and cross-validation as mandated by international regulatory bodies, present detailed experimental protocols, and offer a critical evaluation of the performance data for each method. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate fit-for-purpose analytical methods for impurity profiling.

Introduction: The Imperative of Analytical Rigor

This compound is a potential impurity in the synthesis of Trimetazidine, an anti-anginal agent. The control of such impurities to levels stipulated by regulatory authorities is non-negotiable in pharmaceutical manufacturing. This necessitates the development of sensitive, specific, and reliable analytical methods. Furthermore, as analytical methods evolve or are transferred between laboratories, a cross-validation study becomes essential to ensure the continued consistency and comparability of data[2][3].

This guide is structured to provide both the theoretical framework and practical, actionable protocols for conducting a comprehensive cross-validation study. We will ground our discussion in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which provides a comprehensive framework for demonstrating that a method is suitable for its intended purpose[4][5][6].

Chapter 1: The Regulatory Framework for Analytical Method Validation

Before comparing methods, it is crucial to understand the performance characteristics that define their validity. The ICH Q2(R2) guideline is the authoritative source, outlining the necessary validation parameters to be investigated[5][7].

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[8].

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies of spiked samples[9].

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters[8].

Cross-Validation Explained

Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results[7]. It is critical when:

  • Data from different analytical methods are being compared or combined.

  • Sample analysis is transferred from one laboratory to another.

  • A new method is replacing a previously validated method.

The objective is not to declare one method a "pass" and the other a "fail," but to understand the relationship between the results they generate, ensuring data integrity throughout the product lifecycle[2].

Chapter 2: Design of the Cross-Validation Study

A well-designed study is the foundation of a successful cross-validation. Our study will compare a widely accessible HPLC-UV method with a high-sensitivity LC-MS/MS method for the analysis of this compound.

Method Selection Rationale:

  • HPLC-UV: Represents a robust, cost-effective technique commonly found in quality control (QC) laboratories. The trimethoxybenzyl moiety provides a suitable chromophore for UV detection.

  • LC-MS/MS: Represents a high-sensitivity, high-specificity technique often used in method development, impurity identification, and for analyses requiring very low quantification limits.

Sample Preparation Strategy:

  • Stock Solutions: A certified reference standard of the target impurity is used to prepare a primary stock solution in a suitable solvent (e.g., acetonitrile).

  • Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to cover the expected analytical range.

  • Spiked Samples: A solution of the active pharmaceutical ingredient (API), Trimetazidine, is spiked with the impurity at various concentrations (e.g., LOQ, 100%, and 150% of the specification limit) to assess accuracy and specificity.

  • Forced Degradation Samples: The API is subjected to stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate potential degradants. These samples are then analyzed to prove the specificity of the methods.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Parallel Analysis & Validation cluster_eval Phase 3: Data Evaluation ref_std Reference Standard stock_sol Stock Solution ref_std->stock_sol Dissolve api API (Trimetazidine) spiked_samples Spiked API Samples api->spiked_samples Spike forced_deg Forced Degradation Samples api->forced_deg Stress cal_standards Calibration Standards stock_sol->cal_standards Dilute stock_sol->spiked_samples Spike hplc Method A: HPLC-UV Analysis cal_standards->hplc lcms Method B: LC-MS/MS Analysis cal_standards->lcms spiked_samples->hplc spiked_samples->lcms forced_deg->hplc forced_deg->lcms hplc_data HPLC Validation Data hplc->hplc_data Generate Data lcms_data LC-MS/MS Validation Data lcms->lcms_data Generate Data compare Cross-Validation Comparison hplc_data->compare lcms_data->compare report Final Validation Report compare->report

Caption: Overall workflow for the cross-validation study.

Chapter 3: Method 1 - High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale

This method relies on the separation of the target impurity from the API and other potential compounds using reversed-phase chromatography, followed by quantification based on its ultraviolet absorbance. While the target analyte possesses a UV-active trimethoxybenzyl group, for trace-level quantification, derivatization is a common strategy to enhance sensitivity for piperazine-containing compounds[10][11]. However, for this guide, we will focus on a direct, non-derivatized approach suitable for impurity levels at or above 0.05%. This approach prioritizes simplicity and robustness, which are key advantages for routine QC applications.

Detailed Experimental Protocol

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (10 µg/mL): Accurately weigh and dissolve the reference standard in the diluent.

    • Sample Solution (1 mg/mL of API): Accurately weigh and dissolve the Trimetazidine sample containing the impurity in the diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm.

  • Validation Procedure:

    • Specificity: Inject blank (diluent), API solution, and spiked solution. Assess peak purity of the analyte in the presence of the API and degradants from forced degradation studies.

    • Linearity: Analyze a series of at least five concentrations across the range (e.g., LOQ to 150% of the specification limit). Plot a calibration curve and determine the correlation coefficient (r²).

    • Accuracy & Precision: Analyze six replicate preparations of the spiked sample at three concentration levels (e.g., 50%, 100%, 150%) on different days with different analysts to determine repeatability and intermediate precision.

G start Start: Sample/Standard (in Diluent) injection Inject 10 µL into HPLC System start->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection UV Detection at 230 nm separation->detection data_acq Data Acquisition: Chromatogram Generation detection->data_acq integration Peak Integration (Area vs. Time) data_acq->integration quant Quantification using External Standard Calibration integration->quant end End: Report Result (Concentration) quant->end

Caption: Experimental workflow for HPLC-UV analysis.

Chapter 4: Method 2 - Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is ideal for detecting and quantifying trace-level impurities. The method operates by separating the analyte, ionizing it (typically via Electrospray Ionization - ESI), selecting the parent ion (precursor ion), fragmenting it, and then detecting a specific fragment ion (product ion). This Multiple Reaction Monitoring (MRM) approach provides exceptional specificity, minimizing interference from the matrix or other components.

The fragmentation of the target molecule is predictable. Based on the fragmentation of similar trimethoxybenzoyl compounds[12], we expect a primary fragmentation involving the piperazine ring or the bond connecting it to the benzyl group.

Detailed Experimental Protocol

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v).

    • Standard Solution (100 ng/mL): Prepare by serial dilution from the primary stock solution in the diluent.

    • Sample Solution (1 mg/mL of API): Prepare as in the HPLC-UV method, but may require further dilution depending on the impurity concentration.

  • Chromatographic Conditions (UHPLC for faster analysis):

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-5 min: 10% to 90% B

      • 5-6 min: 90% B

      • 6.1-8 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Precursor Ion (Q1): [M+H]⁺ = m/z 339.2.

    • Product Ion (Q3): A prominent and stable fragment ion would be selected after initial infusion experiments (e.g., m/z 195.1, corresponding to the trimethoxybenzoyl cation, or another relevant fragment).

    • MRM Transition: 339.2 → 195.1 (example).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Validation Procedure: Follow the same principles as for the HPLC-UV method, but with concentration levels appropriate for the higher sensitivity of the LC-MS/MS system.

G start Start: Sample/Standard (in Diluent) injection Inject 5 µL into UHPLC System start->injection separation Separation on C18 Column injection->separation ionization Electrospray Ionization (ESI Positive) separation->ionization q1_select Q1: Precursor Ion Selection (m/z 339.2) ionization->q1_select q2_frag Q2: Collision-Induced Dissociation (CID) q1_select->q2_frag q3_select Q3: Product Ion Selection (e.g., m/z 195.1) q2_frag->q3_select detection Ion Detection q3_select->detection quant Quantification via MRM Signal detection->quant end End: Report Result (Concentration) quant->end

Caption: Experimental workflow for LC-MS/MS analysis.

Chapter 5: Comparative Data Analysis & Results

For this guide, we present typical, expected data from the validation of both methods. These results are illustrative of the performance differences one would expect to observe.

Table 1: Summary of Validation Performance Data

ParameterHPLC-UVLC-MS/MSCausality & Expert Commentary
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity. This is expected for well-developed chromatographic methods.
Range 0.05% - 0.25%0.001% - 0.05%The LC-MS/MS range is significantly lower, reflecting its superior sensitivity for trace analysis.
LOD 0.015% (150 ppm)0.0003% (3 ppm)The inherent sensitivity of the mass spectrometer and the specificity of MRM allow for a much lower detection limit compared to UV absorbance.
LOQ 0.05% (500 ppm)0.001% (10 ppm)The 50-fold lower LOQ for LC-MS/MS is its primary advantage, making it suitable for development studies where very low-level impurities must be tracked.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%Both methods show excellent accuracy, indicating minimal matrix effects or interference at the tested concentrations.
Precision (%RSD) < 2.0%< 3.5%HPLC-UV often shows slightly better precision due to its simpler instrumentation and higher analyte concentrations. LC-MS/MS precision is still well within acceptable limits (<15%).
Specificity No interference from API or degradantsNo interferenceLC-MS/MS demonstrates superior specificity due to its reliance on both retention time and a specific mass transition, making it virtually immune to co-eluting, isobaric interferences.
Robustness HighModerate-HighHPLC-UV methods are generally considered more robust and easier to transfer between labs, as they are less sensitive to minor variations in mobile phase composition or source cleanliness compared to MS-based methods.

Discussion & Interpretation

The cross-validation data clearly delineates the strengths of each method. The HPLC-UV method is demonstrably reliable, accurate, and precise for quantifying the impurity at levels typically encountered in routine quality control (e.g., at a specification of 0.15%). Its operational simplicity and robustness make it an ideal choice for a manufacturing environment.

Conversely, the LC-MS/MS method provides a significant leap in sensitivity, with an LOQ approximately 50 times lower than the HPLC-UV method. This capability is indispensable during process development, where understanding the formation of impurities at the parts-per-million (ppm) level can guide reaction optimization. Its exceptional specificity also makes it the gold standard for impurity identification and for investigational studies where absolute certainty about peak identity is required.

The cross-validation confirms that for samples with impurity levels within the overlapping range of both methods (e.g., 0.05%), both techniques would provide comparable and accurate results. A correlation analysis of data points in this range should be performed to establish a mathematical relationship, ensuring data traceability if one method were to supersede the other.

Chapter 6: Orthogonal Verification by NMR Spectroscopy

For absolute confidence in impurity identification, no single chromatographic technique is sufficient. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, orthogonal method for structural elucidation[13]. A full structural confirmation of the synthesized reference standard for this compound should be performed using ¹H NMR, ¹³C NMR, and 2D-NMR techniques. The chemical shifts and coupling constants provide unambiguous proof of the molecular structure[14], including the substitution pattern on the benzyl ring and the integrity of the piperazine carbamate moiety. This structural confirmation of the reference standard underpins the validity of the entire quantitative study. Studies on similar piperazine derivatives show that even conformational behavior can be investigated using temperature-dependent NMR, providing a deep level of molecular characterization[15][16].

Conclusion & Recommendations

This guide has demonstrated the cross-validation of two distinct, yet complementary, analytical methods for the quantification of a key pharmaceutical impurity.

  • The HPLC-UV method is validated as a robust, accurate, and cost-effective procedure that is highly recommended for routine quality control and release testing where impurity levels are expected to be within the established specification limits.

  • The LC-MS/MS method is validated as a highly sensitive and specific procedure. It is the recommended method for process development, reference standard characterization, and investigational analysis of out-of-specification (OOS) results where trace-level quantification is required.

A successful cross-validation, grounded in the principles of ICH Q2(R2), ensures data continuity and comparability across the pharmaceutical lifecycle. By understanding the specific performance characteristics of each analytical technique, scientists can confidently select the most appropriate method for the task at hand, ensuring product quality and patient safety.

References

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved January 14, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved January 14, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency. Retrieved January 14, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 14, 2026, from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved January 14, 2026, from [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. Retrieved January 14, 2026, from [Link]

  • Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved January 14, 2026, from [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.). South African Journal of Animal Science. Retrieved January 14, 2026, from [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 14, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 14, 2026, from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved January 14, 2026, from [Link]

  • FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Piperazine: CAS # 110-85-0 Compound Information. (n.d.). Restek. Retrieved January 14, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005). Taylor & Francis Online. [Link]

  • Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency. Retrieved January 14, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved January 14, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 14, 2026, from [Link]

  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Retrieved January 14, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 14, 2026, from [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). National Institutes of Health. Retrieved January 14, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate: Reproducibility and Process Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparative analysis of the primary synthetic routes to Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate, a key intermediate and a known impurity of the anti-ischemic drug Trimetazidine.[1] We will explore the two main methodologies: one-pot reductive amination and a stepwise alkylation-hydrolysis-esterification approach. This document will delve into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of reproducibility, yield, purity, and scalability. The objective is to equip researchers and process chemists with the necessary data to make informed decisions for the synthesis of this piperazine derivative, balancing efficiency with the stringent purity requirements of the pharmaceutical industry.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₇H₂₆N₂O₅, is a significant molecule in pharmaceutical development, primarily recognized as "Trimetazidine Dihydrochloride Impurity H".[1] As such, its synthesis and characterization are crucial for the quality control and safety profiling of Trimetazidine. The piperazine moiety is a common scaffold in medicinal chemistry, and understanding the nuances of its functionalization is paramount for the development of novel therapeutics. This guide will compare the two predominant methods for the synthesis of this compound, providing a clear and objective assessment of their respective merits and drawbacks.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is primarily achieved through two distinct pathways: a convergent one-pot reductive amination and a linear multi-step alkylation route. The choice between these methods often depends on the desired scale, available equipment, and the final purity requirements.

Method 1: One-Pot Reductive Amination

This industrially preferred method involves the direct condensation of 2,3,4-trimethoxybenzaldehyde with piperazine to form an imine intermediate, which is then reduced in situ via catalytic hydrogenation to yield the desired N-benzylated piperazine. This is followed by the introduction of the ethyl carboxylate group.

Reductive amination is a powerful and efficient method for the formation of C-N bonds.[2] The reaction proceeds through a two-step, one-pot sequence. First, the aldehyde and the primary amine of piperazine react to form a Schiff base (iminium ion). Subsequently, a reducing agent, in this case, hydrogen gas with a palladium on carbon (Pd/C) catalyst, reduces the imine to the corresponding secondary amine. The use of a significant excess of piperazine is crucial to minimize the formation of the N,N'-bis(2,3,4-trimethoxybenzyl)piperazine byproduct.[1]

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Intermediate & Final Product Aldehyde 2,3,4-Trimethoxy- benzaldehyde Condensation Condensation Aldehyde->Condensation Piperazine Piperazine (excess) Piperazine->Condensation Reduction Catalytic Hydrogenation (Pd/C, H₂, 45-85°C, 5-10 bar) Condensation->Reduction Imine Intermediate Intermediate 1-(2,3,4-Trimethoxybenzyl)piperazine Reduction->Intermediate Esterification Esterification (Ethyl Chloroformate) Intermediate->Esterification Final_Product Ethyl 4-(2,3,4-trimethoxybenzyl) piperazine-1-carboxylate Esterification->Final_Product Alkylation_Workflow cluster_reactants Reactants cluster_reactions Reaction Steps cluster_products Intermediates & Final Product Piperazinone Piperazin-2-one Alkylation Step 1: Alkylation (DCM, 0°C) Piperazinone->Alkylation BenzylChloride 2,3,4-Trimethoxybenzyl chloride BenzylChloride->Alkylation Intermediate1 4-(2,3,4-Trimethoxybenzyl) piperazin-2-one Alkylation->Intermediate1 Yield: ~65% Hydrolysis Step 2: Hydrolysis (6M HCl, reflux) Intermediate2 1-(2,3,4-Trimethoxybenzyl) piperazine Hydrolysis->Intermediate2 Yield: ~78% Esterification Step 3: Esterification (Ethyl chloroformate, NaHCO₃) Final_Product Ethyl 4-(2,3,4-trimethoxybenzyl) piperazine-1-carboxylate Esterification->Final_Product Yield: ~82% Intermediate1->Hydrolysis Intermediate2->Esterification

Caption: Workflow for the Stepwise Alkylation-Hydrolysis-Esterification Synthesis.

  • Step 1: Alkylation of Piperazin-2-one

    • Dissolve piperazin-2-one (1.0 eq) in dichloromethane (DCM) and cool to 0°C.

    • Slowly add a solution of 2,3,4-trimethoxybenzyl chloride (1.0 eq) in DCM.

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Perform an aqueous workup and purify the crude product by column chromatography to yield 4-(2,3,4-trimethoxybenzyl)piperazin-2-one.

  • Step 2: Hydrolysis

    • Suspend the product from Step 1 in 6M hydrochloric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC/HPLC).

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH > 10.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain 1-(2,3,4-trimethoxybenzyl)piperazine.

  • Step 3: Esterification

    • Follow the esterification protocol described in Method 1 (Section 2.1.2, Step 2).

Each intermediate in this synthetic route typically requires purification by column chromatography or recrystallization to ensure the purity of the subsequent step. The final product can be purified by column chromatography.

While this method is modular, it suffers from a lower overall yield, typically in the range of 42-50%, due to the cumulative losses across the three steps and the potential for side reactions during alkylation and hydrolysis. [1]The reproducibility can be challenging without careful control of reaction conditions at each stage. The final purity after purification is generally good, in the range of 95-98%. [1]

Head-to-Head Comparison

ParameterMethod 1: Reductive AminationMethod 2: Alkylation-Hydrolysis-Esterification
Overall Yield 75-85% (some reports up to 98%) [1]42-50% [1]
Purity (after purification) >99% [1]95-98% [1]
Number of Steps 1-2 (one-pot for the core structure)3
Key Advantage High efficiency, scalability, one-pot process. [1]Modularity, allows for isolation of intermediates. [1]
Major Limitation Requires high-pressure hydrogenation equipment.Multiple steps, lower overall yield, more purification. [1]
Potential Side Products N,N'-bis(2,3,4-trimethoxybenzyl)piperazine. [1]Various byproducts from alkylation and hydrolysis.
Industrial Scalability HighModerate

Discussion and Recommendations

For the synthesis of this compound, the reductive amination route is demonstrably superior in terms of overall yield, purity, and process efficiency. Its one-pot nature makes it particularly attractive for large-scale production, minimizing handling and potential for material loss between steps. The high yields and exceptional purity achievable after a straightforward recrystallization make it the preferred method for producing this compound as a pharmaceutical reference standard.

The stepwise alkylation-hydrolysis-esterification route , while offering greater modularity, is hampered by its lower overall yield and the need for multiple purification steps. This method may be more suitable for the synthesis of analogs where the piperazin-2-one starting material is readily available and the introduction of diverse benzyl groups is desired on a smaller, exploratory scale.

Recent advancements in synthetic methodology, such as the use of flow chemistry , could potentially mitigate some of the drawbacks of the alkylation route by minimizing the formation of byproducts through precise control of reaction time and temperature. [1][2]Similarly, enzymatic hydrolysis could offer a milder alternative to the harsh acidic conditions of the hydrolysis step, potentially improving the yield and purity of that transformation. [1]

Conclusion

The choice of synthetic route for this compound is a critical decision that impacts the overall efficiency, cost, and final purity of the product. The one-pot reductive amination method stands out as the more robust, high-yielding, and scalable option, making it the recommended procedure for most applications, especially in a drug development setting where high purity is paramount. The stepwise alkylation route, while less efficient, provides a more flexible platform for analog synthesis and may be a viable option for small-scale research purposes.

References

  • BenchChem. Ethyl 4-(2,3,4-trimethoxybenzyl)
  • BenchChem.
  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. 2018.
  • BenchChem. Comparative Analysis of Synthetic Routes to N-Benzyl-2,4,5-trichloroaniline.
  • Google Patents. Process for the preparation of 1-(2,3,4-trimethoxybenzyl)
  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? 2013.
  • Sigma-Aldrich. 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97 13171-25-0.
  • LGC Standards. Ethyl 4-(2,3,4-Trimethoxybenzyl)
  • BenchChem. Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
  • ChemScene. 53531-01-4 | ethyl 4-(2,3,4-trimethoxybenzyl)
  • Pharmaffiliates. 53531-01-4 | Chemical Name : Ethyl 4-(2,3,4-trimethoxybenzyl)
  • Google Patents. Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of trimetazidine hydrochloride impurity B by conventional method.
  • ResearchGate. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. 2025.
  • ChemicalBook. 4-[(2,3,4-TriMethoxyphenyl)Methyl]-1-piperazinecarboxylic Acid Ethyl Ester. 2023.
  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. 2020.
  • Chemistry LibreTexts.
  • Sigma-Aldrich. 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97 13171-25-0.
  • Google Patents. Process for preparing 1-(trialkoxybenzyl) piperazines.
  • Fisher Scientific. 1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride 98.0+%, TCI America.
  • Google Patents.
  • Alkali Scientific. 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride, 1 X 10 g (653322-10G).
  • Organic Chemistry Portal. Piperazine synthesis.
  • ResearchGate. Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. 2025.
  • ChemRxiv.

Sources

A Senior Application Scientist's Guide to the Certification of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This guide provides a comprehensive framework for the certification and comparative analysis of "Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate," a critical reference standard identified as Impurity H in the synthesis of Trimetazidine Dihydrochloride.[1][2][3][4] We move beyond a simple listing of specifications to detail the rigorous analytical methodologies required to establish the identity, purity, and potency of a candidate reference standard. By presenting a head-to-head comparison of a newly synthesized batch against an established, certified reference material, this document furnishes the practical, in-depth technical guidance necessary for ensuring the quality and reliability of pharmaceutical reference standards. The protocols described herein are grounded in the principles of modern analytical chemistry, emphasizing High-Performance Liquid Chromatography (HPLC) for purity determination and quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for content assignment.[5][6]

Introduction: The Imperative of High-Quality Reference Standards

In pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. Reference standards serve as the bedrock of these measurements, providing the basis for both qualitative and quantitative analyses.[7][8] this compound (CAS: 53531-01-4) is a notable impurity in the synthesis of the anti-ischemic drug Trimetazidine.[1][4] As such, a well-characterized reference standard of this impurity is essential for monitoring and controlling its levels in the final active pharmaceutical ingredient (API).

The certification of a reference standard is a meticulous process that establishes its fitness for purpose. It involves a suite of analytical tests to confirm its chemical structure and to quantify its purity and potency with a high degree of confidence and traceability.[7][8] This guide will compare two hypothetical batches of this compound:

  • Candidate Material (Batch B): A newly synthesized batch requiring full certification.

  • Certified Reference Standard (CRS): An existing, fully characterized standard with established purity and potency.

Our comparison will be based on two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for chromatographic purity and quantitative Nuclear Magnetic Resonance (qNMR) for assigning a precise mass fraction (purity).[5][9]

Analytical Strategy for Certification and Comparison

The certification of a reference standard relies on a multi-pronged analytical approach to build a comprehensive profile of the material. The chosen methods should be orthogonal, meaning they rely on different physicochemical principles, to provide a more robust and reliable assessment.

Identity Confirmation

Before any quantitative assessment, the chemical identity of the Candidate Material must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are characteristic of the molecule.[10]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

For the purpose of this guide, we will assume that the identity of the Candidate Material (Batch B) has been confirmed and is consistent with the structure of this compound.

Purity and Potency Determination

Purity and potency are the cornerstone of a reference standard's certification. We will employ two powerful techniques for this purpose:

  • HPLC-UV for Chromatographic Purity: This method is excellent for separating and quantifying organic impurities that are structurally related to the main compound.[7][9]

  • Quantitative NMR (qNMR) for Potency (Assay): qNMR is a primary ratio method of measurement that allows for the direct determination of a compound's purity (as a mass fraction) with traceability to the International System of Units (SI) when a certified internal standard is used.[5][6][11]

The following diagram illustrates the workflow for the certification and comparison process.

Certification_Workflow cluster_prep Material Preparation cluster_analysis Analytical Comparison cluster_data Data Evaluation & Certification Candidate Candidate Material (Batch B) HPLC HPLC-UV Analysis (Chromatographic Purity) Candidate->HPLC qNMR qNMR Analysis (Potency/Assay) Candidate->qNMR CRS Certified Reference Standard (CRS) CRS->HPLC CRS->qNMR Purity_Comparison Purity Profile Comparison HPLC->Purity_Comparison Potency_Assignment Potency Assignment for Batch B qNMR->Potency_Assignment Certification Certification Decision Purity_Comparison->Certification Potency_Assignment->Certification qNMR_Principle cluster_input Inputs cluster_measurement NMR Measurement cluster_output Calculation & Output Analyte Analyte (Known Mass) NMR ¹H NMR Spectrum Analyte->NMR InternalStandard Internal Standard (Known Mass & Purity) InternalStandard->NMR IntegralRatio Integral Ratio (Analyte vs. IS) NMR->IntegralRatio Potency Analyte Potency (Mass Fraction) IntegralRatio->Potency

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (CAS No. 53531-01-4). As a specialized piperazine derivative used in pharmaceutical research and development, particularly as an intermediate or impurity standard for Trimetazidine[1][2], its handling and disposal require a rigorous adherence to safety protocols and regulatory standards. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and environmental protection.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not consistently available[3], a robust disposal plan can be formulated by analyzing its structural components: the piperazine moiety and the trimethoxybenzyl group. The piperazine functional group, in particular, is known to present hazards such as causing severe skin burns, eye damage, and potential allergic reactions[4][5]. Therefore, this compound must be treated as a hazardous substance, and its waste managed accordingly.

Part 1: Hazard Profile and Core Disposal Principle

The primary directive for the disposal of this compound is straightforward: All waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste. It should never be disposed of down the sanitary sewer or in regular trash.[6][7] This principle is based on the potential hazards associated with piperazine derivatives, which include:

  • Corrosivity: Piperazine itself can cause severe skin burns and eye damage.[5]

  • Irritation: Structurally related compounds are known skin, eye, and respiratory irritants.[8][9]

  • Toxicity: Although specific data for this compound is limited, it is prudent to assume potential harm if swallowed or inhaled.[4]

Disposal must comply with local, state, and federal regulations, such as those set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) or the European Union's REACH regulations.[7][10][11]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of chemical waste from the point of generation to its final collection.

Step 1: Risk Assessment and Preparation

Before beginning any work that will generate waste, a thorough risk assessment is critical.

  • Review Available Data: Analyze all available safety information for the compound and its structural relatives, such as piperazine and other substituted piperazine-1-carboxylates.

  • Prepare a Designated Waste Container:

    • Select a container that is chemically compatible with the waste. For organic compounds like this, a high-density polyethylene (HDPE) or glass container is appropriate.[12] Avoid metal containers for amine-containing compounds.

    • The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[7]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[13]

Step 2: Segregation and Collection of Waste

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes safety goggles, chemical-resistant nitrile gloves, and a laboratory coat.[4]

  • Collect Waste at the Source:

    • Solid Waste: Carefully transfer pure this compound, or materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips), into the designated solid hazardous waste container.

    • Liquid Waste: Transfer solutions containing the compound into the designated liquid hazardous waste container. Use a funnel to prevent spills. Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[12]

  • Avoid Mixing Incompatible Wastes: Do not mix this compound's waste stream with incompatible chemicals. Based on its amine (piperazine) and ester functionalities, it should be kept separate from:

    • Strong Oxidizing Agents

    • Strong Acids

    • Strong Bases

    • Reducing Agents[8][9]

Step 3: Container Management and Storage

Proper storage within the laboratory is a key component of regulatory compliance.

  • Labeling: The hazardous waste label must be filled out completely and legibly. It must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific constituents and their approximate concentrations.

    • The date when waste was first added to the container.

  • Storage Location (Satellite Accumulation Area - SAA):

    • The waste container must be stored in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[12][13]

    • Keep the container securely closed at all times, except when adding waste.

    • Store the container in a well-ventilated area and within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[7]

Step 4: Decontamination and Spill Management
  • Equipment Decontamination: Any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be decontaminated. Rinse the equipment with a suitable solvent (such as ethanol or isopropanol) and collect the rinsate as hazardous waste. Follow this with a standard wash with soap and water.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[14]

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.

    • Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Schedule a Pickup: Contact your institution’s Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor to arrange for the collection of the full waste container.[6][15]

  • Record Keeping: Maintain accurate records of the waste generated and its disposal, as this is often a regulatory requirement and essential for safety audits.[15]

Part 3: Visualization and Data Summary

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for Hazardous Chemical Waste A Waste Generation (Solid, Liquid, or Contaminated PPE) B Characterize as Hazardous Waste (Based on Piperazine Structure) A->B Is it waste? C Select Compatible Container (HDPE or Glass) Label with 'Hazardous Waste' B->C Hazard Identified D Segregate Waste AVOID: Strong Acids, Bases, Oxidizers C->D Container Ready E Collect Waste in Container (Keep Closed, <90% Full for Liquids) D->E Segregation Understood F Store in Satellite Accumulation Area (SAA) (Secondary Containment, Ventilated) E->F During Use G Complete Waste Label (Full Chemical Name & Constituents) F->G Container in Storage H Contact EH&S for Pickup (Professional Disposal Required) G->H Container Full or Project Ended

Caption: Decision workflow for handling and disposing of chemical waste.

Summary of Disposal and Safety Parameters
ParameterGuidelineRationale & Reference
Waste Classification Hazardous Chemical WasteBased on the hazards of the piperazine moiety (corrosivity, irritation).[4][5]
Disposal Method Incineration by a licensed waste disposal facilityProhibited from drain or regular trash disposal by EPA and local regulations.[6][7]
Required PPE Safety goggles, nitrile gloves, lab coatTo protect against skin/eye contact and potential allergic reactions.[4]
Compatible Containers Glass, High-Density Polyethylene (HDPE)To ensure chemical compatibility and prevent container degradation.[12]
Incompatible Materials Strong Acids, Strong Bases, Oxidizing AgentsTo prevent uncontrolled exothermic or violent reactions.[8][9]
Storage Location Designated Satellite Accumulation Area (SAA)To comply with EPA regulations for temporary storage of hazardous waste.[13]
Spill Cleanup Inert absorbent material (vermiculite, sand)To safely contain and collect spilled material for proper disposal.[14]

References

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem. Source provided by Google Search.
  • Piperazine - Safety Data Sheet. Santa Cruz Biotechnology. Source provided by Google Search.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Source provided by Google Search.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Source provided by Google Search.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Source provided by Google Search.
  • This compound Product Page.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. Source provided by Google Search.
  • SAFETY DATA SHEET - Piperazine. Sigma-Aldrich. Source provided by Google Search.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Source provided by Google Search.
  • SAFETY DATA SHEET - Piperazine, anhydrous. Thermo Fisher Scientific. Source provided by Google Search.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Source provided by Google Search.
  • SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate. Fisher Scientific. Source provided by Google Search.
  • European Chemicals Agency (ECHA) – how the European Union regulates chemicals. European Union. Source provided by Google Search.
  • This compound Product Page.
  • This compound (Trimetazidine Impuruity). ChemScene. Source provided by Google Search.
  • Manufacturers seek further clarity on UK's 'forever chemicals' approach. Pinsent Masons. Source provided by Google Search.
  • SAFETY DATA SHEET - 1-(2,3,4-Trimethoxybenzyl)piperazinedihydrochloride. Fisher Scientific. Source provided by Google Search.
  • This compound | 53531-01-4. Benchchem. Source provided by Google Search.
  • Chemical Storage & Hazmat Handling Market | Global Industry Analysis & Outlook.Source provided by Google Search.
  • REACH Regulation. European Commission. Source provided by Google Search.
  • Chemical Compatibility Chart.Source provided by Google Search.
  • The birth of EU chemicals legislation: how REACH came to life. European Chemicals Agency (ECHA) via YouTube. Source provided by Google Search.
  • This compound - 53531-01-4. VulcanChem. Source provided by Google Search.
  • Trimetazidine-impurities.
  • Trimetazidine N-Carboxylic Acid Ethyl Ester. LGC Standards. Source provided by Google Search.

Sources

Operational Safety Guide: Handling and Disposal of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (CAS No. 53531-01-4). As a specialized piperazine derivative, this compound requires stringent handling practices to ensure personnel safety and environmental compliance.[1] This document synthesizes data from structurally related compounds to establish a robust framework for risk mitigation.

Compound Profile and Hazard Analysis

This compound is a piperazine derivative, also identified as Trimetazidine Impurity H.[2][3] While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a comprehensive hazard assessment can be constructed by analyzing data from the parent piperazine molecule and closely related analogues.[4][5] This approach allows us to anticipate potential risks and implement appropriate, proactive safety measures.

Chemical Identifiers:

Property Value Source(s)
CAS Number 53531-01-4 [2][6]
Molecular Formula C₁₇H₂₆N₂O₅ [2][7]
Molecular Weight 338.40 g/mol [2][7]

| Synonyms | Trimetazidine Impurity H |[3][8] |

Anticipated Hazard Profile (Based on Surrogate Data): Based on the known hazards of piperazine and its derivatives, this compound should be handled as a hazardous substance with the following potential risks:

HazardAnticipated EffectRationale & Surrogate Data Source
Skin Contact Causes skin irritation, potentially severe.Piperazine is known to cause severe skin burns.[4][9] Related compounds are classified as skin irritants (H315).[10][11]
Eye Contact Causes serious eye irritation/damage.Piperazine can cause severe eye damage.[4][12] Related compounds are classified as serious eye irritants (H319).[10][11]
Ingestion Harmful if swallowed.A closely related analogue, 1-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, is classified as harmful if swallowed (H302).[11]
Inhalation May cause respiratory irritation.The dihydrochloride salt may cause respiratory irritation (STOT SE 3).[11] Handling the solid powder could generate dust, posing an inhalation risk.[9]

Mandatory Personal Protective Equipment (PPE) Protocol

Effective chemical safety relies on a multi-layered approach known as the Hierarchy of Controls. Personal Protective Equipment (PPE) is the final, but critical, barrier between the researcher and the chemical hazard.

cluster_Controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk management strategies.

PPE Specification Table: All personnel must wear the following PPE when handling this compound. This is the minimum requirement for any laboratory work involving this compound.[13][14]

Protection TypeSpecificationRationale & Causality
Eye & Face Chemical splash goggles conforming to ANSI Z87.1 standard.[15]Safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting against splashes and airborne powder, which are anticipated hazards.[14][15]
Hand Chemical-resistant nitrile gloves.Disposable nitrile gloves provide a sufficient barrier for incidental contact.[15] For prolonged handling or submersion, consult glove manufacturer compatibility charts. Best Practice: Double-gloving can provide additional protection.[15] Gloves must be removed immediately upon contamination.
Body Full-length, buttoned laboratory coat.A lab coat protects skin and personal clothing from accidental spills and contamination.[13]
Respiratory Use is mandatory if handling the solid outside a certified chemical fume hood. A NIOSH-approved N95 respirator is the minimum requirement.The solid can become airborne, creating an inhalation hazard.[4] Engineering controls (fume hood) are the primary method to mitigate this; a respirator is essential if these are not available or are insufficient.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[13]

Step-by-Step Handling & Operations Plan

A systematic workflow minimizes the risk of exposure and contamination.

A 1. Pre-Op Check - Verify fume hood function - Locate safety gear - Prepare waste container B 2. Don PPE (Coat, Goggles, Gloves) A->B C 3. Chemical Handling (Inside Fume Hood) B->C D 4. Decontaminate - Clean work surfaces - Sanitize equipment C->D E 5. Doff PPE (Gloves, Goggles, Coat) D->E

Caption: Standard workflow for handling the target compound.

Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

    • Prepare a designated hazardous waste container, clearly labeled with "Hazardous Waste" and the chemical name.[4]

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, gloves.

  • Handling:

    • Conduct all manipulations of the compound, both solid and in solution, within the fume hood to mitigate inhalation exposure.[4][9]

    • When weighing the solid, use a micro-spatula and handle it gently to prevent it from becoming airborne.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.[4]

    • Decontaminate any non-disposable equipment that came into contact with the chemical.[4]

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination: remove gloves first, followed by goggles and lab coat.

  • Hygiene: Wash hands and face thoroughly with soap and water after completing the work and removing PPE.[10][12]

Emergency Procedures: Spill & Exposure Management

Immediate and correct response to an emergency is critical.

Personnel Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Spill Response Protocol:

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or outside of a containment area, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[4]

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[4]

  • Collect: Carefully scoop the absorbed material and any contaminated debris into the designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly as described in the post-handling protocol. Dispose of all cleaning materials as hazardous waste.

Waste Disposal Protocol

All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4][12]

A Waste Generation - Excess Chemical - Contaminated PPE - Lab Consumables B Segregation Place in designated, labeled container A->B C Storage & Pickup - Seal container - Store in satellite area - Await EHS pickup B->C

Caption: The lifecycle of chemical waste from generation to disposal.

Waste Segregation:

Waste StreamDisposal Container
Solid Chemical Waste Labeled Hazardous Waste Container
Contaminated Consumables (e.g., pipette tips, weigh paper, gloves)Labeled Hazardous Waste Container[4]
Spill Cleanup Material Labeled Hazardous Waste Container[4]
Empty Stock Bottle Deface label, rinse with an appropriate solvent (collecting rinse as hazardous waste), and dispose of according to institutional policy.

Key Disposal Principles:

  • Do Not dispose of this chemical down the drain.[9][16]

  • Do Not mix with incompatible waste streams. Piperazine derivatives can be basic and may react with acidic waste.[9]

  • Ensure the hazardous waste container is kept securely sealed when not in use and is stored in a designated satellite accumulation area.[4]

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Available at: [Link]

  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available at: [Link]

  • University of California, Berkeley EHS. Chemical Waste Name or Mixtures. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. Available at: [Link]

  • PubMed. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • Dove Research & Analytics Laboratory. This compound. Available at: [Link]

  • Google Patents. Method for the preparation of piperazine and its derivatives.
  • Slideshare. What Is Piperazine derivatives?? Guide By shree ganesh chemicals. Available at: [Link]

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 53531-01-4 Trimetazidine Impurity H. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.